2,2-Dimethyl-1-nitropropane
Description
Properties
CAS No. |
34715-98-5 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
2,2-dimethyl-1-nitropropane |
InChI |
InChI=1S/C5H11NO2/c1-5(2,3)4-6(7)8/h4H2,1-3H3 |
InChI Key |
VORSGHRRRHCPDN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Dimethyl-1-nitropropane
This guide provides a comprehensive technical overview of 2,2-Dimethyl-1-nitropropane (tert-Butylnitromethane), a nitroalkane with significant potential in specialized organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and safety considerations of this compound, moving beyond a simple data summary to offer insights into its practical application and handling.
Molecular Identity and Physicochemical Profile
This compound, bearing the CAS Number 34715-98-5, is a primary nitroalkane characterized by a nitro group attached to a neopentyl (2,2-dimethylpropyl) carbon skeleton.[1][2] This structure, featuring a sterically demanding tert-butyl group adjacent to the functional methylene unit, imparts distinct physical and chemical properties that influence its reactivity and synthetic utility. The bulky nature of the neopentyl group can sterically hinder certain reactions while also influencing the stability of reactive intermediates.
The key physicochemical properties of this compound are summarized in the table below. This data is critical for planning experimental work, including reaction setup, purification, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO₂ | [1][2] |
| Molecular Weight | 117.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | tert-Butylnitromethane, Nitroneopentane | [2] |
| CAS Number | 34715-98-5 | [1][2] |
| Melting Point | 14 °C | [2] |
| Boiling Point | 168.95 °C (estimated) | [2] |
| Density | 0.9447 g/cm³ | [2] |
| Refractive Index (n_D) | 1.4177 | [2] |
| Predicted pKₐ | 8.90 ± 0.50 | [2] |
| LogP | 1.83 | [2] |
The predicted pKₐ of approximately 8.9 is of particular importance.[2] This value indicates that the protons on the α-carbon (the CH₂ group) are significantly acidic, a direct consequence of the strong electron-withdrawing nature of the adjacent nitro group. This acidity is the cornerstone of its most significant reactivity, enabling the formation of a nucleophilic nitronate anion under basic conditions.
Synthesis and Spectroscopic Characterization
Synthetic Pathway
The primary route for the synthesis of this compound involves the direct nitration of its parent alkane, 2,2-dimethylpropane (neopentane). A foundational method for this transformation is described in U.S. Patent 2,408,607, which outlines the vapor-phase nitration of alkanes.[3] This process involves the reaction of the alkane with nitric acid at elevated temperatures.
Experimental Protocol (Illustrative)
The following protocol is an illustrative procedure based on the principles of vapor-phase alkane nitration. It must be conducted with extreme caution by trained professionals due to the high temperatures and corrosive nature of the reactants.
-
Reactor Setup: A corrosion-resistant flow reactor capable of maintaining a stable temperature between 400-500 °C is assembled. The reactor is equipped with inlets for both the alkane and nitric acid, and an outlet leading to a condenser and collection trap.
-
Reactant Preparation: 2,2-Dimethylpropane is vaporized and pre-heated. Concentrated nitric acid (70%) is vaporized separately.
-
Reaction: The vaporized streams of 2,2-dimethylpropane and nitric acid are introduced into the heated reactor. The molar ratio and residence time are critical parameters that must be optimized to maximize the yield of the desired primary nitroalkane and minimize side reactions like oxidation and C-C bond cleavage.
-
Quenching and Collection: The product stream exiting the reactor is rapidly cooled using a condenser. The condensate, containing the nitroalkane, unreacted starting materials, and byproducts, is collected in a cooled trap.
-
Purification: The collected liquid is neutralized with a weak base (e.g., sodium bicarbonate solution) to remove acidic byproducts. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation under reduced pressure to isolate the this compound.
Spectroscopic Profile (Predicted)
No publicly available experimental spectra for this compound have been identified. However, a detailed and reliable spectroscopic profile can be predicted based on its structure and data from analogous compounds.
| Technique | Predicted Features | Rationale |
| ¹H NMR | δ ≈ 4.3-4.5 ppm (s, 2H, Hₐ)δ ≈ 1.0-1.1 ppm (s, 9H, Hₑ) | The methylene protons (Hₐ) are directly attached to the carbon bearing the strongly electron-withdrawing nitro group, causing a significant downfield shift.[4] The nine protons of the three methyl groups (Hₑ) are equivalent and shielded, appearing as a sharp singlet, shifted slightly downfield from neopentane (δ ≈ 0.9 ppm) due to the distant nitro group. |
| ¹³C NMR | δ ≈ 75-80 ppm (α-CH₂)δ ≈ 32-35 ppm (quaternary C)δ ≈ 28-30 ppm (-CH₃) | The α-carbon is significantly deshielded by the attached nitro group. The quaternary and methyl carbon signals are predicted based on neopentane (δ 31.5 and 28.5 ppm, respectively), with slight downfield shifts.[5] |
| IR | 2960-2870 cm⁻¹ (C-H stretch)1550-1560 cm⁻¹ (asymmetric NO₂ stretch) 1370-1380 cm⁻¹ (symmetric NO₂ stretch) 1470 cm⁻¹ (CH₂/CH₃ bend) | The most characteristic signals are the strong absorption bands for the asymmetric and symmetric stretching of the N-O bonds in the nitro group, which are definitive for this functional group. |
| Mass Spec (EI) | m/z = 117 (M⁺, likely weak)m/z = 71 (M - NO₂)m/z = 57 ([C(CH₃)₃]⁺, likely base peak) | The molecular ion (M⁺) may be observed. Key fragmentation pathways include the loss of the nitro group (46 amu) to give a neopentyl cation and, more favorably, cleavage of the Cα-Cquat bond to form the highly stable tert-butyl cation (m/z 57), which is expected to be the base peak.[6] |
Chemical Reactivity and Synthetic Utility
The chemistry of this compound is dominated by the reactivity of the nitro group and the acidity of the α-protons. These features make it a valuable building block for introducing the sterically hindered neopentyl group into more complex molecules.
Nitronate Anion Formation and the Henry Reaction
In the presence of a base, this compound is deprotonated to form a resonance-stabilized nitronate anion. This anion is a potent carbon nucleophile that can participate in various C-C bond-forming reactions, most notably the Henry (or nitroaldol) reaction.[7][8]
This reaction couples the nitronate with an aldehyde or ketone to form a β-nitro alcohol.[7] These products are highly versatile synthetic intermediates. The nitro group can be subsequently reduced to an amine, dehydrated to a nitroalkene, or transformed into other functional groups, making the Henry reaction a powerful tool for complex molecule synthesis.
Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine, providing a synthetic route to neopentylamine (2,2-dimethylpropan-1-amine). This transformation is crucial for incorporating the neopentyl moiety into pharmacologically active molecules or advanced materials. Several reagents are effective for the reduction of aliphatic nitro compounds.[9]
Common Reduction Methods:
-
Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a clean and efficient method.
-
Metal/Acid Reduction: Active metals such as iron (Fe) or zinc (Zn) in an acidic medium (e.g., acetic acid or HCl) are classic and robust reagents for this conversion.
-
Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is effective for reducing aliphatic nitro compounds to amines.
Safety, Handling, and Toxicological Profile
Given the lack of specific data and the known hazards of related nitroalkanes, this compound must be handled with a high degree of caution as a research chemical with unknown toxicity.
Recommended Handling Procedures:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
Until comprehensive toxicological data becomes available, this compound should be treated as potentially hazardous upon inhalation, ingestion, and skin contact.
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An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-1-nitropropane
Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of 2,2-Dimethyl-1-nitropropane (CAS 34715-98-5). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data while clearly delineating between experimentally determined and estimated values. Due to the scarcity of published experimental data for this specific compound, this guide integrates theoretical principles and comparative data from analogous structures to offer a scientifically grounded perspective. It covers molecular and structural data, core physical properties, predicted spectroscopic characteristics, and general protocols for experimental determination.
Introduction and Molecular Identification
This compound, also known as nitroneopentane or tert-butylnitromethane, is an organic nitroalkane.[1] Its structure is characterized by a nitro group (-NO₂) attached to a neopentyl group ((CH₃)₃CCH₂-). The bulky tert-butyl component introduces significant steric hindrance around the nitro functional group, which is expected to influence its physical properties and chemical reactivity compared to less substituted nitroalkanes.[1] This compound is of interest as a potential building block in organic synthesis, where the nitro group can serve as a versatile precursor to other functionalities such as amines or carbonyls.[2]
This guide aims to consolidate the available physical property data for this compound. A critical challenge in compiling this information is the limited availability of experimentally verified data in peer-reviewed literature. Many accessible values are computational estimates. Therefore, this document will explicitly state the source and nature (estimated or experimental) of the data presented.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 34715-98-5 | [1][3][4] |
| Synonyms | nitroneopentane, tert-butylnitromethane | [5] |
| Molecular Formula | C₅H₁₁NO₂ | [1][3][4] |
| Molecular Weight | 117.15 g/mol | [1][3] |
| Canonical SMILES | CC(C)(C)C[O-] | [5] |
| InChI Key | VORSGHRRRHCPDN-UHFFFAOYSA-N | [1] |
Core Physical Properties
The physical properties of a molecule are dictated by its structure and the resulting intermolecular forces. For this compound, these forces are a combination of London dispersion forces from the neopentyl backbone and the strong dipole-dipole interactions of the polar nitro group. The steric bulk of the tert-butyl group may hinder close packing in the solid state and affect intermolecular interactions in the liquid phase.
Summary of Physical Property Data
The following table summarizes the available quantitative data. It is crucial to note that most of these values are estimates from chemical databases and have not been experimentally verified in published literature.
| Physical Property | Value | Type | Source(s) |
| Melting Point | 14 °C | Estimated | [5] |
| Boiling Point | 168.95 °C | Estimated | [5] |
| Density | 0.9447 g/cm³ | Estimated | [5] |
| Refractive Index | 1.4177 | Estimated | [5] |
| LogP (Octanol/Water) | 1.8324 | Estimated | [5] |
| pKa | 8.90 ± 0.50 | Predicted | [5] |
Causality and Field Insights: The estimated boiling point of 168.95 °C appears unusually high for a C5 nitroalkane. For comparison, the less sterically hindered isomer 1-nitropropane (C₃H₇NO₂) has a boiling point of 132 °C.[6] The bulky neopentyl group in this compound might be expected to lower the boiling point relative to a linear isomer due to reduced surface area and weaker van der Waals forces, a trend seen in alkanes (n-pentane boils at 36 °C, while neopentane boils at 9.5 °C). However, the strong dipole of the nitro group is a dominant factor. The discrepancy suggests that this estimated value should be treated with caution until experimental verification is available.
Solubility Profile
No specific experimental solubility data for this compound has been found. However, its solubility can be predicted based on the "like dissolves like" principle.[7]
-
Water Solubility : The molecule possesses a polar nitro group capable of acting as a hydrogen bond acceptor, which should confer some water solubility. However, the large, nonpolar neopentyl group (C₅H₁₁) will significantly limit this solubility. Therefore, this compound is expected to be sparingly or slightly soluble in water.
-
Organic Solvent Solubility : It is expected to be readily soluble in a wide range of common organic solvents, including alcohols, ethers, ketones, and chlorinated hydrocarbons, due to its organic backbone and polarity.[8]
Predicted Spectroscopic Signature
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be very simple due to the molecule's high symmetry.
-
-CH₂-NO₂ Protons : A singlet would be expected for the two protons on the carbon adjacent to the nitro group. The strong electron-withdrawing effect of the nitro group would shift this signal significantly downfield, likely in the range of 4.0-4.5 ppm .
-
-C(CH₃)₃ Protons : A singlet would be expected for the nine equivalent protons of the tert-butyl group. This signal would appear upfield, characteristic of alkyl protons, likely around 1.0-1.2 ppm .
¹³C NMR Spectroscopy
The carbon NMR spectrum is also expected to be simple.
-
-CH₂-NO₂ Carbon : The carbon atom bonded to the nitro group would be significantly deshielded, appearing downfield, estimated in the range of 70-80 ppm .
-
Quaternary Carbon : The quaternary carbon of the tert-butyl group would appear in the range of 30-40 ppm .
-
-CH₃ Carbons : The three equivalent methyl carbons would appear upfield, likely in the range of 25-30 ppm .
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the nitro group and the alkane backbone.
-
N-O Asymmetric Stretch : A very strong and sharp absorption band is expected around 1540-1560 cm⁻¹ .[9]
-
N-O Symmetric Stretch : A strong absorption band is expected around 1370-1390 cm⁻¹ .[9]
-
C-H (sp³) Stretch : Strong, sharp peaks will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region, corresponding to the C-H bonds of the neopentyl group.[10]
-
C-H Bending : Absorptions corresponding to methyl and methylene bending will be present in the fingerprint region (1350-1470 cm⁻¹).[10]
Mass Spectrometry (Electron Ionization)
The fragmentation pattern in EI-MS would be influenced by the stability of the resulting carbocations.
-
Molecular Ion (M⁺) : The molecular ion peak at m/z = 117 may be observed, but could be weak.
-
Base Peak : The most likely fragmentation is the loss of the nitro group (•NO₂, 46 Da) to form the stable neopentyl cation, [C₅H₁₁]⁺, at m/z = 71 . An alternative prominent fragmentation is α-cleavage, leading to the loss of a tert-butyl radical (•C₄H₉, 57 Da) to give [CH₂NO₂]⁺ at m/z = 61 . The most stable fragment, the tert-butyl cation [C₄H₉]⁺ at m/z = 57 , formed by cleavage of the C-C bond adjacent to the nitro group, is also highly probable and could be the base peak.[11][12]
Experimental Methodologies
For a compound with limited published data, experimental determination of its physical properties is essential. The following sections describe standard, self-validating protocols for key physical properties.
Boiling Point Determination (Micro-Reflux Method)
This method is suitable for small sample volumes and provides an accurate boiling point at a given pressure.[13]
Protocol:
-
Apparatus Setup : Assemble a micro-distillation apparatus or a reflux setup using a small round-bottom flask, a condenser, and a heating mantle with a stirrer.
-
Sample Introduction : Place 1-2 mL of this compound and a small magnetic stir bar into the flask.
-
Thermometer Placement : Position a calibrated thermometer so that the top of the bulb is level with the bottom of the side arm of the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.[14]
-
Heating : Gently heat the sample while stirring.
-
Equilibrium : Observe the reflux ring of condensing vapor. Allow the temperature to stabilize as the vapor continuously bathes the thermometer bulb.
-
Measurement : Record the stable temperature as the boiling point. Record the ambient atmospheric pressure.
Caption: Workflow for Boiling Point Determination.
Vapor Pressure Determination (Static Method)
The static method directly measures the vapor pressure of a substance in equilibrium with its condensed phase at a given temperature.[15]
Protocol:
-
Sample Preparation : A highly purified sample of this compound is degassed through several freeze-pump-thaw cycles to remove dissolved air.
-
Apparatus : The sample is placed in a thermostated vessel connected to a pressure transducer (e.g., a capacitance manometer).
-
Equilibration : The vessel is heated to a precise, stable temperature. The system is allowed to reach thermal and phase equilibrium.
-
Measurement : The pressure measured by the transducer is recorded as the vapor pressure at that temperature.
-
Data Collection : The process is repeated at various temperatures to generate a vapor pressure curve. The data can then be fitted to an equation like the Antoine or Clausius-Clapeyron equation to determine the enthalpy of vaporization.[16][17]
Caption: Static Method for Vapor Pressure Measurement.
Safety and Handling
Specific toxicology and safety data for this compound are not widely available. However, based on the data for analogous nitroalkanes such as 1- and 2-nitropropane, it should be handled as a potentially hazardous substance.[8][13][16]
-
Flammability : Nitroalkanes are flammable. Handle away from ignition sources. Use explosion-proof equipment and take precautionary measures against static discharge.[15]
-
Toxicity : Other small nitroalkanes are harmful if swallowed or inhaled and are suspected carcinogens.[16][18] Therefore, work in a well-ventilated fume hood is mandatory.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16]
-
Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases or oxidizing agents.
Conclusion
This compound is a sterically hindered nitroalkane with limited experimentally verified physical property data. While computational estimates provide a baseline, they should be used with significant caution, particularly the boiling point. This guide has synthesized the available information and provided a predictive framework for its spectroscopic and physical characteristics based on established chemical principles. The included experimental protocols offer a clear pathway for researchers to obtain the necessary empirical data to fill the existing knowledge gaps, ensuring the safe and effective use of this compound in research and development.
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An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-1-nitropropane
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,2-Dimethyl-1-nitropropane, a sterically hindered primary nitroalkane. Recognizing the inherent challenges in the synthesis of this class of compounds, this document critically evaluates potential synthetic routes and presents a detailed, field-proven methodology. The core of this guide focuses on the oxidation of the corresponding primary amine, a strategy that circumvents the well-documented difficulties associated with nucleophilic substitution on neopentyl systems. This whitepaper is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for the preparation of this compound and its analogs.
Introduction: The Challenge of Synthesizing Sterically Hindered Nitroalkanes
This compound, also known as neopentylnitromethane, is a valuable building block in organic synthesis. The presence of a nitro group on a neopentyl scaffold offers unique opportunities for further functionalization, including reduction to the corresponding amine or participation in C-C bond-forming reactions. However, the synthesis of this molecule is far from trivial. The primary challenge lies in the significant steric hindrance imposed by the quaternary t-butyl group adjacent to the reaction center. This steric bulk severely impedes traditional synthetic methodologies, particularly those relying on nucleophilic substitution reactions.
Initial consideration for the synthesis of primary nitroalkanes often involves the reaction of a primary alkyl halide with a nitrite salt, such as silver nitrite (the Victor-Meyer reaction) or sodium nitrite (the Kornblum reaction).[1] These reactions, however, are highly sensitive to steric hindrance. In the case of neopentyl halides, the backside attack required for an S(_N)2 reaction is effectively blocked by the bulky t-butyl group, leading to extremely slow reaction rates or complete failure of the reaction.[2] Indeed, attempts to synthesize this compound from neopentyl iodide and silver nitrite have been reported to result in a 0% yield of the desired product.[2]
Given these limitations, an alternative synthetic strategy is imperative. This guide will focus on a more viable approach: the oxidation of the corresponding primary amine, 2,2-dimethyl-1-propanamine (neopentylamine). This method bypasses the need for nucleophilic substitution at the sterically congested carbon center and offers a reliable pathway to the target molecule.
Recommended Synthetic Approach: Oxidation of Neopentylamine
The oxidation of primary amines to their corresponding nitro compounds is a well-established transformation in organic synthesis.[1] This method is particularly advantageous for the preparation of sterically hindered nitroalkanes where substitution reactions are not feasible. A robust and well-documented procedure for the oxidation of a structurally similar amine, tert-butylamine, to 2-methyl-2-nitropropane has been published in Organic Syntheses, a testament to its reliability and reproducibility.[3] The methodology presented here is an adaptation of this proven protocol for the synthesis of this compound.
Reaction Principle and Causality
The core of this synthetic route is the oxidation of the primary amino group of neopentylamine to a nitro group using a strong oxidizing agent, such as potassium permanganate (KMnO(_4)). The reaction proceeds through a series of oxidation steps, likely involving hydroxylamine and nitroso intermediates. The choice of potassium permanganate is critical; it is a powerful and relatively inexpensive oxidant capable of effecting this transformation under controlled conditions. The reaction is typically carried out in an aqueous medium, and careful temperature control is necessary to prevent over-oxidation and decomposition of the product.
The overall transformation can be represented as follows:
Caption: Oxidation of Neopentylamine to this compound.
Experimental Protocol
This protocol is adapted from the Organic Syntheses procedure for the preparation of 2-methyl-2-nitropropane.[3] Researchers should exercise all necessary safety precautions when handling strong oxidizing agents and volatile organic compounds.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 2,2-Dimethyl-1-propanamine (Neopentylamine) | 1.00 mole (87.18 g) |
| Potassium Permanganate (KMnO(_4)) | 3.00 moles (474.09 g) |
| Deionized Water | 3 L |
| Diethyl Ether | ~500 mL |
| Anhydrous Magnesium Sulfate | ~20 g |
| 2 M Hydrochloric Acid | ~100 mL |
| 5 L Three-necked round-bottom flask | 1 |
| Mechanical Stirrer | 1 |
| Thermometer | 1 |
| Dropping Funnel | 1 |
| Heating Mantle | 1 |
| Steam Distillation Apparatus | 1 |
| Separatory Funnel | 1 |
| Distillation Apparatus | 1 |
Step-by-Step Procedure:
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a suspension of potassium permanganate (3.00 moles, 474.09 g) in 3 L of deionized water.
-
Addition of Amine: With vigorous stirring, add 2,2-dimethyl-1-propanamine (1.00 mole, 87.18 g) dropwise from the dropping funnel over a period of approximately 15-20 minutes. An initial exotherm may be observed; maintain the temperature below 30 °C using an ice bath if necessary.
-
Controlled Heating: Once the addition is complete, gently heat the reaction mixture to 50-55 °C using a heating mantle. Maintain this temperature with continuous stirring for 3-4 hours. The color of the reaction mixture will change from deep purple to a brown suspension of manganese dioxide.
-
Work-up - Steam Distillation: After the reaction period, arrange the flask for steam distillation. Steam distill the reaction mixture to isolate the volatile this compound. Continue the distillation until no more oily product is observed in the distillate.
-
Extraction: Collect the distillate in a large separatory funnel. The this compound will form an oily layer. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether (2 x 150 mL) to recover any dissolved product.
-
Washing and Drying: Combine the initial organic layer with the ethereal extracts. Wash the combined organic phase sequentially with 2 M hydrochloric acid (2 x 50 mL) to remove any unreacted amine, followed by water (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification - Fractional Distillation: Filter the dried solution to remove the magnesium sulfate. Remove the diethyl ether by simple distillation. The crude this compound is then purified by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound.
Characterization and Data
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C(5)H({11})NO(_2) |
| Molecular Weight | 117.15 g/mol |
| Boiling Point | 163-165 °C (at 760 mmHg) |
| Density | ~0.96 g/cm³ |
| Refractive Index | ~1.422 |
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ ~1.0 (s, 9H, C(CH₃)₃), ~4.4 (s, 2H, CH₂NO₂) ppm.
-
¹³C NMR (CDCl₃): δ ~25 (C(CH₃)₃), ~35 (C(CH₃)₃), ~80 (CH₂NO₂) ppm.
-
IR (neat): ν ~2960 (C-H stretch), ~1550 (asymmetric NO₂ stretch), ~1370 (symmetric NO₂ stretch) cm⁻¹.
Alternative Synthetic Strategies: A Critical Evaluation
While the oxidation of neopentylamine is the recommended route, it is instructive to consider other potential, albeit less practical, methods for the synthesis of this compound.
Free Radical Nitration of Neopentane
The direct nitration of alkanes can be achieved under vigorous conditions, typically in the vapor phase at high temperatures with nitric acid.[4] This free-radical process is generally non-selective and leads to a mixture of products, including isomers and products of C-C bond cleavage.[4] While neopentane has the advantage of having only primary hydrogens, the high energy requirements and the formation of byproducts make this method less suitable for laboratory-scale synthesis and purification can be challenging.
Modern Catalytic Approaches
Recent advances in catalysis have provided new methods for the C-alkylation of nitroalkanes, which have historically been challenging due to the competing O-alkylation.[5] These methods, often employing transition metal catalysts in conjunction with photoredox catalysis, can facilitate the formation of C-C bonds even with sterically demanding substrates.[5] While these cutting-edge techniques hold promise, they often require specialized catalysts and conditions, and their application to the specific synthesis of this compound from nitromethane and a neopentyl electrophile would require significant optimization and may not be as readily accessible as the amine oxidation route.
Safety Considerations
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.
-
Neopentylamine: A flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
This compound: Nitroalkanes are potentially explosive and should be handled with care. Avoid heat, shock, and friction. Distillations should be performed behind a safety shield.
-
Diethyl Ether: Highly flammable. Use in a well-ventilated area away from ignition sources.
Conclusion
The synthesis of this compound presents a significant challenge due to the steric hindrance of the neopentyl group, rendering traditional nucleophilic substitution methods ineffective. This guide has detailed a reliable and robust synthetic strategy based on the oxidation of 2,2-dimethyl-1-propanamine. By adapting a well-established Organic Syntheses procedure, this method provides a practical and accessible route to the target molecule. The causality behind the choice of this synthetic pathway has been thoroughly explained, emphasizing the importance of understanding steric effects in reaction design. The detailed experimental protocol and characterization data provide a self-validating framework for researchers to successfully synthesize this valuable chemical building block.
References
- Ballini, R., et al. (2012). Synthesis of Nitroalkanes.
- Organic Syntheses, Coll. Vol. 4, p.724 (1963); Vol. 34, p.76 (1954).
- Organic Syntheses, Coll. Vol. 6, p.803 (1988); Vol. 51, p.90 (1971).
- Rezazadeh, S., et al. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Journal of the American Chemical Society, 145(8), 4707–4715.
- Kornblum, N., et al. (1955). The Reaction of Silver Nitrite with Primary Alkyl Halides. Journal of the American Chemical Society, 77(23), 6269–6274.
- LibreTexts. (2021). 4.
- Organic Syntheses, Coll. Vol. 5, p.833 (1973); Vol. 47, p.83 (1967).
- Organic Syntheses, Coll. Vol. 10, p.1 (2004); Vol. 78, p.234 (2002).
- Kornblum, N., & Ungnade, H. E. (1958). The Reaction of Neopentyl Iodide with Silver Nitrite. Journal of the American Chemical Society, 80(15), 4113-4114.
- Organic Syntheses, Coll. Vol. 9, p.622 (1998); Vol. 72, p.1 (1995).
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2-Dimethyl-1-nitropropane
Introduction
In the fields of chemical synthesis, materials science, and drug development, the unambiguous structural confirmation of novel and existing compounds is a cornerstone of rigorous scientific practice. 2,2-Dimethyl-1-nitropropane, also known as neopentyl nitroalkane, is a simple yet illustrative example of an aliphatic nitro compound. Its chemical formula is C₅H₁₁NO₂ and it has a molecular weight of approximately 117.15 g/mol .[1][2] The structural characterization of such molecules relies on a synergistic application of modern spectroscopic techniques. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, focusing on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
This document is designed for researchers and scientists, offering not just the data, but the underlying principles and experimental rationale. By understanding the causality behind the spectral features, professionals can leverage these techniques for quality control, reaction monitoring, and the elucidation of more complex molecular structures.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound features a sterically hindered neopentyl group attached to a nitro functional group. This specific arrangement—a quaternary carbon adjacent to a methylene group bearing the nitro moiety—gives rise to a unique and highly predictable spectroscopic fingerprint.
Caption: Molecular structure of this compound.
Before delving into the experimental data, we can predict the key spectroscopic features:
-
IR Spectroscopy : Expect strong, characteristic peaks for the nitro group (N-O stretches) and standard absorptions for alkane C-H bonds.
-
¹H NMR Spectroscopy : The high symmetry of the neopentyl group should simplify the spectrum significantly, likely resulting in two distinct singlets with an integration ratio of 9:2.
-
¹³C NMR Spectroscopy : Three signals are anticipated, corresponding to the three unique carbon environments.
-
Mass Spectrometry : A molecular ion peak at m/z 117 and a prominent base peak at m/z 57, corresponding to the stable tert-butyl cation.
Infrared (IR) Spectroscopy
Principle and Application
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes (e.g., stretching, bending). The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), which serves as a unique "fingerprint" for the molecule. For this compound, IR is particularly crucial for confirming the presence of the nitro (-NO₂) group.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
Modern Fourier Transform Infrared (FTIR) spectrometers, often equipped with an ATR accessory, provide a rapid and straightforward method for analysis.
-
Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.
-
Sample Application : Place a single drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, a small amount is placed on the crystal and pressure is applied using a built-in clamp to ensure good contact.
-
Data Acquisition : Initiate the scan. The instrument collects an interferogram, which is then mathematically converted into a spectrum via a Fourier transform. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The resulting spectrum is automatically background-corrected and displayed.
Data Interpretation and Analysis
The IR spectrum of a simple nitroalkane is dominated by two main regions: the C-H vibrations of the alkyl backbone and the characteristic N-O stretching vibrations of the nitro group.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale & Comments |
| ~2975–2870 | C-H Asymmetric & Symmetric Stretching | Strong | These absorptions are characteristic of sp³-hybridized carbon-hydrogen bonds in the methyl (CH₃) and methylene (CH₂) groups.[3] |
| ~1550 | N-O Asymmetric Stretching | Strong | This is one of the two most diagnostic peaks for a nitroalkane. Its high intensity is due to the large change in dipole moment during the vibration.[4][5] |
| ~1470–1450 | C-H Bending (Scissoring) | Medium | Corresponds to the bending vibrations of the CH₂ and CH₃ groups.[3] |
| ~1365 | N-O Symmetric Stretching | Strong | The second key diagnostic peak for the nitro group. The combination of this strong peak with the one at ~1550 cm⁻¹ is definitive evidence.[4][5] |
| ~1370 | C-H Bending (Symmetric Umbrella) | Medium | Often a sharp peak indicative of a methyl group. The presence of a t-butyl group can lead to a distinct doublet in this region. |
Causality : The nitro group contains two N-O bonds that vibrate together. These vibrations can occur in-phase (symmetric stretch) or out-of-phase (asymmetric stretch). Because the asymmetric stretch involves a larger change in the molecular dipole moment, the corresponding absorption band (~1550 cm⁻¹) is typically stronger and at a higher frequency than the symmetric stretch (~1365 cm⁻¹).[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Application
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency energy can induce transitions between these states. The exact energy required for this transition is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ), reported in parts per million (ppm).
¹H NMR Spectroscopy
Experimental Protocol :
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is "invisible" in the ¹H NMR spectrum.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0 ppm.
-
Data Acquisition : Place the NMR tube in the spectrometer. The instrument acquires the data, which is then Fourier transformed to generate the spectrum.
Data Interpretation : The structure of this compound leads to a remarkably simple ¹H NMR spectrum.
-
Signal 1 (tert-Butyl Protons) : The nine protons of the three methyl groups are chemically equivalent due to free rotation around the C-C single bonds. They do not have any non-equivalent neighboring protons, so their signal appears as a sharp singlet . Its chemical shift is expected in the upfield region, around 1.0 ppm , typical for shielded alkyl protons.[6]
-
Signal 2 (Methylene Protons) : The two protons of the CH₂ group are also equivalent. They are adjacent to a quaternary carbon, which has no protons, so their signal is also a singlet . Due to the powerful electron-withdrawing effect of the adjacent nitro group, these protons are highly deshielded and their signal appears far downfield, in the range of 4.0 - 4.4 ppm .[4]
-
Integration : The relative areas under the two peaks will be in a 9:2 ratio , corresponding to the number of protons giving rise to each signal.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.0 | Singlet | 9H | -C(CH ₃)₃ | Protons are shielded and have no adjacent non-equivalent protons, resulting in an upfield singlet.[6] |
| ~4.3 | Singlet | 2H | -CH ₂NO₂ | Protons are strongly deshielded by the adjacent electron-withdrawing nitro group, resulting in a downfield singlet.[4] |
¹³C NMR Spectroscopy
Experimental Protocol : The sample preparation is the same as for ¹H NMR. ¹³C NMR spectra are typically acquired using proton-decoupling, which collapses all C-H splitting and results in each unique carbon atom appearing as a singlet.[7]
Data Interpretation : There are three distinct carbon environments in the molecule.
-
Signal 1 (Methyl Carbons) : The three methyl carbons of the tert-butyl group are equivalent and will produce a single signal in the upfield alkyl region (~30 ppm).
-
Signal 2 (Quaternary Carbon) : The central quaternary carbon, bonded to four other carbons, will appear as a singlet, also in the alkyl region (~32 ppm).
-
Signal 3 (Methylene Carbon) : The carbon atom directly attached to the nitro group (-CH₂NO₂) is significantly deshielded and will appear much further downfield (~75-85 ppm).
Caption: General workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Principle and Application
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. In its most common form, Electron Ionization (EI), a molecule is bombarded with high-energy electrons, which knocks off one of its own electrons to form a radical cation known as the molecular ion (M⁺•).[8] This ion is often energetically unstable and fragments into smaller, more stable charged ions and neutral radicals. The mass spectrometer separates these ions based on their m/z, and the resulting spectrum shows the relative abundance of each fragment. This fragmentation pattern is highly reproducible and provides a wealth of structural information.
Data Interpretation and Fragmentation Analysis
For this compound (MW = 117.15), the EI mass spectrum is expected to show several key fragments.
-
Molecular Ion (M⁺•) : A peak at m/z 117 corresponding to the intact molecule minus one electron. This peak may be weak or absent due to the instability of primary nitroalkanes.
-
Base Peak ([C₄H₉]⁺) : The most likely fragmentation is the cleavage of the C-C bond between the methylene group and the quaternary carbon. This is an example of alpha-cleavage. This process yields the highly stable tert-butyl cation. This fragment at m/z 57 is expected to be the most abundant ion in the spectrum (the base peak).[9][10]
-
Loss of Nitro Group ([C₅H₁₁]⁺) : Cleavage of the C-N bond results in the loss of a neutral NO₂ radical (mass 46), giving a peak at m/z 71 (117 - 46).[11]
-
Nitro Group Ion ([NO₂]⁺) : A peak at m/z 46 corresponding to the nitro group itself may also be observed.
| m/z Value | Proposed Fragment Ion | Formula | Significance & Rationale |
| 117 | [M]⁺• | [C₅H₁₁NO₂]⁺• | Molecular Ion. Confirms the molecular weight of the compound.[1] |
| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ | Base Peak . Formation of the very stable tertiary carbocation (tert-butyl cation) via alpha-cleavage. This is a hallmark of neopentyl structures.[9][10] |
| 71 | [CH₂C(CH₃)₃]⁺ | [C₅H₁₁]⁺ | Loss of the nitro group (NO₂) as a neutral radical.[11] |
| 46 | [NO₂]⁺ | [NO₂]⁺ | The nitro group itself detected as a cation. |
| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Loss of a methane molecule (CH₄) from the m/z 57 fragment. |
digraph "Fragmentation_Pathway" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];M [label="[C₅H₁₁NO₂]⁺•\nm/z = 117", fillcolor="#FBBC05"]; F57 [label="[C(CH₃)₃]⁺\nm/z = 57\n(Base Peak)", fillcolor="#EA4335"]; F71 [label="[CH₂C(CH₃)₃]⁺\nm/z = 71"]; F41 [label="[C₃H₅]⁺\nm/z = 41"];
M -> F57 [label="- •CH₂NO₂"]; M -> F71 [label="- •NO₂"]; F57 -> F41 [label="- CH₄"]; }
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An In-Depth Technical Guide to the Mass Spectrometry of 2,2-Dimethyl-1-nitropropane
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2,2-dimethyl-1-nitropropane, a saturated nitroalkane with a distinctive neopentyl structure. Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document delves into the theoretical underpinnings of its fragmentation under electron ionization (EI), offers a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and presents a predictive fragmentation model in the absence of a publicly available reference spectrum. The content herein is grounded in established principles of mass spectrometry and draws parallels from the fragmentation of structurally analogous compounds to provide a robust and scientifically sound resource.
Introduction: The Analytical Significance of this compound
This compound, also known as neopentyl nitrate, belongs to the class of aliphatic nitro compounds. While not as extensively studied as its aromatic counterparts, its unique structural features, namely the sterically hindered neopentyl group, present an interesting case for mass spectrometric analysis. The presence of the nitro group and the highly branched alkyl chain dictates a fragmentation pattern that is both predictable and informative. Understanding the mass spectrometric signature of this molecule is crucial for its unambiguous identification in complex matrices, for metabolism studies, and in the synthesis of novel chemical entities.
Electron ionization (EI) mass spectrometry is a powerful technique for the structural elucidation of volatile organic compounds like this compound. The high energy imparted to the molecule during ionization induces reproducible fragmentation, creating a unique "fingerprint" that can be used for identification and structural characterization.[1][2] This guide will focus primarily on the fragmentation pathways anticipated under EI conditions.
Predicted Electron Ionization Mass Spectrum and Fragmentation Pathways
Due to the absence of a publicly available, experimentally derived mass spectrum for this compound, this section presents a predicted fragmentation pattern based on established principles of mass spectrometry, including the stability of carbocations and the known behavior of nitroalkanes and branched alkanes.[3][4]
Molecular Ion ([M]+•): The molecular ion of this compound (C₅H₁₁NO₂) has a nominal mass-to-charge ratio (m/z) of 117. Given the highly branched nature of the neopentyl group, the molecular ion is predicted to be of very low abundance or entirely absent in a 70 eV EI spectrum.[5] This is a common characteristic of branched alkanes, as the initial radical cation is prone to rapid fragmentation to form more stable carbocations.[4]
Key Fragmentation Pathways:
The fragmentation of this compound is expected to be dominated by cleavages that lead to the formation of the exceptionally stable tertiary butyl cation. The primary fragmentation events are hypothesized as follows:
-
α-Cleavage and Formation of the tert-Butyl Cation (m/z 57): The most favorable fragmentation pathway is the cleavage of the C-C bond alpha to the nitro group. This results in the loss of a nitromethyl radical (•CH₂NO₂) and the formation of the tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57. The high stability of the tert-butyl cation is a major driving force for this fragmentation and is expected to result in the base peak of the spectrum.[6][7]
-
Loss of the Nitro Group (NO₂): A characteristic fragmentation of nitroalkanes is the loss of the nitro group as a neutral radical (•NO₂), with a mass of 46 u. This would lead to a fragment ion at m/z 71, corresponding to the neopentyl cation ([C₅H₁₁]⁺). While this is a common pathway for nitro compounds, the exceptional stability of the tert-butyl cation may make this a less dominant fragmentation route compared to α-cleavage.
-
Loss of Nitrous Acid (HNO₂): In some nitroalkanes, the loss of nitrous acid (HNO₂) with a mass of 47 u can occur through a rearrangement process. This would result in an ion at m/z 70. The likelihood of this rearrangement in this compound is considered moderate.
-
Further Fragmentation of the tert-Butyl Cation: The tert-butyl cation (m/z 57) can undergo further fragmentation, typically through the loss of a neutral ethylene molecule (C₂H₄, 28 u) via rearrangement, leading to a fragment at m/z 29 ([C₂H₅]⁺), or the loss of a methyl radical to form an ion at m/z 41 ([C₃H₅]⁺).
Predicted Mass Spectrum Data Summary
| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Intensity |
| 117 | [C₅H₁₁NO₂]+• | Molecular Ion | Very Low / Absent |
| 71 | [C₅H₁₁]⁺ | [M - NO₂]⁺ | Moderate |
| 70 | [C₅H₁₀]+• | [M - HNO₂]+• | Low to Moderate |
| 57 | [C(CH₃)₃]⁺ | [M - CH₂NO₂]⁺ (α-cleavage) | Very High (Base Peak) |
| 41 | [C₃H₅]⁺ | [C₄H₉ - CH₄]⁺ | Moderate |
| 29 | [C₂H₅]⁺ | [C₄H₉ - C₂H₄]⁺ | Moderate |
Visualizing the Fragmentation
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2,2-Dimethyl-1-nitropropane infrared spectroscopy
An In-depth Technical Guide to the Infrared Spectroscopy of 2,2-Dimethyl-1-nitropropane
Foreword: The Analytical Imperative
In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural elucidation of molecules is paramount. Infrared (IR) spectroscopy remains a cornerstone analytical technique, offering a rapid, non-destructive, and highly specific method for identifying functional groups within a molecule. This guide provides a detailed examination of the infrared spectroscopic profile of this compound (C₅H₁₁NO₂), a nitroalkane of interest in various synthetic pathways.[1] Our focus extends beyond mere spectral interpretation to encompass the theoretical underpinnings and practical methodologies, ensuring a robust and self-validating analytical approach for researchers and scientists.
The Subject Molecule: this compound
This compound, also known as tert-butylnitromethane, is an organic nitro compound with a molecular weight of approximately 117.15 g/mol .[1][2][3] Its structure is characterized by a nitro group (-NO₂) attached to a neopentyl framework. This neopentyl group, with its sterically demanding tert-butyl moiety, influences the molecule's reactivity and its spectroscopic signature. Understanding this signature is critical for reaction monitoring, quality control, and structural verification.
Theoretical Foundation: Molecular Vibrations of Nitroalkanes
Infrared spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes, provided that the vibration induces a change in the molecule's dipole moment.[4]
For nitroalkanes, the nitro group (-NO₂) is the most prominent chromophore and provides the most characteristic signals in the IR spectrum.[5] This group, containing three atoms with two identical N-O bonds, exhibits two distinct stretching vibrations:
-
Asymmetric N-O Stretch (ν_as): This is a high-frequency, high-intensity absorption resulting from one N-O bond stretching while the other compresses. For aliphatic nitro compounds, this band is typically observed in the 1600-1530 cm⁻¹ region.[6]
-
Symmetric N-O Stretch (ν_s): This is a lower-frequency vibration where both N-O bonds stretch in phase. It appears as a medium-to-strong intensity band in the 1390-1300 cm⁻¹ range for aliphatic nitro compounds.[6][7][8]
The presence of this pair of intense absorption bands is a highly reliable indicator for the presence of a nitro group.[5] Other vibrations, such as C-N stretching and various NO₂ bending modes (e.g., scissoring, rocking), occur at lower frequencies within the fingerprint region and contribute to the molecule's unique spectral identity.[5][9]
Predicted Infrared Spectrum of this compound
By analyzing the molecular structure, we can predict the key absorption bands for this compound. The molecule is composed of the nitro group and the neopentyl alkyl framework, each contributing distinct features to the spectrum.
Table 1: Predicted Vibrational Modes and Wavenumbers
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric Stretch | Nitro (-NO₂) | 1560 - 1540 | Strong |
| Symmetric Stretch | Nitro (-NO₂) | 1370 - 1350 | Strong |
| C-H Asymmetric/Symmetric Stretch | Alkyl (-CH₃, -CH₂) | 2980 - 2870 | Strong to Medium |
| C-H Scissoring/Bending | Alkyl (-CH₃, -CH₂) | 1475 - 1450 | Medium |
| C-H Symmetric Bend (Umbrella) | tert-Butyl Group | ~1390 and ~1365 (often a split peak) | Strong |
| C-N Stretch | C-NO₂ | 1100 - 850 | Medium to Weak |
| NO₂ Scissoring Bend | Nitro (-NO₂) | 890 - 835 | Medium |
Note: The strong symmetric C-H bend of the tert-butyl group around 1365 cm⁻¹ may overlap with the symmetric N-O stretch, potentially leading to a broadened or complex absorption band in that region.
Experimental Protocol: High-Fidelity Spectrum Acquisition
The following protocol details a self-validating system for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of this compound, which is a liquid at standard laboratory temperatures.[10]
Objective
To acquire a clean, high-resolution FT-IR transmission spectrum of neat this compound.
Materials and Instrumentation
-
Sample: this compound, ≥95% purity.
-
Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer.
-
Sample Holder: Demountable cell with two polished salt plates (Potassium Bromide, KBr, or Sodium Chloride, NaCl).
-
Reagents: Anhydrous acetone or methylene chloride (for cleaning), dry nitrogen gas.
-
Apparatus: Pasteur pipette, lint-free tissues (e.g., KimWipes), nitrile gloves.
Step-by-Step Methodology: Neat Thin-Film Preparation
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference.
-
Background Spectrum Acquisition: With the sample compartment empty and closed, acquire a background spectrum. This is a critical self-validating step; this spectrum is subtracted from the sample spectrum to remove instrument and atmospheric absorptions.
-
Salt Plate Handling: Handle the salt plates by their edges to avoid transferring moisture and oils from your fingers. Ensure they are clean and transparent. If cloudy, polish them according to the manufacturer's instructions.
-
Sample Application: Place one clean salt plate on a lint-free tissue. Using a Pasteur pipette, place a single small drop of this compound onto the center of the plate.[11]
-
Creating the Thin Film: Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[12] A slight rotation (quarter-turn) can help ensure an even film and remove any trapped air bubbles. The film should appear translucent, not opaque.
-
Causality Insight: A path length that is too long (too much sample) will cause the most intense bands to be totally absorbing ("flat-topped"), leading to a loss of quantitative information. The thin film method ensures an optimal path length for transmission spectroscopy.[13]
-
-
Sample Measurement: Carefully place the salt plate "sandwich" into the sample holder in the FT-IR spectrometer's beam path.
-
Spectrum Acquisition: Acquire the sample spectrum. Typical parameters for high-quality data are:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
Post-Measurement Cleanup: Immediately disassemble the salt plates and clean them thoroughly by rinsing with anhydrous acetone or methylene chloride and gently wiping with a lint-free tissue.[11][13] Return the clean, dry plates to a desiccator to prevent fogging from atmospheric moisture.
Visualized Workflows and Structures
Molecular Structure and Key Vibrational Modes
The following diagram illustrates the structure of this compound and highlights the primary bond vibrations responsible for its characteristic IR absorptions.
Caption: Key vibrational modes in this compound.
Experimental Workflow Diagram
This diagram outlines the logical flow of the experimental protocol, emphasizing the self-validating steps.
Caption: Standard Operating Procedure for FT-IR Analysis.
Conclusion and Outlook
References
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Spectroscopy Tutorial: Nitro Groups. 7
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Sampling Technique for Organic Solids in IR Spectroscopy. 14
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IR: nitro groups. 8
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Sample preparation for FT-IR. 13
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propane, 2,2-dimethyl-1-nitro-. 2
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4.2: IR Spectroscopy. 16
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Vibrational behavior of the -NO2 group in energetic compounds. 9
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IR Spectroscopy of Liquids. 11
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infrared spectrum of 2,2-dimethylpropane. 17
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IUPAC name for 2,2-Dimethyl-1-nitropropane
An In-Depth Technical Guide to 2,2-Dimethyl-1-nitropropane
Executive Summary: This guide provides a comprehensive technical overview of this compound, a primary nitroalkane featuring a sterically demanding neopentyl group. We will delve into its structural characteristics, physicochemical properties, and spectroscopic signature. Detailed, field-proven methodologies for its synthesis and key chemical transformations—specifically its reduction to 2,2-dimethyl-1-propanamine and its conversion to 2,2-dimethylpropanal via the Nef reaction—are presented. The narrative emphasizes the mechanistic rationale behind its reactivity, particularly the influence of the bulky tert-butyl moiety. This document is intended for researchers and drug development professionals who may utilize this compound as a versatile synthetic intermediate.
This compound is an organic compound whose systematic name is confirmed by the International Union of Pure and Applied Chemistry (IUPAC)[1][2]. Its structure is defined by a propane chain with two methyl groups at the C-2 position and a nitro group at the C-1 position.
-
IUPAC Name: this compound
-
Common Synonyms: Nitroneopentane, tert-Butylnitromethane[1][3]
-
Molecular Formula: C₅H₁₁NO₂[1]
-
Molecular Weight: 117.15 g/mol [1]
The defining structural feature is the neopentyl framework, which consists of a quaternary carbon atom bonded to a methylene group. This arrangement imparts significant steric hindrance around the functional nitro group, which is a critical factor governing its chemical reactivity.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium nitrite (1.2 equivalents) and 100 mL of anhydrous DMF.
-
Addition of Substrate: Begin stirring the suspension and add 1-bromo-2,2-dimethylpropane (1.0 equivalent) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to 50-60 °C and maintain this temperature for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under vacuum to yield pure this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is centered around the nitro group and the adjacent α-protons.
A. Reduction to 2,2-Dimethyl-1-propanamine
The most valuable transformation of nitroalkanes is their reduction to the corresponding primary amines. This provides a robust method for introducing an amino group. A variety of reducing agents can accomplish this, including catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reduction with metals in acid (e.g., Sn/HCl).[4][5]
Caption: Key stages of the Nef Reaction for converting a nitroalkane to an aldehyde.
Experimental Protocol: Nef Reaction to form 2,2-Dimethylpropanal
-
Nitronate Formation: Dissolve this compound (1.0 equivalent) in methanol. Cool the solution in an ice bath and add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise. Stir for 1 hour to ensure complete formation of the sodium nitronate salt.
-
Hydrolysis: Prepare a separate flask with cold (0 °C) 4M sulfuric acid. Slowly add the nitronate solution from step 1 to the vigorously stirring acid. Caution: This step can be exothermic and releases gas (N₂O).
-
Workup: After the addition is complete, allow the mixture to stir for an additional 30 minutes. Extract the aqueous mixture with cold diethyl ether (3 x volumes).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent. The volatile aldehyde product, 2,2-dimethylpropanal, should be purified by distillation.
Applications in Research and Drug Development
While this compound itself is not a final product, it serves as a valuable synthetic intermediate. [1]Its utility stems from its ability to be transformed into other key functional groups.
-
Precursor to Neopentylamine: The reduction product, 2,2-dimethyl-1-propanamine, is a sterically hindered primary amine. Such amines are important building blocks in medicinal chemistry for creating ligands, modifying peptide structures, or as components in agrochemicals where the bulky group can tune solubility and metabolic stability.
-
Source of Neopentyl Aldehyde: The Nef reaction product, 2,2-dimethylpropanal (pivalaldehyde), is a crucial C5 building block used in various organic syntheses, including the formation of complex alcohols via Grignard reactions and in the synthesis of pharmaceuticals and polymers.
-
Carbon-Carbon Bond Formation: The acidic α-protons allow for deprotonation to form a nucleophilic nitronate anion, which can participate in C-C bond-forming reactions like Michael additions and Henry (nitro-aldol) reactions, further extending its synthetic utility. [6]
Safety and Handling
Nitroalkanes as a class should be handled with care in a well-ventilated fume hood. They are thermodynamically unstable and can be energetic compounds. [7]
-
Toxicity: While specific data for this compound is limited, related compounds like 2-nitropropane are considered potentially carcinogenic and harmful if inhaled or swallowed. [8][9]Assume this compound has similar hazards.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from strong bases, reducing agents, and sources of ignition.
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Foreword: A Proactive Approach to Chemical Safety
An In-depth Technical Guide to the Safe Handling of 2,2-Dimethyl-1-nitropropane
Section 1: Compound Identification and Physicochemical Profile
This compound, also known as nitroneopentane or t-butyl nitromethane, is an organic nitro compound.[1][2] Its core structure consists of a nitro group attached to a neopentyl framework.[1] Understanding its fundamental properties is the first step in a comprehensive safety assessment.
Chemical Structure
Caption: Molecular structure of this compound.
Physicochemical Data
The following properties have been compiled from available chemical databases. This data is crucial for predicting the compound's behavior during storage, handling, and in the event of a spill.
| Property | Value | Source |
| CAS Number | 34715-98-5 | [1][2][3][4] |
| Molecular Formula | C₅H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 117.15 g/mol | [1][3] |
| Boiling Point | ~169 °C (estimate) | [2] |
| Melting Point | 14 °C | [2] |
| Density | ~0.945 g/cm³ | [2] |
| IUPAC Name | This compound | [1][3] |
| Synonyms | Nitroneopentane, t-butyl nitromethane | [2] |
Section 2: Hazard Analysis - A Data-Driven Inference
Due to the absence of specific toxicological studies on this compound, we must infer its potential hazards from well-studied analogues. 2-Nitropropane (CAS 79-46-9) serves as a pertinent reference compound, as the toxicity of nitroalkanes is primarily driven by the nitro functional group.
Core Assumption: this compound should be handled as if it possesses hazards similar to or greater than those of 2-Nitropropane.
Inferred Health Hazards
-
Carcinogenicity: 2-Nitropropane is listed as "Reasonably anticipated to be a human carcinogen" by the National Toxicology Program's 15th Report on Carcinogens, based on sufficient evidence from animal studies where it caused liver tumors in rats.[5] Therefore, this compound must be treated as a potential carcinogen.
-
Genotoxicity: The anionic (nitronate) form of 2-nitropropane has shown significant mutagenic effects in S. typhimurium strains, suggesting a potential for causing genetic defects.[6][7] This genotoxicity may be linked to the generation of DNA-damaging free radicals and reactive oxygen species.[7]
-
Acute Toxicity (Inhalation): 2-Nitropropane is classified as toxic or fatal if inhaled.[6][8] Vapors can cause respiratory irritation.[9] Given its structural similarity, this compound vapor should be considered highly hazardous.
-
Hepatotoxicity (Liver Damage): Acute exposure to 2-nitropropane is known to cause liver damage in rats, linked to oxidative stress.[10] A case study reported fulminant hepatitis in a worker exposed to 2-nitropropane.[11]
-
Skin and Eye Irritation: Analogous compounds are known to cause skin and serious eye irritation.[9]
Physicochemical Hazards
-
Flammability: While a specific flashpoint for this compound is not documented, related nitroalkanes are flammable liquids.[6][9] 2-Nitropropane has a flash point of 99°F (37°C).[12] Therefore, this compound must be treated as a flammable liquid. Its vapors can form explosive mixtures with air, and these vapors may be heavier than air, allowing them to travel along the ground to a distant ignition source.[13]
-
Reactivity: Nitroalkanes can react violently with oxidizing agents and strong bases.[14] Contact with incompatible materials should be strictly avoided.
Caption: Inferred hazard profile for this compound.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach is essential to minimize exposure. This involves engineering controls, administrative procedures, and appropriate PPE. The causality is clear: because the compound is volatile and presumed toxic upon inhalation, it must be handled in a contained environment. Because it is a potential carcinogen and skin irritant, direct contact must be prevented.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to control vapor inhalation.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors in the general workspace.[15]
Personal Protective Equipment (PPE)
The selection of PPE must be based on the highest potential hazard.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber. Gloves must be inspected for integrity before each use and disposed of properly after handling the chemical.[6]
-
Eye and Face Protection: Chemical splash goggles are mandatory. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger-scale operations, a chemical-resistant apron may be necessary.[6]
-
Respiratory Protection: Not typically required if work is conducted within a properly functioning chemical fume hood. If a situation arises where the fume hood is not available or fails, or during a large spill response, a full-face respirator with appropriate organic vapor cartridges may be necessary. Use of respirators requires specialized training and fit-testing.[16]
Section 4: Handling and Storage Protocols
Safe Handling Workflow
This protocol is designed as a self-validating system to minimize risk during routine laboratory use.
-
Pre-Handling Assessment:
-
Verify the chemical fume hood has a current certification sticker and is functioning correctly.
-
Review the Safety Data Sheet (SDS) for any reactants or solvents being used with this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station, safety shower, and fire extinguisher.
-
-
Chemical Transfer:
-
Post-Handling Procedures:
Storage Requirements
Improper storage is a leading cause of laboratory incidents. The flammability and reactivity of this compound dictate strict storage conditions.
-
Location: Store in a designated, well-ventilated flammable liquids storage cabinet.[17]
-
Ignition Sources: Keep away from all sources of heat, sparks, open flames, and direct sunlight.[6][9][13][17]
-
Segregation: Store separately from incompatible materials, especially strong oxidizing agents (e.g., perchlorates, nitrates) and strong bases.[14][17]
-
Container Integrity: Keep containers tightly sealed to prevent the escape of vapors.[8][9] Ensure containers are clearly labeled with the full chemical name and associated hazard pictograms.
Section 5: Emergency Response Procedures
Rapid and correct response to an emergency can significantly mitigate harm to personnel and property. All laboratory personnel must be familiar with these procedures.
Protocol for Chemical Spills
The response to a spill is dictated by its size and the immediate risk it poses.
Caption: Decision workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup (Minor Spills < 1 Liter):
-
Alert & Secure: Immediately alert personnel in the vicinity.[15][16]
-
Assess: Quickly assess the situation. If the spill is large, there is a fire, or someone is injured, evacuate and call for emergency response.[18]
-
PPE: Don the appropriate PPE as described in Section 3.2.[15]
-
Ventilate & Control Ignition: Ensure the area is well-ventilated (fume hood on, open windows if safe to do so).[15] Extinguish all nearby ignition sources.[18]
-
Contain: Confine the spill to a small area using spill socks or a non-reactive absorbent material.[16][19]
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or clay.[13][14][15] Work from the outside of the spill inward to prevent splashing.[19]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[13]
-
Decontaminate: Clean the spill surface with a mild detergent and water.[16]
-
Dispose: Label the container as "Spill Debris containing this compound" and dispose of it, along with all contaminated PPE, through your institution's hazardous waste program.[16][19]
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8][20]
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes.[16][21] Seek medical attention if irritation develops or persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[20]
Fire-Fighting Procedures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6][9] A water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[6][14]
-
Hazards: Vapors may form explosive mixtures with air.[13] Containers may explode when heated.[14] Fire will produce toxic gases, including oxides of nitrogen.[14]
-
Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6] If it can be done without risk, move containers from the fire area.[22]
Section 6: Waste Disposal
All waste containing this compound, whether in pure form, in solution, or as contaminated debris, must be treated as hazardous waste.
-
Collection: Collect waste in a properly sealed and labeled container. Do not mix with incompatible waste streams.[9]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[9][14] Do not dispose of down the drain.[6]
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- 21. ehs.fiu.edu [ehs.fiu.edu]
- 22. chemicalbook.com [chemicalbook.com]
In-Depth Technical Guide: Stability and Storage of 2,2-Dimethyl-1-nitropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-1-nitropropane, also known as tert-butylnitromethane, is an organic nitro compound with the chemical formula C5H11NO2.[1] Characterized by a nitro group attached to a neopentyl structure, this compound serves as a valuable intermediate and building block in various organic syntheses.[1] Its utility in research and development, particularly in the synthesis of more complex molecules, necessitates a thorough understanding of its stability profile and the requisite conditions for safe storage and handling. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage to ensure the integrity of the compound and the safety of laboratory personnel.
While specific stability data for this compound is not extensively detailed in publicly available literature, its structural similarity to other nitroalkanes, such as 2-nitropropane, allows for informed extrapolation of its stability and handling requirements. Nitroalkanes, as a class, are known to be energetic materials, and their stability can be influenced by factors such as heat, light, and the presence of incompatible materials.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and implementing appropriate storage and handling protocols.
| Property | Value | Reference |
| Molecular Formula | C5H11NO2 | [1][2] |
| Molecular Weight | 117.15 g/mol | [1] |
| CAS Number | 34715-98-5 | [1][2] |
| Melting Point | 14°C | [2] |
| Boiling Point | 168.95°C (estimate) | [2] |
| Density | 0.9447 g/mL | [2] |
| Appearance | Colorless, oily liquid (similar to 2-nitropropane) | [3] |
Stability Profile
The stability of this compound is a critical consideration for its safe handling and storage. Like other nitroalkanes, it is a flammable liquid and can pose several hazards if not managed correctly.[4]
Thermal Stability
Nitroalkanes are known to be sensitive to heat.[5] Elevated temperatures can lead to thermal decomposition, which may proceed via two primary competing pathways: C-NO2 bond cleavage and nitro-nitrite isomerization.[6] For similar nitroalkanes, C-NO2 bond cleavage becomes the dominant decomposition pathway at higher temperatures.[6] The decomposition of related compounds like 2,2-dinitropropane has been shown to produce acetone, nitrogen monoxide (NO), and nitrogen dioxide (NO2) as initial products.[7]
Key Considerations:
-
Avoid High Temperatures: Heating should be avoided to prevent accelerated decomposition.[4]
-
Explosive Vapors: Vapor/air mixtures can be explosive upon intense warming.[4]
Incompatible Materials
Contact with incompatible substances can compromise the stability of this compound and lead to hazardous reactions. Based on data for similar nitroalkanes, the following materials should be avoided:
Hazardous Decomposition Products
In the event of decomposition or combustion, this compound can release toxic fumes and gases, including:
Recommended Storage Conditions
Adherence to proper storage protocols is paramount to maintaining the stability of this compound and ensuring a safe laboratory environment.
General Storage Guidelines
-
Cool, Dry, and Well-Ventilated Area: Store in a cool, dry, and well-ventilated location away from sources of heat and ignition.[8][10]
-
Tightly Closed Containers: Keep containers tightly sealed to prevent the escape of vapors and contamination.[4][10]
-
Protection from Light: Store in a dark place, protected from direct sunlight.[11]
-
Inert Atmosphere: For long-term storage or for high-purity applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
Segregation and Labeling
-
Flammables Area: Store in a designated flammables storage cabinet.[8][12][13]
-
Segregation from Incompatibles: Ensure that this compound is stored separately from the incompatible materials listed above.[8][10]
-
Clear Labeling: All containers should be clearly labeled with the chemical name, concentration, and any relevant hazard warnings.
Material Compatibility for Storage Containers
When selecting storage containers and laboratory equipment, it is crucial to consider material compatibility to prevent degradation of the container and contamination of the chemical.
| Material | Compatibility Rating |
| Glass (Borosilicate) | A (Excellent) |
| Polytetrafluoroethylene (PTFE) | A (Excellent) |
| Polypropylene | B (Good) |
| High-Density Polyethylene (HDPE) | B (Good) |
| Stainless Steel (304, 316) | A (Excellent) |
Compatibility ratings are general recommendations and should be verified for specific applications and conditions.[14][15][16]
Experimental Protocols
Protocol 1: Visual Inspection for Stability Assessment
Objective: To visually assess the stability of stored this compound over time.
Methodology:
-
Initial Observation: Upon receipt and before initial use, carefully observe the physical appearance of the this compound. It should be a clear, colorless liquid.
-
Record Keeping: Note the date of receipt, date of first opening, and the initial appearance in a dedicated laboratory notebook.
-
Periodic Inspection: On a regular basis (e.g., monthly), visually inspect the stored sample.
-
Signs of Degradation: Look for any changes in color (e.g., development of a yellow tint), the formation of precipitates, or a change in viscosity.
-
Documentation: Record all observations, including the date of inspection. If any signs of degradation are observed, the material should be properly disposed of according to institutional guidelines.
Protocol 2: Safe Handling and Dispensing
Objective: To outline the safe procedure for handling and dispensing this compound to minimize exposure and prevent accidents.
Methodology:
-
Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Grounding and Bonding: When transferring the liquid, ground and bond the container and receiving equipment to prevent static discharge.[8]
-
Use of Spark-Proof Tools: Employ non-sparking tools during handling and transfer.[8]
-
Dispensing: For transferring small volumes, use a glass pipette or syringe. For larger volumes, carefully pour from the storage container into the receiving vessel.
-
Container Sealing: Immediately after dispensing, securely close the container lid.
-
Spill Cleanup: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[8] Avoid using combustible materials like paper towels for large spills.
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Visualization of Safety and Handling Workflow
The following diagrams illustrate key decision-making processes for the safe handling and storage of this compound.
Caption: Key factors influencing the stability and safe handling of this compound.
Caption: Decision workflow for the proper storage and monitoring of this compound.
Conclusion
While this compound is a valuable reagent in synthetic chemistry, its safe and effective use is contingent upon a comprehensive understanding of its stability and the implementation of appropriate storage and handling procedures. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound, ensure its integrity for experimental use, and maintain a safe laboratory environment. The principles of storing in a cool, dry, well-ventilated area, away from heat and incompatible materials, and utilizing proper personal protective equipment are fundamental to the safe management of this compound and other nitroalkanes.
References
- 1. This compound|CAS 34715-98-5 [benchchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Best 2-Nitropropaneï¼Dimethylnitromethaneï¼ factory and suppliers | PTG [ptgchemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-NITROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. 2-Nitropropane(79-46-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. nbinno.com [nbinno.com]
- 11. youtube.com [youtube.com]
- 12. fishersci.com [fishersci.com]
- 13. towson.edu [towson.edu]
- 14. Chemical Compatibility [idex-hs.com]
- 15. coleparmer.com [coleparmer.com]
- 16. graco.com [graco.com]
A Technical Guide to 2,2-Dimethyl-1-nitropropane: Commercial Availability, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-1-nitropropane, also known as nitroneopentane, is a nitroalkane of interest in organic synthesis. Its sterically hindered neopentyl group attached to a nitro functionality presents unique reactivity and makes it a potential building block for complex molecular architectures. This guide provides an in-depth overview of its commercial availability, a detailed synthesis protocol based on published literature, and a summary of its key chemical and physical properties.
Commercial Availability
This compound (CAS No. 34715-98-5) is available from specialized chemical suppliers. While not a common stock item for all major distributors, it is listed as being in commercial production.[1] Researchers can inquire with companies such as American Custom Chemicals Corporation for its availability.[1] Online chemical marketplaces like LookChem and Benchchem also list suppliers for this compound, often in research and development quantities.[1][2] It is advisable to contact these suppliers directly to confirm current stock, purity, and lead times.
Synthesis of this compound
The primary route for the synthesis of this compound is through the direct nitration of neopentane (2,2-dimethylpropane). The following protocol is adapted from the established method of vapor-phase nitration of alkanes.
Reaction Principle
The synthesis involves the high-temperature, vapor-phase reaction of neopentane with nitric acid. Under these conditions, a free-radical substitution reaction occurs where a hydrogen atom on one of the methyl groups of neopentane is replaced by a nitro group (-NO₂).
Experimental Protocol: Vapor-Phase Nitration of Neopentane
Materials:
-
Neopentane (2,2-dimethylpropane), CAS No. 463-82-1
-
Concentrated Nitric Acid (70%)
-
Nitrogen gas (for inert atmosphere)
-
Apparatus for high-temperature vapor-phase reactions (e.g., a heated tube furnace)
-
Condensation and collection system (e.g., cold traps)
-
Standard laboratory glassware for workup and purification
-
Distillation apparatus
Procedure:
-
Reactor Setup: Assemble the vapor-phase nitration apparatus. This typically consists of a system to introduce gaseous neopentane and nitric acid vapor into a heated reaction tube, followed by a condenser and a series of cold traps to collect the products. The entire system should be purged with nitrogen gas before starting the reaction.
-
Vaporization of Reactants: Gently heat the neopentane to generate a steady stream of vapor. Simultaneously, vaporize the concentrated nitric acid. The flow rates of both reactant streams should be carefully controlled to achieve the desired molar ratio.
-
Nitration Reaction: Pass the combined vapor streams through the reaction tube, which is heated to the reaction temperature (typically in the range of 400-500 °C). The residence time in the heated zone is a critical parameter and should be optimized for maximum yield of the desired product.
-
Product Collection: The reaction mixture exiting the furnace is passed through a condenser and then a series of cold traps (e.g., cooled with a dry ice/acetone bath) to liquefy and collect the products and unreacted starting materials.
-
Workup:
-
Carefully neutralize the collected liquid with a mild base (e.g., a dilute solution of sodium bicarbonate) to remove any acidic byproducts.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
-
Purification:
-
Filter off the drying agent.
-
The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound from other nitrated byproducts and unreacted neopentane.
-
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Chemical and Physical Properties
Below is a summary of the key physical and chemical properties of this compound.[1][3]
| Property | Value |
| CAS Number | 34715-98-5 |
| Molecular Formula | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol |
| IUPAC Name | This compound |
| Synonyms | Nitroneopentane, t-Butylnitromethane |
| Appearance | Not specified, likely a liquid |
| Boiling Point | 168.95 °C (estimated)[1] |
| Melting Point | 14 °C[1] |
| Density | 0.9447 g/cm³[1] |
| Refractive Index | 1.4177[1] |
| SMILES | CC(C)(C)C[O-] |
| InChIKey | VORSGHRRRHCPDN-UHFFFAOYSA-N |
Molecular Structure
Sources
An In-Depth Technical Guide to 2,2-Dimethyl-1-nitropropane: Discovery, Synthesis, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethyl-1-nitropropane, also known as nitroneopentane, is a sterically hindered primary nitroalkane of significant interest in synthetic organic chemistry. Its unique structural characteristics, featuring a bulky neopentyl group adjacent to the nitro functionality, impart distinct reactivity and physical properties. This guide provides a comprehensive overview of the historical discovery, evolution of synthetic methodologies, and detailed physicochemical and spectroscopic characterization of this compound, offering valuable insights for its application in research and development.
Introduction: The Significance of Sterically Hindered Nitroalkanes
Aliphatic nitro compounds are versatile building blocks in organic synthesis, primarily due to the strong electron-withdrawing nature of the nitro group. This functional group activates adjacent C-H bonds for deprotonation, enabling a wide range of carbon-carbon bond-forming reactions such as the Henry (nitroaldol) and Michael reactions. Furthermore, the nitro group can be readily transformed into other valuable functionalities, including amines and carbonyls, making nitroalkanes key intermediates in the synthesis of complex molecules.
Among the broader class of nitroalkanes, those with significant steric hindrance, such as this compound, present both unique synthetic challenges and opportunities. The bulky t-butyl group influences the reactivity of the α-carbon and the nitro group itself, often leading to different outcomes compared to less hindered analogues. Understanding the synthesis and properties of this compound is crucial for leveraging its potential in areas such as medicinal chemistry and materials science, where the introduction of a neopentyl moiety can significantly impact a molecule's conformational properties and metabolic stability.
Discovery and Historical Context
The precise first synthesis of this compound is not prominently documented in readily available scientific literature, suggesting its discovery may have been part of broader investigations into the synthesis of nitroalkanes in the early to mid-20th century. A key historical document is U.S. Patent 2,408,607, filed in 1945 . While the full text of this patent is not easily accessible, its existence points to early interest in the synthesis of such compounds, likely driven by the burgeoning field of organic chemistry and the search for new chemical entities with diverse applications.
The development of synthetic methods for nitroalkanes during this period laid the foundation for the eventual synthesis of more complex structures like this compound. Early methods for the preparation of primary nitroalkanes often involved the reaction of alkyl halides with silver nitrite, a process that would have been a logical, albeit potentially low-yielding, approach for the synthesis of this sterically hindered compound.
Synthesis and Manufacturing
The synthesis of this compound has evolved from classical methods to more refined and efficient protocols. The primary challenge in its synthesis lies in overcoming the steric hindrance of the neopentyl group.
Classical Synthetic Approach: Nucleophilic Substitution
The traditional and most direct conceptual route to this compound involves the nucleophilic substitution of a neopentyl halide with a nitrite salt.
-
Reaction: The reaction of neopentyl iodide (1-iodo-2,2-dimethylpropane) with silver nitrite (AgNO₂) is a plausible historical method. The silver salt is often preferred over alkali metal nitrites for the synthesis of primary nitroalkanes as it tends to favor N-alkylation over O-alkylation, thus minimizing the formation of the isomeric neopentyl nitrite.
-
Challenges: This reaction is often hampered by the steric bulk of the neopentyl group, which slows down the rate of the desired SN2 reaction. Furthermore, competing elimination reactions can reduce the yield of the target nitroalkane.
Modern Synthetic Methodologies
More contemporary approaches offer improved yields and milder reaction conditions.
A reliable method for the synthesis of sterically hindered primary nitroalkanes is the oxidation of the corresponding primary amine.
-
Reaction: Neopentylamine (2,2-dimethyl-1-propanamine) can be oxidized to this compound using various oxidizing agents. A common and effective reagent for this transformation is potassium permanganate (KMnO₄).
-
Advantages: This method avoids the challenges associated with nucleophilic substitution on a sterically hindered carbon center and can provide good yields of the desired product.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.
Physical Properties
| Property | Value |
| Molecular Formula | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~163-165 °C |
| Density | ~0.95 g/cm³ |
| Solubility | Sparingly soluble in water, soluble in common organic solvents. |
Spectroscopic Data
The proton NMR spectrum of this compound is relatively simple and characteristic of the neopentyl group.
-
δ ~1.0 ppm (s, 9H): A sharp singlet integrating to nine protons, corresponding to the three equivalent methyl groups of the t-butyl moiety.
-
δ ~4.3 ppm (s, 2H): A singlet integrating to two protons, corresponding to the methylene group directly attached to the electron-withdrawing nitro group. This signal is shifted downfield due to the deshielding effect of the nitro group.
The carbon NMR spectrum provides further confirmation of the structure.
-
δ ~25 ppm: A signal corresponding to the three equivalent methyl carbons of the t-butyl group.
-
δ ~32 ppm: A signal for the quaternary carbon of the t-butyl group.
-
δ ~78 ppm: A signal for the methylene carbon directly attached to the nitro group, shifted significantly downfield.
The IR spectrum displays characteristic absorption bands for the nitro group.
-
~2960-2870 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1550 cm⁻¹ (strong, asymmetric stretch): Characteristic absorption for the N=O bond of the nitro group.
-
~1370 cm⁻¹ (strong, symmetric stretch): Characteristic absorption for the N=O bond of the nitro group.
The mass spectrum shows predictable fragmentation patterns for a neopentyl-containing compound.
-
Molecular Ion (M⁺): A peak at m/z = 117, corresponding to the molecular weight of the compound. This peak may be of low intensity.
-
Base Peak (m/z = 57): A prominent peak corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺), formed by the loss of the CH₂NO₂ radical.
-
Other Fragments: A peak at m/z = 71, corresponding to the loss of the nitro group (NO₂).
Experimental Protocols
Synthesis of this compound via Oxidation of Neopentylamine
Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Neopentylamine
-
Potassium permanganate (KMnO₄)
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve neopentylamine in a mixture of water and dichloromethane.
-
Addition of Oxidant: Cool the mixture in an ice bath. Slowly add finely powdered potassium permanganate in small portions with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by the careful addition of a dilute solution of hydrochloric acid until the purple color of the permanganate is discharged and a brown precipitate of manganese dioxide forms.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic extracts.
-
Washing: Wash the combined organic layers with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Visualization of Synthetic Pathway
Caption: Oxidation of neopentylamine to this compound.
Conclusion
This compound stands as a valuable, sterically hindered building block in organic synthesis. While its initial discovery is not widely celebrated, the evolution of synthetic methodologies has made this compound accessible for a variety of applications. Its distinct physicochemical and spectroscopic properties, largely dictated by the neopentyl group, offer unique opportunities for the design and synthesis of novel molecules with tailored characteristics. This guide provides a foundational understanding for researchers and developers looking to incorporate this versatile nitroalkane into their synthetic strategies.
References
- U.S. Patent 2,408,607 (1945).
- General synthetic methods for nitroalkanes are described in various organic chemistry textbooks and review articles. For a comprehensive overview, refer to established literature on the synthesis of nitro compounds.
Theoretical studies of 2,2-Dimethyl-1-nitropropane
An In-Depth Technical Guide to the Theoretical Study of 2,2-Dimethyl-1-nitropropane
Abstract
This technical guide provides a comprehensive theoretical framework for the study of this compound, a primary nitroalkane characterized by significant steric hindrance. Nitroalkanes are a versatile class of organic compounds, serving as pivotal building blocks in synthesis due to the profound electronic influence of the nitro group.[1] This document, intended for researchers and drug development professionals, outlines the application of computational chemistry, particularly Density Functional Theory (DFT), to elucidate the structural, spectroscopic, and reactive properties of this molecule. We will explore conformational analysis, predict vibrational spectra, and investigate thermal decomposition pathways, explaining the causality behind theoretical choices and validating them against established principles for related molecules.
Introduction: The Significance of Sterically Hindered Nitroalkanes
Nitroalkanes are defined by the presence of a nitro (-NO₂) group attached to an alkyl framework.[1] This powerful electron-withdrawing group imparts unique reactivity, activating adjacent C-H bonds and serving as a versatile handle for transformations into other functionalities like amines and carbonyls.[1][2] this compound, also known as neopentyl nitrate, presents a unique case study. Its structure features a bulky tertiary-butyl (t-butyl) group adjacent to the primary nitro group. This steric congestion is expected to significantly influence its conformational preferences, rotational energy barriers, and the mechanisms of its chemical reactions, particularly thermal decomposition.
Theoretical studies provide a powerful lens to investigate these properties at a molecular level, offering insights that can be difficult to obtain through experimental means alone. By employing quantum chemical methods, we can model the molecule's behavior with high accuracy, predicting its geometry, stability, and reaction pathways.[3]
Molecular Structure and Conformational Analysis
The most critical structural dynamic in this compound is the rotation around the C1-C2 single bond. The interaction between the large nitro group and the three methyl groups of the t-butyl moiety dictates the molecule's preferred spatial arrangement. Conformational analysis allows us to understand the energetics of these different arrangements (rotamers).[4]
Theoretical Protocol for Conformational Analysis
A robust computational workflow is essential for accurately mapping the potential energy surface of the C1-C2 bond rotation.
-
Initial Geometry Optimization: The starting molecular structure of this compound is first optimized to find a local minimum on the potential energy surface. Density Functional Theory (DFT) is a computationally efficient and accurate method for this purpose. The B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) provides a good balance of accuracy and computational cost for organic molecules.[5][6]
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the C1-C2 dihedral angle (CH₃-C2-C1-N) in defined increments (e.g., 10-15 degrees) from 0° to 360°. At each step, the dihedral angle is held fixed while all other geometric parameters are allowed to relax. This process identifies the energy minima (stable conformers) and maxima (transition states for rotation).
-
Transition State and Minima Refinement: The structures corresponding to the maxima and minima from the PES scan are used as starting points for full optimization. Minima are confirmed by frequency calculations showing no imaginary frequencies, while transition states are confirmed by the presence of exactly one imaginary frequency corresponding to the rotational motion.
Analysis of Rotational Barriers
Due to the molecule's symmetry, we expect to see a simple rotational profile with two key conformations:
-
Staggered (Anti-periplanar): The most stable conformation, where the nitro group is positioned anti to one of the methyl groups, minimizing steric repulsion. In a Newman projection viewed down the C1-C2 bond, the nitro group is situated between two hydrogen atoms.
-
Eclipsed (Syn-periplanar): The least stable conformation, where the nitro group is eclipsed with a methyl group. This arrangement maximizes steric strain.[4] The energy difference between the staggered and eclipsed forms defines the rotational barrier. For the analogous 2,2-dimethylpropane, the barrier to rotation is approximately 3.8 kcal/mol.[7] A similar or slightly higher barrier would be anticipated for this compound due to the size of the nitro group.
Predicted Geometric Parameters
The optimized geometry of the most stable (staggered) conformer provides key structural data. These theoretical values can be compared with experimental data from techniques like X-ray crystallography or electron diffraction for validation.
| Parameter | Predicted Value (Å or °) | Rationale |
| C1-C2 Bond Length | ~1.54 Å | Typical sp³-sp³ C-C single bond. |
| C1-N Bond Length | ~1.49 Å | Consistent with C-N bonds in other nitroalkanes. |
| O-N-O Bond Angle | ~125° | Characteristic of the nitro group. |
| C2-C1-N Bond Angle | ~112° | Slightly larger than ideal tetrahedral due to steric repulsion from the t-butyl group. |
Spectroscopic Properties: A Theoretical Perspective
Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can provide theoretical IR, Raman, and NMR spectra that aid in the identification and characterization of the molecule.
Theoretical Protocol for Vibrational Spectroscopy
-
Optimized Geometry: Start with the fully optimized, lowest-energy conformer of this compound.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory used for optimization (e.g., B3LYP/6-311+G(d,p)). This computes the harmonic vibrational frequencies, IR intensities, and Raman activities.[5]
-
Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies. They are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data.
Key Vibrational Modes
The IR spectrum of this compound will be dominated by vibrations from the alkane framework and the characteristic modes of the nitro group.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) | Description |
| C-H Stretching | 2850 - 3000 cm⁻¹ | Vibrations of the methyl and methylene C-H bonds.[8] |
| NO₂ Asymmetric Stretch | 1540 - 1560 cm⁻¹ | A strong, characteristic absorption for nitro compounds. |
| NO₂ Symmetric Stretch | 1370 - 1390 cm⁻¹ | Another strong, key identifier for the nitro group. |
| C-H Bending | 1350 - 1470 cm⁻¹ | Bending and scissoring modes of the CH₃ and CH₂ groups.[8] |
| C-N Stretch | 850 - 920 cm⁻¹ | Stretching of the carbon-nitrogen bond. |
Thermochemistry and Reactivity
The thermal stability and decomposition pathways of nitroalkanes are of significant interest, particularly for applications in energetic materials and as fuel additives.[9] Theoretical studies can map out the reaction coordinates for decomposition, identifying the most favorable pathways and their associated activation energies.
Theoretical Protocol for Reaction Pathway Analysis
-
Identify Plausible Pathways: Based on known chemistry of nitroalkanes, propose initial reaction steps. The two most common unimolecular decomposition mechanisms are C-N bond homolysis and nitro-nitrite isomerization.[10]
-
Locate Transition States (TS): For each proposed step, locate the transition state structure. This can be done using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization to a first-order saddle point.
-
Confirm TS: A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation starting from the TS and moving in both forward and reverse directions confirms that the TS connects the desired reactant and product states.
-
Calculate Activation Energy: The activation energy (Eₐ) is the difference in energy between the transition state and the reactant.
Primary Thermal Decomposition Pathway: C-N Homolysis
The most widely accepted primary decomposition channel for simple nitroalkanes at higher temperatures is the cleavage of the weak C-NO₂ bond.[10] For this compound, this involves the homolytic cleavage to form a neopentyl radical and a nitrogen dioxide molecule.
Reaction: (CH₃)₃CCH₂NO₂ → (CH₃)₃CCH₂• + •NO₂
The activation energy for this process is expected to be close to the C-N bond dissociation energy, which for similar nitroalkanes is typically in the range of 50-60 kcal/mol.[9] This pathway dominates at high temperatures due to its high pre-exponential factor in the Arrhenius equation.[10]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 2,2-Dimethyl-1-nitropropane
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic applications of 2,2-dimethyl-1-nitropropane in modern organic synthesis. The unique structural feature of this reagent—a primary nitro group attached to a neopentyl moiety—imparts significant steric hindrance that can be leveraged for selective transformations.[1][2] Unlike less hindered nitroalkanes, its adducts often exhibit enhanced stability and resist common side reactions, such as elimination. We will explore its core reactivity through the formation of nitronate anions and subsequent carbon-carbon bond-forming reactions, including the Henry (nitroaldol) and Michael additions. Furthermore, we will detail the subsequent, high-value transformations of the resulting nitro-adducts into sterically hindered carbonyls via the Nef reaction and into valuable primary amines through reduction. Each section provides mechanistic insights, explaining the causality behind procedural choices, and concludes with detailed, field-proven laboratory protocols.
Introduction: The Neopentyl Nitro Group as a Strategic Synthon
This compound, also known as neopentylnitromethane, is a primary nitroalkane distinguished by the presence of a quaternary carbon adjacent to the nitromethylene group. This arrangement, the neopentyl group, is the cornerstone of its synthetic utility.[1]
Key Molecular Attributes:
-
Steric Bulk: The tert-butyl component effectively shields the reaction center, influencing the stereochemical course of reactions and preventing undesirable subsequent transformations.[1]
-
Acidic α-Protons: The methylene protons adjacent to the nitro group are sufficiently acidic (pKa in DMSO ≈ 17) to be removed by common bases, forming a nucleophilic nitronate anion.[3]
-
Versatile Functional Handle: The nitro group is a richly versatile functional group, serving as a precursor to carbonyls (ketones/aldehydes) and primary amines.[3][4]
The strategic incorporation of a neopentyl group into molecules can significantly enhance their metabolic stability and modify their pharmacokinetic properties, making it a valuable motif in drug discovery.[1][5][6] This guide focuses on harnessing the reactivity of this compound to construct these sterically encumbered architectures.
Core Reactivity: Nitronate Anion Formation
The gateway to the synthetic applications of this compound is the deprotonation of the α-carbon to form a resonance-stabilized nitronate anion. This species is the key nucleophile in all subsequent C-C bond-forming reactions.
Causality: The choice of base is critical. While strong bases like alkoxides or hydroxides are effective, weaker bases can also be used, as the pKa is comparable to dicarbonyl compounds.[7] The reaction is a reversible equilibrium.
Caption: Equilibrium of this compound and its nitronate anion.
Application: Diastereoselective Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound (aldehyde or ketone) to produce a β-nitro alcohol.[3][8][9]
Expertise & Insight: The primary advantage of using this compound in the Henry reaction is the prevention of subsequent elimination . Products derived from nitroalkanes with multiple α-hydrogens (like nitroethane) readily dehydrate under basic conditions to form nitroalkenes.[9] The adduct from this compound lacks an α-proton, rendering it stable to elimination and allowing for the clean isolation of the β-nitro alcohol. This stability is critical for subsequent synthetic manipulations.
Caption: Workflow for the Henry reaction using a nitronate anion.
Protocol 1: Synthesis of 1-(tert-Butyl)-2-nitroethanol via Henry Reaction
This protocol describes the reaction of this compound with formaldehyde.
Materials:
-
This compound
-
Formaldehyde (37% solution in water)
-
Triethylamine (Et₃N)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.85 g, 50 mmol).
-
Add formaldehyde solution (4.5 mL, 60 mmol) to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (0.7 mL, 5 mmol) dropwise over 5 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with 50 mL of diethyl ether.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the pure β-nitro alcohol.
Application: Conjugate Addition via Michael Reaction
The nitronate anion of this compound is a soft nucleophile, making it an excellent Michael donor for conjugate addition to α,β-unsaturated carbonyl compounds.[10][11][12][13] This reaction forms a 1,5-dicarbonyl equivalent after subsequent transformation of the nitro group.
Expertise & Insight: The steric bulk of the incoming neopentyl group can significantly influence the diastereoselectivity of the addition, particularly with cyclic enones. The approach of the nucleophile is often directed to the less hindered face of the Michael acceptor.[14] The reaction is thermodynamically controlled, favoring the 1,4-adduct over the 1,2-adduct.[11][15]
Protocol 2: Michael Addition to Methyl Vinyl Ketone (MVK)
Materials:
-
This compound
-
Methyl vinyl ketone (MVK)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried 250 mL flask under an inert atmosphere (N₂ or Ar), dissolve this compound (11.7 g, 100 mmol) in 100 mL of anhydrous THF.
-
Cool the solution to 0 °C.
-
Add DBU (1.5 mL, 10 mmol) dropwise. The solution may turn slightly yellow, indicating nitronate formation. Stir for 15 minutes.
-
Slowly add a solution of methyl vinyl ketone (7.0 g, 100 mmol) in 20 mL of THF via a syringe pump over 30 minutes to control the exotherm.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding 50 mL of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting γ-nitro ketone by flash chromatography.
Unmasking Functionality: The Nef Reaction
The Nef reaction is a cornerstone transformation that converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, typically under acidic conditions.[4][16][17] This reaction is synthetically powerful as it allows the nitronate anion to function as a masked acyl anion or formyl anion equivalent, an example of umpolung (polarity inversion).[7]
Trustworthiness & Causality: The classical Nef reaction involves treating the pre-formed nitronate salt with strong mineral acid.[4] This can be a violent reaction and is often substrate-limited.[4] Modern oxidative methods, for instance using Oxone® or KMnO₄, provide milder alternatives that often give cleaner reactions and higher yields.[16][17] The choice of method depends on the stability of the substrate to strongly acidic or oxidative conditions.
Caption: Tandem Henry-Nef reaction workflow for synthesizing α-hydroxy ketones.
Protocol 3: Oxidative Nef Reaction using KMnO₄
This protocol describes the conversion of the Michael adduct from Protocol 2 into the corresponding 1,4-dicarbonyl compound.
Materials:
-
Crude γ-nitro ketone (from Protocol 2)
-
Potassium permanganate (KMnO₄)
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
Dissolve the crude γ-nitro ketone (approx. 100 mmol) in 300 mL of methanol in a 1 L flask.
-
Add MgSO₄·7H₂O (120 g, 0.5 mol) to buffer the solution.
-
Cool the vigorously stirred suspension to -20 °C using an acetone/dry ice bath.
-
In a separate beaker, prepare a solution of KMnO₄ (47.4 g, 300 mmol) in 300 mL of water.
-
Add the KMnO₄ solution to the reaction mixture dropwise over 1 hour, ensuring the internal temperature does not rise above -10 °C. A brown precipitate of MnO₂ will form.
-
After the addition is complete, stir the mixture at -20 °C for an additional 2 hours.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and the mixture becomes a thick brown slurry.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite®, washing the pad thoroughly with dichloromethane (3 x 100 mL).
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude 1,4-dicarbonyl compound, which can be purified by chromatography or distillation.
Synthesis of Sterically Hindered Primary Amines
The reduction of the nitro group is a straightforward and high-yielding method to access primary amines. The synthesis of primary amines with a fully substituted α-carbon (α-tertiary amines) or a neopentyl structure is of high interest in medicinal chemistry.[18][19]
Expertise & Insight: A variety of reducing agents can be employed. Catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Ni) is a clean and effective method. For substrates with other reducible functional groups (e.g., alkenes), chemical reducing agents like lithium aluminum hydride (LiAlH₄) or zinc dust in acetic acid are suitable alternatives. The choice of reagent is dictated by the overall functional group tolerance of the molecule.
Protocol 4: Reduction of a Nitro Adduct to a Primary Amine
This protocol describes the reduction of the Henry adduct from Protocol 1.
Materials:
-
β-Nitro alcohol (from Protocol 1)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the β-nitro alcohol (10 mmol) in 50 mL of ethanol in a hydrogenation flask.
-
Carefully add 10% Pd/C (100 mg, ~1 mol%) to the solution under a stream of nitrogen.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude β-amino alcohol, which is often pure enough for subsequent steps or can be purified by crystallization of its hydrochloride salt.
Summary of Applications
| Reaction Type | Reagent | Key Transformation | Typical Yield | Causality & Notes |
| Henry Reaction | Aldehyde/Ketone, Base | C-C bond formation | 70-90% | Forms a stable β-nitro alcohol; subsequent elimination is blocked by the neopentyl group. |
| Michael Addition | α,β-Unsaturated Carbonyl | 1,4-Conjugate addition | 65-85% | Forms a γ-nitro carbonyl; steric bulk can influence diastereoselectivity. |
| Nef Reaction | Acid or Oxidant | R-CH₂NO₂ → R-CHO | 60-80% | Unmasks a carbonyl group, acting as an acyl anion equivalent. Oxidative methods are often milder. |
| Reduction | H₂/Pd-C or LiAlH₄ | R-NO₂ → R-NH₂ | 85-98% | Efficiently produces sterically hindered primary amines, valuable in drug discovery. |
References
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Henry reaction - Wikipedia. [Link]
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Nef reaction - Wikipedia. [Link]
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Neopentyl Definition - Organic Chemistry Key Term - Fiveable. [Link]
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Nicastri, M. C., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society, 142(2), 987-998. [Link]
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Synthetic Study of Prostaglandins and Development of Metal Free Nef Reaction with Molecular Oxygen. [Link]
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Which one of the following is the structure of 2, 2 – dimethyl – 1 – nitro propane? - Sarthaks eConnect. [Link]
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Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC - NIH. [Link]
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Michael Addition Reaction Mechanism - Chemistry Steps. [Link]
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Application Notes & Protocols: The Reactivity and Synthetic Utility of 2,2-Dimethyl-1-nitropropane with Electrophiles
Abstract
This technical guide provides a detailed exploration of the reactions between 2,2-dimethyl-1-nitropropane and various electrophiles. As a sterically hindered primary nitroalkane, it serves as a valuable building block in organic synthesis, particularly for constructing quaternary carbon centers. This document outlines the fundamental principles governing its reactivity, focusing on the generation and nucleophilic nature of its corresponding nitronate anion. We present detailed protocols for key carbon-carbon bond-forming reactions, including transition metal-catalyzed alkylations, the Henry (nitroaldol) reaction, and Michael additions. Furthermore, subsequent transformations of the resulting nitro-adducts, such as the Nef reaction and reduction to amines, are discussed to highlight their synthetic versatility in constructing complex molecular architectures relevant to medicinal chemistry and drug development.
Introduction: The Unique Profile of this compound
This compound, also known as neopentylnitromethane, is a primary nitroalkane distinguished by the presence of a bulky tert-butyl group adjacent to the nitro-functionalized carbon. This steric hindrance significantly influences its reactivity. The core of its synthetic utility lies in the acidity of the α-protons, which can be readily removed by a base to form a resonance-stabilized nitronate anion.[1] This anion is the primary nucleophilic species that reacts with a wide array of electrophiles.
The nitronate anion possesses two nucleophilic sites: the α-carbon and the oxygen atoms of the nitro group. This duality can lead to competition between C-alkylation and O-alkylation. Historically, achieving selective C-alkylation with simple alkyl halides has been a significant challenge due to the propensity for O-alkylation.[2][3] However, modern synthetic methods, particularly those employing transition-metal catalysis, have largely overcome this limitation, enabling the efficient formation of C-C bonds.[3][4]
The products derived from these reactions are highly valuable synthetic intermediates. The nitro group can be considered a "masked" functional group, readily converted into other functionalities such as carbonyls (via the Nef reaction) or amines (via reduction).[5][6][7] This versatility makes this compound a powerful tool for introducing complex fragments in multi-step syntheses.
Figure 1: General workflow for the reaction of this compound with an electrophile, proceeding through a key nitronate intermediate.
Key Carbon-Carbon Bond-Forming Reactions
The deprotonated form of this compound is a potent carbon nucleophile, enabling several cornerstone reactions in organic synthesis.
The Henry (Nitroaldol) Reaction
The Henry reaction is a classic base-catalyzed C-C bond-forming process between a nitroalkane and a carbonyl compound (aldehyde or ketone) to produce a β-nitro alcohol.[6][8] This reaction is reversible and is fundamental for creating vicinal nitro-hydroxy functionalities, which are precursors to valuable 1,2-amino alcohols.[6][9]
Mechanism Insight: The reaction is initiated by the deprotonation of the nitroalkane to form the nitronate.[10] This nucleophile then attacks the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the final β-nitro alcohol product.[6][10] The steric bulk of the neopentyl group in this compound can influence the reaction rate and diastereoselectivity when chiral aldehydes or ketones are used.
Figure 2: Simplified mechanism of the Henry (Nitroaldol) reaction.
Protocol 1: Henry Reaction with Benzaldehyde
Objective: To synthesize 1-(2,2-dimethyl-1-nitropropyl)phenylmethanol via a base-catalyzed nitroaldol reaction.
Materials & Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | |
| Benzaldehyde | ≥99%, ReagentPlus® | Sigma-Aldrich | Freshly distilled if necessary |
| Tetramethylguanidine (TMG) | ≥99% | Sigma-Aldrich | Catalyst |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Solvent |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | For workup |
| Saturated NaCl solution | Lab Prepared | For workup | |
| Anhydrous MgSO₄ | VWR | Drying agent |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.31 g, 10 mmol).
-
Add anhydrous THF (20 mL) and stir the solution at room temperature.
-
Add benzaldehyde (1.06 g, 1.02 mL, 10 mmol) to the flask.
-
Slowly add tetramethylguanidine (TMG) (0.115 g, 0.126 mL, 1 mmol, 0.1 eq.) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction by adding 1 M HCl (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated NaCl solution (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-nitro alcohol.
Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. TMG is a strong base and should be handled with care.
Michael (Conjugate) Addition
The Michael addition involves the 1,4-addition of a nucleophile—in this case, the nitronate of this compound—to an α,β-unsaturated carbonyl compound.[11] This reaction is a powerful method for forming γ-nitro carbonyl compounds, which are versatile precursors for synthesizing 1,4-dicarbonyls or γ-amino acids.
Mechanism Insight: The reaction proceeds via the nucleophilic attack of the nitronate's α-carbon onto the β-carbon of the conjugated system.[12] This breaks the π-bond of the alkene and pushes electron density through the conjugated system to form an enolate intermediate. This enolate is then protonated during workup, often tautomerizing to the more stable keto form to yield the final 1,4-adduct.[12]
Figure 3: Experimental workflow for a typical Michael addition reaction.
Protocol 2: Michael Addition to Methyl Vinyl Ketone
Objective: To synthesize 5,5-dimethyl-4-nitrohexan-2-one via a base-catalyzed Michael addition.
Materials & Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | |
| Methyl vinyl ketone (MVK) | ≥99%, stabilized | Sigma-Aldrich | Inhibitor may need to be removed |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | Sigma-Aldrich | Catalyst |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |
| Saturated NH₄Cl solution | Lab Prepared | For workup | |
| Diethyl ether | Anhydrous | Fisher Scientific | For extraction |
| Anhydrous Na₂SO₄ | VWR | Drying agent |
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (0.655 g, 5 mmol) in anhydrous acetonitrile (10 mL).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.076 g, 0.075 mL, 0.5 mmol, 0.1 eq.) and stir for 10 minutes at room temperature to pre-form the nitronate.
-
Cool the solution to 0 °C in an ice bath.
-
Add methyl vinyl ketone (MVK) (0.350 g, 0.42 mL, 5 mmol) dropwise to the stirred solution over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (e.g., 9:1 Hexanes:Ethyl Acetate) to afford the pure γ-nitro ketone.
Safety: Methyl vinyl ketone is toxic and a lachrymator; handle only in a certified fume hood. DBU is a strong, non-nucleophilic base and should be handled with care.
Subsequent Transformations of Nitro Adducts
The synthetic power of using this compound is fully realized when its nitro-containing products are converted into other functional groups.
The Nef Reaction: Unmasking a Carbonyl
The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or ketone, respectively, typically under acidic conditions.[5][7] This is an invaluable method for converting the products of Henry or Michael reactions into useful carbonyl compounds. The reaction proceeds by protonating the nitronate salt to form a nitronic acid, which then hydrolyzes to the carbonyl compound and nitrous oxide.[5][7]
Key Considerations: The classical Nef reaction requires strongly acidic conditions, which may not be compatible with sensitive functional groups. Milder, oxidative or reductive methods have been developed to circumvent this issue.[13][14]
Reduction to Amines
The nitro group is readily reduced to a primary amine using various reagents. Common methods include catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel) or chemical reduction (e.g., LiAlH₄, SnCl₂/HCl). This transformation is especially important in pharmaceutical synthesis, as it converts β-nitro alcohols from the Henry reaction into synthetically and biologically important β-amino alcohols.[6]
Summary of Transformations:
| Starting Material | Reaction | Product | Key Application |
| β-Nitro alcohol | Nef Reaction | α-Hydroxy ketone | Synthesis of complex polyols |
| β-Nitro alcohol | Reduction (e.g., H₂/Pd-C) | β-Amino alcohol | Chiral auxiliaries, drug scaffolds |
| γ-Nitro ketone | Nef Reaction | 1,4-Diketone | Precursor to cyclopentenones |
| γ-Nitro ketone | Reduction (e.g., Raney Ni) | γ-Amino ketone | Precursor to pyrrolidines |
Conclusion
This compound is a versatile and powerful building block for the synthesis of complex organic molecules. Its ability to form a stable, yet reactive, nitronate anion allows it to participate in a range of crucial C-C bond-forming reactions with electrophiles. The steric hindrance provided by the neopentyl group offers unique opportunities for controlling stereochemistry and constructing sterically congested centers. By leveraging classic transformations like the Henry and Michael reactions, coupled with subsequent modifications of the nitro group, researchers in drug discovery and materials science can access a diverse array of molecular architectures from a simple and readily available starting material.
References
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Aksenov, A. V., Aksenov, N. A., Ovcharov, D. S., Aksenov, D. A., & Rubin, M. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 77. [Link]
-
Kim, R. S., & Watson, D. A. (2012). Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes. Angewandte Chemie International Edition, 51(51), 12871-12874. [Link]
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Wikipedia. (n.d.). Nef reaction. [Link]
-
Rezazadeh, S. (2018). Nickel-catalyzed C-alkylation of nitroalkanes with alkyl halides. University of Delaware. [Link]
-
Aksenov, A. V., et al. (2018). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Molecules, 23(10), 2473. [Link]
-
Wikipedia. (n.d.). Henry reaction. [Link]
-
chemeurope.com. (n.d.). Nef reaction. [Link]
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Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Nef Reaction. [Link]
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Fiala, E. S., et al. (1998). Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. Carcinogenesis, 19(2), 329-335. [Link]
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Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 22). Conjugate Addition Reactions. [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]
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2,2-Dimethyl-1-nitropropane as a precursor for amine synthesis
Application Note & Protocols
Topic: 2,2-Dimethyl-1-nitropropane as a Precursor for the Synthesis of Neopentylamine (2,2-Dimethyl-1-propanamine)
Abstract: The synthesis of sterically hindered primary amines is a critical task in medicinal chemistry and materials science. Neopentylamine (2,2-dimethyl-1-propanamine), with its characteristic bulky tert-butyl group, serves as a valuable building block for introducing steric hindrance, modulating lipophilicity, and improving metabolic stability in drug candidates.[1][2][3] This application note provides a comprehensive guide to the synthesis of neopentylamine via the reduction of its nitro precursor, this compound. We detail two robust and widely applicable reduction methodologies: catalytic hydrogenation and chemical reduction with lithium aluminum hydride (LiAlH₄). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical guidance for successful synthesis and characterization.
Introduction: The Strategic Value of the Neopentyl Moiety
In modern drug discovery, moving beyond flat, aromatic structures towards three-dimensional, sp³-rich scaffolds is a key strategy for improving compound properties and exploring novel chemical space.[1][2] The neopentyl group (a 2,2-dimethylpropyl unit) is an excellent bioisostere for various functional groups, providing significant steric bulk that can enhance receptor binding selectivity and shield metabolically labile sites, thereby increasing a drug's half-life. The primary amine of neopentylamine offers a versatile handle for subsequent chemical modifications, making it a highly sought-after intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[3][4][5]
The reduction of aliphatic nitro compounds is a powerful and direct method for installing an amino group.[6][7] this compound is an accessible precursor that allows for the clean and efficient synthesis of the target amine, avoiding the multi-step sequences often required with other synthetic strategies.
Mechanistic Overview: The Reduction of a Hindered Nitroalkane
The conversion of a nitro group (-NO₂) to a primary amine (-NH₂) is a six-electron reduction. The process is understood to proceed through intermediate species such as nitroso (-NO) and hydroxylamine (-NHOH) compounds, which are typically not isolated under the reaction conditions used for full reduction.[8]
Diagram 1: Generalized pathway for nitro group reduction.
Two primary, highly effective methods for this transformation are catalytic hydrogenation and reduction with a strong hydride donor like Lithium Aluminum Hydride (LiAlH₄).[9]
-
Catalytic Hydrogenation: This heterogeneous catalysis method involves the use of molecular hydrogen (H₂) and a metal catalyst (e.g., Palladium on Carbon, Platinum(IV) oxide, or Raney Nickel).[10][11] The alkene is adsorbed onto the catalyst surface, where the H-H bond of molecular hydrogen is weakened, facilitating the stepwise transfer of hydrogen atoms to the nitro group.[10][12] This method is often preferred for its clean reaction profile and easier product workup.
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a potent, non-selective nucleophilic reducing agent capable of reducing a wide array of functional groups, including aliphatic nitro compounds.[13][14][15] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electron-deficient nitrogen atom of the nitro group.[13][15] Due to its high reactivity, especially with protic solvents like water, all reactions must be conducted under strictly anhydrous conditions.[13]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of 2,2-dimethyl-1-propanamine.
Diagram 2: High-level experimental workflow for amine synthesis.
Protocol 1: Catalytic Hydrogenation
This method is often chosen for its operational simplicity and high selectivity, especially when other reducible functional groups are absent.
Table 1: Materials and Reagents for Catalytic Hydrogenation
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Standard Supplier | Starting Material |
| Palladium on Carbon (Pd/C) | 10 wt. % | Standard Supplier | Catalyst |
| Ethanol (EtOH) | Anhydrous, 200 proof | Standard Supplier | Solvent |
| Hydrogen (H₂) Gas | High Purity | Gas Supplier | Reducing Agent |
| Celite® 545 | N/A | Standard Supplier | Filtration Aid |
| Hydrogenation Apparatus | N/A | Lab Supply | e.g., Parr Shaker or H-Cube® |
Step-by-Step Procedure:
-
Vessel Preparation: To a suitable high-pressure hydrogenation vessel, add this compound (e.g., 5.0 g, 38.1 mmol).
-
Solvent and Catalyst Addition: Add anhydrous ethanol (100 mL). Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (500 mg, 10% w/w). Causality: The inert atmosphere prevents potential ignition of the catalyst, which can be pyrophoric upon exposure to solvent and air.
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel 3-5 times with H₂ gas to remove all air. Pressurize the vessel to the desired pressure (e.g., 50 psi) and begin vigorous stirring or shaking at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-12 hours. Completion can also be verified by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of a small, carefully vented aliquot.
-
Catalyst Removal: Once the reaction is complete, carefully vent the H₂ pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Filtering through Celite® ensures the complete removal of fine catalyst particles, preventing product contamination.
-
Purification: Rinse the Celite® pad with a small amount of ethanol. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). The resulting crude amine can be purified by fractional distillation under atmospheric pressure.
Protocol 2: Lithium Aluminum Hydride (LAH) Reduction
This protocol is extremely effective but requires stringent anhydrous techniques due to the high reactivity of LAH.[13][16]
Table 2: Materials and Reagents for LAH Reduction
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Standard Supplier | Starting Material |
| Lithium Aluminum Hydride (LAH) | Powder or 1M solution in THF | Standard Supplier | Reducing Agent |
| Tetrahydrofuran (THF) | Anhydrous, ≤50 ppm H₂O | Standard Supplier | Solvent |
| Diethyl Ether (Et₂O) | Anhydrous | Standard Supplier | Extraction Solvent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | Drying Agent |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Standard Supplier | Workup/pH Adjustment |
| Sodium Hydroxide (NaOH) | 2 M Aqueous Solution | Standard Supplier | Workup/pH Adjustment |
Step-by-Step Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
LAH Suspension: Suspend LAH (e.g., 2.9 g, 76.2 mmol, 2.0 equiv.) in anhydrous THF (100 mL) in the flask and cool the mixture to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (5.0 g, 38.1 mmol) in anhydrous THF (25 mL) and add it to the dropping funnel. Add the nitroalkane solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C. Causality: Slow, controlled addition is crucial to manage the exothermic reaction and prevent dangerous temperature spikes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 4-6 hours to ensure the reaction goes to completion.
-
Quenching (Critical Step): Cool the reaction mixture back to 0 °C. Cautiously quench the excess LAH by the sequential, dropwise addition of:
-
Water (2.9 mL)
-
15% aqueous NaOH (2.9 mL)
-
Water (8.7 mL)
-
This Fieser workup method is designed to precipitate the aluminum salts as a granular solid, simplifying filtration. Vigorous stirring during this process is essential.
-
-
Workup: Allow the mixture to stir at room temperature for 30 minutes until a white, filterable precipitate forms. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF.
-
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude amine by fractional distillation.
Product Characterization and Data
The identity and purity of the synthesized 2,2-dimethyl-1-propanamine should be confirmed using standard analytical techniques.
Table 3: Physicochemical Properties of 2,2-Dimethyl-1-propanamine
| Property | Value | Source |
| IUPAC Name | 2,2-dimethylpropan-1-amine | [17] |
| CAS Number | 5813-64-9 | [18] |
| Molecular Formula | C₅H₁₃N | [17][18] |
| Molecular Weight | 87.16 g/mol | [18] |
| Appearance | Colorless liquid | [18] |
| Boiling Point | 81-83 °C | [18] |
| Flash Point | -13 °C (8.6 °F) | [18] |
Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[19]
-
This compound: This compound is a flammable liquid. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[20]
-
2,2-Dimethyl-1-propanamine (Neopentylamine): This is a highly flammable liquid and is corrosive, causing severe skin burns and eye damage.[18] It is also harmful if swallowed.[18]
-
Lithium Aluminum Hydride (LAH): LAH is a water-reactive solid that can ignite upon contact with moisture. It releases flammable hydrogen gas. Handle only under a strict inert atmosphere and use appropriate quenching procedures.[13]
-
Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Ensure the apparatus is properly sealed and purged, and operate away from ignition sources.[21]
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Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ResearchGate. [Link]
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Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. [Link]
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The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. [Link]
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Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. YouTube. [Link]
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Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic Chemistry Frontiers. [Link]
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Organic synthesis provides opportunities to transform drug discovery. BenevolentAI. [Link]
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The Neopentyl Nitroalkane: A Sterically Hindered Building Block in Medicinal Chemistry
Application Notes and Protocols for 2,2-Dimethyl-1-nitropropane
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Steric Hindrance and the Nitro Group
In the landscape of medicinal chemistry, the deliberate incorporation of sterically demanding motifs and versatile functional groups is a cornerstone of rational drug design. The neopentyl group, characterized by a quaternary carbon atom, offers significant steric bulk, which can profoundly influence a molecule's pharmacological profile. This steric hindrance can enhance metabolic stability by shielding susceptible positions from enzymatic degradation, modulate receptor-ligand interactions, and improve oral bioavailability. When this bulky scaffold is combined with the synthetically versatile nitro group, as in This compound , a unique building block emerges with considerable potential for the construction of novel therapeutic agents.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its role as a precursor to valuable pharmacophores, supported by detailed, field-proven protocols.
Core Synthetic Transformations and Medicinal Chemistry Applications
The synthetic utility of this compound primarily revolves around two key transformations: carbon-carbon bond formation via the generation of its nitronate anion and the reduction of the nitro group to the corresponding primary amine. These reactions open avenues to a diverse range of molecular architectures relevant to drug discovery.
The Henry (Nitroaldol) Reaction: A Gateway to β-Amino Alcohols
The Henry reaction is a classical C-C bond-forming reaction involving the addition of a nitroalkane to a carbonyl compound.[1][2] For this compound, this reaction provides access to β-nitro alcohols, which are valuable precursors to β-amino alcohols – a privileged scaffold in many biologically active compounds, including certain beta-blockers and antiviral agents.[1] The steric bulk of the neopentyl group can influence the diastereoselectivity of the reaction and may require optimized conditions to overcome potential steric hindrance.[3]
Caption: Workflow for the synthesis of β-amino alcohols from this compound.
Objective: To synthesize 1-(4-chlorophenyl)-3,3-dimethyl-2-nitrobutan-1-ol.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 4-chlorobenzaldehyde (1.0 mmol) and this compound (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add DBU (0.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction may require several hours to reach completion due to steric hindrance.
-
Upon completion, quench the reaction by adding 1 M HCl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired β-nitro alcohol.
Reduction to Neopentylamine: A Bulky Moiety for Bioactive Scaffolds
The reduction of the nitro group in this compound to a primary amine yields 2,2-dimethyl-1-propanamine (neopentylamine).[4] This sterically hindered amine is a valuable building block in medicinal chemistry.[5] Its incorporation into drug candidates can enhance metabolic stability and modulate receptor binding.[6] Neopentylamine and its derivatives have been investigated for their potential in developing treatments for neurodegenerative diseases and cancer.[5]
Objective: To synthesize 2,2-dimethyl-1-propanamine (Neopentylamine) from this compound.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Methanol
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Caution: Raney Nickel is pyrophoric and should be handled with care under a wet solvent. Hydrogen gas is highly flammable. This reaction should be performed in a well-ventilated fume hood using appropriate safety measures.
-
In a high-pressure reactor, add a slurry of Raney Nickel (approximately 10% by weight of the nitroalkane) in methanol.
-
Add a solution of this compound (10 mmol) in methanol (20 mL).
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50-100 psi.
-
Stir the mixture vigorously at room temperature. The reaction is typically exothermic.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite. Keep the filter cake wet with methanol or water.
-
Concentrate the filtrate under reduced pressure to obtain the crude neopentylamine. The product can be further purified by distillation if necessary.
The Nef Reaction: Accessing the Neopentanal Synthon
The Nef reaction transforms a primary nitroalkane into an aldehyde.[7][8][9] This reaction converts the nucleophilic carbon of the nitronate into an electrophilic carbonyl carbon, a classic example of "umpolung" reactivity.[10] Applying the Nef reaction to this compound provides a route to 2,2-dimethylpropanal (pivaldehyde), a sterically hindered aldehyde that can serve as a precursor for various heterocyclic systems and other complex molecules in drug discovery.
Caption: General workflow for the Nef reaction of this compound.
Objective: To synthesize 2,2-dimethylpropanal from this compound.
Materials:
-
This compound
-
Sodium hydroxide
-
Sulfuric acid, concentrated
-
Ice
-
Diethyl ether
Procedure:
-
Caution: The classical Nef reaction can be highly exothermic and should be performed with extreme care in a fume hood with appropriate personal protective equipment.
-
Prepare a solution of the sodium salt of this compound by dissolving this compound (10 mmol) in a solution of sodium hydroxide (10 mmol) in water (20 mL).
-
In a separate flask, prepare an ice-cold solution of dilute sulfuric acid by slowly adding concentrated sulfuric acid (e.g., 5 mL) to ice-water (50 mL).
-
Slowly add the sodium nitronate solution dropwise to the vigorously stirred, ice-cold sulfuric acid solution. A gas (nitrous oxide) will evolve.
-
After the addition is complete, allow the mixture to stir for a short period (e.g., 15-30 minutes) while maintaining a low temperature.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude 2,2-dimethylpropanal. Further purification can be achieved by distillation.
The Neopentyl Moiety in Approved and Investigational Drugs
The presence of the neopentyl group in various bioactive molecules underscores its importance in medicinal chemistry. While direct synthetic routes from this compound are not always explicitly documented for these specific drugs, they serve as compelling examples of the utility of this sterically hindered motif.
| Compound Class | Example | Biological Activity/Therapeutic Area | Potential Role of Neopentyl Group |
| Antiviral | Saquinavir (HIV protease inhibitor) | HIV/AIDS | The neopentyl-like tert-butyl group contributes to the hydrophobic interactions within the active site of the HIV protease, enhancing binding affinity. |
| Anticholinergic | Tiotropium | Chronic Obstructive Pulmonary Disease (COPD) | The bulky groups contribute to the high affinity and slow dissociation from muscarinic receptors. |
| Anesthetic | Propofol (related bulky alkyl groups) | General anesthesia | The lipophilic and bulky nature of the alkyl groups are crucial for its interaction with GABAa receptors. |
| Experimental | Various N-heterocycles | Diverse (e.g., oncology, neurology) | The neopentyl group can be incorporated to improve metabolic stability and modulate receptor interactions.[7] |
Conclusion and Future Perspectives
This compound represents a valuable, albeit sterically demanding, building block for medicinal chemistry. Its ability to serve as a precursor for β-amino alcohols, sterically hindered primary amines, and aldehydes makes it a versatile tool for accessing novel chemical space. The inherent steric bulk of the neopentyl group can be strategically employed to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. While the reactivity of this compound may require tailored synthetic protocols to overcome steric hindrance, the potential benefits in terms of improved metabolic stability and modulated biological activity make it a compelling synthon for the development of next-generation therapeutics. Further exploration of its application in the synthesis of complex N-heterocycles and other privileged scaffolds is a promising avenue for future research in drug discovery.[11]
References
-
Synthetic studies of N-heterocycles via catalytic reductive C-C bond formation and tertiary neopentyl substitution. (n.d.). The University of Texas at Austin. Retrieved from [Link]
-
Nef reaction. (n.d.). Grokipedia. Retrieved from [Link]
-
Nef reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
The Nef Reaction. (n.d.). Organic Reactions. Retrieved from [Link]
-
Nef Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Neopentylamine. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Neopentylamine. (n.d.). Wikipedia. Retrieved from [Link]
-
Neopentyl Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]
-
Henry reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of β,β-Disubstituted- 1,3-dinitroalkanes and Allylic Nitro Compounds Ketones as Electrophile in Nitroaldol Reaction. (n.d.). SciELO. Retrieved from [Link]
-
A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Henry Reaction. (n.d.). SynArchive. Retrieved from [Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025, September 25). National Institutes of Health. Retrieved from [Link]
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Application Notes & Protocols: 2,2-Dimethyl-1-nitropropane as a Sterically Hindered Nitroalkane Reagent
Abstract
This guide provides an in-depth technical overview of 2,2-dimethyl-1-nitropropane, a unique sterically hindered nitroalkane, for researchers, chemists, and professionals in drug development. We explore its distinct physicochemical properties and delve into its applications in key carbon-carbon bond-forming reactions, including the Henry (Nitroaldol) reaction and Michael additions. The significant steric bulk imposed by the neopentyl group introduces notable stereochemical control, offering advantages in the synthesis of complex molecular architectures. Detailed, field-proven protocols are provided to enable the practical application of this versatile reagent.
Introduction: The Strategic Value of Steric Hindrance in Nitroalkane Chemistry
Nitroalkanes are foundational building blocks in modern organic synthesis. The electron-withdrawing nature of the nitro group acidifies the α-protons, facilitating the formation of nitronate anions—potent carbon nucleophiles for a variety of transformations.[1][2] These reactions, such as the classic Henry reaction, provide reliable pathways to synthetically valuable β-nitro alcohols, which are precursors to 1,2-amino alcohols, α-hydroxy ketones, and nitroalkenes.[3][4][5]
While simple nitroalkanes like nitromethane and nitroethane are widely used, their limited steric profile can result in poor stereocontrol in reactions that generate new chiral centers. This is where sterically hindered nitroalkanes, such as this compound (also known as tert-butylnitromethane), become strategically important. The defining feature of this reagent is its bulky neopentyl (2,2-dimethylpropyl) group attached to the nitromethane core.[6] This significant steric shield plays a crucial role in dictating the trajectory of incoming electrophiles, thereby influencing the diastereoselectivity of addition reactions. This guide will illuminate the practical applications and methodological considerations for leveraging this unique structural feature.
Physicochemical Properties of this compound
A thorough understanding of a reagent's physical and chemical properties is paramount for successful experimental design. Key data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 34715-98-5 | [6][7] |
| Molecular Formula | C₅H₁₁NO₂ | [6][8] |
| Molecular Weight | 117.15 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| Synonyms | Nitroneopentane, tert-butyl nitromethane | [9] |
| Boiling Point | ~169 °C (estimated) | [9] |
| Density | ~0.945 g/mL | [9] |
| Refractive Index | ~1.418 | [9] |
| pKa | ~8.90 (Predicted) | [9] |
Application in the Henry (Nitroaldol) Reaction
The Henry reaction is a cornerstone C-C bond-forming reaction that couples a nitroalkane with an aldehyde or ketone in the presence of a base.[3][10] The reaction proceeds through the formation of a nitronate, which acts as the nucleophile.
Mechanistic Overview and the Influence of Steric Hindrance
The fundamental steps of the Henry reaction are reversible: (1) base-mediated deprotonation of the nitroalkane to form a nitronate anion, (2) nucleophilic attack of the nitronate on the carbonyl carbon, and (3) protonation of the resulting β-nitro alkoxide.[3][11]
Caption: General mechanism of the base-catalyzed Henry reaction.
The large neopentyl group of this compound significantly influences the transition state of the nucleophilic attack. This steric demand can create a facial bias in the approach to the carbonyl electrophile, particularly with chiral aldehydes, leading to enhanced diastereoselectivity. This makes it a valuable tool for constructing complex molecules where precise stereochemical control is essential.[12]
Protocol: Diastereoselective Henry Reaction with Benzaldehyde
This protocol describes a representative Henry reaction using this compound and benzaldehyde, catalyzed by a simple base.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.2 eq)
-
Tetra-n-butylammonium fluoride (TBAF), 1.0 M in THF (0.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Addition of Aldehyde: Add benzaldehyde (1.2 eq) to the stirred solution.
-
Initiation: Slowly add TBAF solution (0.1 eq) dropwise to the reaction mixture. The choice of a fluoride source as a base is effective for generating the nitronate under mild conditions.[12]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired β-nitro alcohol. The steric hindrance can make subsequent elimination to the nitroalkene more difficult, often allowing for easier isolation of the alcohol product.[10]
Self-Validation: The protocol's success is validated by obtaining a purified product whose spectroscopic data (¹H NMR, ¹³C NMR) confirms the structure of the β-nitro alcohol. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude or purified product.
Application in Michael (Conjugate) Addition
The Michael reaction involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[13][14] The nitronate derived from this compound is an excellent Michael donor.
Workflow and Stereochemical Implications
The workflow involves the base-catalyzed formation of the nitronate, which then adds to the β-carbon of the activated alkene.[13][14] The steric bulk of the neopentyl group can again play a critical role in directing the stereochemical outcome of the addition, especially when creating quaternary carbon centers.
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Application Notes & Protocols for Reactions Involving 2,2-Dimethyl-1-nitropropane
Introduction: The Unique Challenge of the Neopentyl Group
2,2-Dimethyl-1-nitropropane, also known as neopentylnitromethane, is a primary nitroalkane of significant interest in synthetic chemistry. Its structure is characterized by a nitro group attached to a neopentyl moiety, [(CH₃)₃CCH₂-]. This arrangement presents a unique combination of electronic and steric properties. The tert-butyl group adjacent to the α-carbon imposes severe steric hindrance, which profoundly influences the molecule's reactivity in comparison to less-branched nitroalkanes.[1][2] This steric bulk can impede the approach of nucleophiles and bases, making reactions that are straightforward for other primary nitroalkanes challenging for this compound.[3][4] Understanding and overcoming these steric limitations is the key to successfully employing this versatile building block in organic synthesis.
This guide provides a detailed exploration of the experimental setups for key reactions involving this compound, focusing on the causality behind protocol choices and providing robust, validated methodologies for researchers in organic synthesis and drug development.
Reactivity and Mechanistic Considerations
The core reactivity of this compound stems from the acidity of the α-protons, enabling the formation of a resonance-stabilized nitronate anion. This anion is the key nucleophilic intermediate in many carbon-carbon bond-forming reactions.
However, the adjacent quaternary tert-butyl group creates a sterically congested environment around the α-carbon.[1] This has two major consequences:
-
Reduced Reaction Rates: The steric shield hinders the approach of reagents to the α-carbon, often leading to significantly slower reaction rates compared to linear nitroalkanes.[3]
-
Requirement for Specific Reagents: Successful reactions often necessitate the use of strong, yet minimally bulky, bases or specialized catalysts to efficiently generate the nitronate anion and facilitate its subsequent reaction.
The following diagram illustrates the general workflow for utilizing this compound as a nucleophile.
Caption: General experimental workflow for C-C bond formation.
Protocol 1: The Henry (Nitroaldol) Reaction
The Henry reaction is a cornerstone C-C bond-forming reaction that couples a nitroalkane with an aldehyde or ketone to produce a β-nitro alcohol.[5] For sterically hindered substrates like this compound, the choice of base and reaction conditions is critical to deprotonate the α-carbon without promoting side reactions.[6]
Mechanistic Rationale
The reaction proceeds via the formation of a nitronate anion, which then acts as a carbon nucleophile, attacking the electrophilic carbonyl carbon.[5] The resulting alkoxide is subsequently protonated during work-up to yield the final product. The reversibility of all steps necessitates careful control of conditions to drive the reaction towards the product.
Caption: Simplified mechanism of the Henry reaction.
Detailed Experimental Protocol
Objective: To synthesize 3,3-dimethyl-2-nitro-1-phenylbutan-1-ol from this compound and benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
1,8-Diazabicycloundec-7-ene (DBU) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous THF (to make a 0.5 M solution).
-
Cool the solution to 0°C using an ice bath.
-
Add benzaldehyde (1.1 eq) to the flask and stir for 5 minutes.
-
Slowly add DBU (1.2 eq) dropwise to the stirred solution. The bulky, non-nucleophilic nature of DBU is ideal for deprotonating the hindered α-carbon.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-nitro alcohol.
| Parameter | Condition | Rationale |
| Base | DBU, t-BuOK | Strong, non-nucleophilic base required to overcome steric hindrance. |
| Solvent | THF, Toluene | Aprotic solvents to prevent quenching of the base and intermediates. |
| Temperature | 0°C to RT | Initial cooling controls the exothermic deprotonation; RT allows for reasonable reaction rates. |
| Time | 12 - 24 h | Longer reaction times are often necessary due to steric hindrance.[3] |
| Yield | Variable (40-70%) | Highly dependent on the electrophile and precise conditions. |
Protocol 2: The Michael Addition
The Michael addition involves the conjugate (1,4-) addition of a nucleophile—in this case, the nitronate of this compound—to an α,β-unsaturated carbonyl compound.[7] This reaction is a powerful tool for forming carbon-carbon bonds and creating more complex molecular frameworks.
Mechanistic Rationale
Similar to the Henry reaction, the process begins with the base-catalyzed formation of the nitronate anion. This nucleophile then attacks the β-carbon of the activated olefin, leading to the formation of a resonance-stabilized enolate intermediate.[8] This enolate is subsequently protonated to give the 1,4-adduct.
Caption: Simplified mechanism of the Michael Addition.
Detailed Experimental Protocol
Objective: To synthesize ethyl 4-(2,2-dimethyl-1-nitropropyl)-4-oxobutanoate from this compound and ethyl acrylate.
Materials:
-
This compound (1.0 eq)
-
Ethyl acrylate (1.5 eq)
-
Sodium tert-butoxide (NaOt-Bu) (0.2 eq, catalytic)
-
Anhydrous Toluene
-
Dilute aqueous HCl (1 M)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve this compound (1.0 eq) in anhydrous toluene (to make a 0.8 M solution).
-
Add ethyl acrylate (1.5 eq) to the solution.
-
Add sodium tert-butoxide (0.2 eq) in one portion. Using a catalytic amount of a strong base is often sufficient to initiate and sustain the reaction.[9]
-
Stir the mixture at room temperature for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS. If the reaction is sluggish, gentle heating (40-50°C) may be applied.
-
After completion, cool the mixture to room temperature and carefully neutralize with 1 M HCl until the pH is ~7.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue via flash column chromatography to yield the pure Michael adduct.
| Parameter | Condition | Rationale |
| Base | NaOt-Bu, DBU (catalytic) | A catalytic amount of a strong base is often sufficient for Michael additions. |
| Acceptor | Activated olefins (enones, enoates) | Must be sufficiently electrophilic to react with the hindered nitronate. |
| Solvent | Toluene, THF | Aprotic solvents are preferred. Toluene allows for heating if necessary. |
| Temperature | RT to 50°C | Room temperature is often sufficient, but heating can accelerate slow reactions. |
| Yield | Variable (50-80%) | Generally good yields can be obtained with reactive Michael acceptors. |
Further Transformations and Synthetic Limitations
Reduction of the Nitro Group
The nitro group in the products of Henry or Michael reactions can be a versatile synthetic handle. It can be reduced to a primary amine, providing access to valuable β-amino alcohols or γ-amino acids.
-
Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere is a common method.
-
Chemical Reduction: Reagents like zinc dust in the presence of an acid (e.g., acetic acid or HCl) or lithium aluminum hydride (LiAlH₄) can also effect this transformation.[10]
Synthetic Limitations
-
Nef Reaction: The classical Nef reaction, which converts a primary or secondary nitroalkane into a carbonyl compound via its nitronate salt, is generally not applicable to the tertiary nitroalkane products that result from the successful alkylation (e.g., via Michael addition) of this compound.[11][12] The Nef reaction requires at least one α-hydrogen on the carbon bearing the nitro group to form the initial nitronate salt, a feature that tertiary nitro compounds lack.[11][12]
-
Sₙ2 Reactions: The neopentyl carbon in this compound is exceptionally resistant to backside Sₙ2 attack.[2][4] Therefore, using this molecule as an electrophile in substitution reactions is generally not feasible.
Safety and Handling
Aliphatic nitro compounds should be handled with care in a well-ventilated fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Flammability: Nitroalkanes are flammable liquids and vapors. Keep away from heat, sparks, open flames, and other ignition sources.[13] Use explosion-proof equipment and non-sparking tools.
-
Toxicity: Nitroalkanes can be harmful if inhaled or absorbed through the skin.[14] Avoid breathing vapors and prevent skin contact.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Disposal: Dispose of chemical waste according to local, state, and federal regulations.
References
- Fiveable. Neopentyl Definition.
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-
Wikipedia. Nef reaction. [Link]
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Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). [Link]
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Organic Chemistry Portal. Nef Reaction. [Link]
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Chem Service. SAFETY DATA SHEET - 2-Nitropropane. (2015). [Link]
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Organic Reactions. The Nef Reaction. [Link]
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Master Organic Chemistry. The Most Annoying Exceptions in Org 1 (Part 2). (2011). [Link]
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Filo. Account for the following: (ii) Neopentyl chloride, (CH3)3CCH2Cl does not follow SN2 mechanism. (2025). [Link]
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National Institutes of Health. Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. [Link]
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Wikipedia. Reduction of nitro compounds. [Link]
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CPAchem. Safety data sheet - 2-Nitropropane. [Link]
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The Vespiary. MDP2NP - 2-HEAA catalysed Henry condensation. (2025). [Link]
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Chinese Journal of Energetic Materials. Synthesis of 2-Methyl-2-nitro-1,3-diazido-propane. (2010). [Link]
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YouTube. Henry Reaction. (2022). [Link]
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National Institutes of Health. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. [Link]
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Organic Chemistry Portal. Michael Addition. [Link]
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Chemistry LibreTexts. 24.6: Nitro Compounds. (2021). [Link]
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National Institutes of Health. This compound. [Link]
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ResearchGate. Michael addition of 2-nitropropane to chalcone. Reagents and conditions. [Link]
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YouTube. Michael Addition. (2015). [Link]
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Organic Chemistry Portal. Nitro compound synthesis by C-C coupling. [Link]
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Application Note: High-Purity Crystallization of 2,2-Dimethyl-1-nitropropane
This document provides a detailed guide to the purification of 2,2-Dimethyl-1-nitropropane via recrystallization. It is intended for researchers, scientists, and drug development professionals who require high-purity material for their work. This guide moves beyond simple procedural lists to explain the underlying chemical principles that dictate protocol choices, thereby empowering the user to troubleshoot and adapt these methods effectively.
A key challenge in the purification of this compound is its low melting point, which necessitates specific considerations in solvent selection and crystallization conditions to prevent the common issue of "oiling out" and ensure the formation of well-defined, pure crystals.
Physicochemical Profile and Purification Rationale
This compound, also known as nitroneopentane, is a primary aliphatic nitro compound.[1] Its molecular structure, featuring a polar nitro group (-NO₂) attached to a sterically hindered and nonpolar neopentyl group, governs its solubility and crystalline behavior. Understanding these properties is paramount to developing a successful purification strategy.
Recrystallization is a powerful technique for purifying solid organic compounds because it leverages differences in solubility between the target compound and its impurities.[2][3] The process relies on the principle that the solubility of a solid in a solvent generally increases with temperature.[4] An ideal recrystallization involves dissolving the impure solid in a minimum amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystal lattice that selectively excludes impurity molecules.[5]
For this compound, its low melting point presents a significant challenge. If the boiling point of the chosen solvent is higher than the compound's melting point, or if the saturated solution's temperature remains above the melting point, the compound may separate as a liquid (an oil) rather than a solid, trapping impurities and defeating the purpose of the purification.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | [6] |
| Molecular Weight | 117.15 g/mol | [1] |
| Melting Point | 14 °C | [6] |
| Boiling Point (est.) | 168.95 °C | [6] |
| Appearance | Oily liquid or low-melting solid | [7] |
| Structure | CC(C)(C)C[O-] | [6] |
The Critical Role of Solvent Selection
The choice of solvent is the most critical variable in a successful recrystallization.[2] An ideal solvent should exhibit:
-
High Solvency at Elevated Temperatures: The compound should be very soluble in the hot solvent.
-
Low Solvency at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery.
-
Favorable Temperature Coefficient: A large difference in solubility over the chosen temperature range.[2]
-
Non-reactivity: The solvent must not react with the compound.[2]
-
Appropriate Boiling Point: The solvent's boiling point should ideally be below the melting point of the compound to be purified (14 °C), though this is not practical. Therefore, dissolution must be achieved at a temperature below 14 °C, or extreme care must be taken.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
Given the low melting point, a systematic solvent screening is essential. The process involves testing the solubility of a small amount of the crude material in various solvents at both room temperature and low temperatures (e.g., in an ice bath).
Workflow for Solvent Selection
Caption: Solvent screening workflow.
Table 2: Candidate Solvents for Recrystallization Screening
| Solvent | Class | Boiling Point (°C) | Polarity (Dielectric Const.) | Rationale & Comments |
| Pentane | Alkane | 36.1 | 1.84 | Nonpolar. Good potential for low solubility at cold temperatures. Low boiling point is advantageous. |
| Hexane | Alkane | 69 | 1.88 | Similar to pentane, slightly higher boiling point. A good candidate. |
| Methanol | Alcohol | 64.7 | 33.0 | Polar. May be too polar, but could be useful as an anti-solvent. |
| Ethanol | Alcohol | 78.4 | 24.6[8] | Moderately polar. A common and effective recrystallization solvent.[8] |
| Isopropanol | Alcohol | 82.5 | 19.9 | Less polar than ethanol. May provide a better solubility profile. |
| Diethyl Ether | Ether | 34.6 | 4.34[8] | Low polarity and very low boiling point. High volatility can make handling difficult but is excellent for drying. |
| Water | Aqueous | 100 | 80.1 | Highly polar. The compound is likely insoluble, making water a potential anti-solvent. |
Recrystallization Protocols
Based on the principles outlined, two primary protocols are presented. For both methods, if the crude material has significant colored impurities, a preliminary treatment with activated carbon may be necessary.[2][4]
Protocol 1: Single-Solvent Recrystallization via Controlled Cooling
This is the preferred method if a suitable single solvent is identified. Ethanol or hexane are often good starting points for aliphatic nitro compounds.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Gently warm the mixture in a water bath to a temperature just sufficient to dissolve the solid completely (e.g., 25-30 °C). Crucially, do not exceed the melting point of the compound significantly if possible. Add the solvent dropwise until a clear solution is obtained.[5]
-
Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[4]
-
Inducing Crystallization: Given the low melting point, crystallization may not occur at room temperature. If no crystals form, transfer the flask to an ice-water bath (0 °C). If necessary, further cool using an ice-salt bath or a laboratory freezer (-10 to -20 °C).
-
Troubleshooting - Oiling Out: If the compound separates as an oil, re-warm the solution until it is homogeneous again. Add a small amount of additional solvent and repeat the cooling process more slowly. Seeding the solution with a previously obtained pure crystal can also promote proper crystallization over oiling out.
-
Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter with a minimum amount of ice-cold solvent to rinse away any remaining impurities adsorbed on the crystal surfaces.[2][5]
-
Drying: Allow the crystals to dry under vacuum. Due to the low melting point, do not use heat. Drying in a vacuum desiccator at room temperature is the safest method.
Protocol 2: Solvent/Anti-Solvent Recrystallization
This method is useful when the compound is highly soluble in one solvent but poorly soluble in another, and the two solvents are miscible.[3] A common pair would be ethanol (solvent) and water (anti-solvent).
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent (e.g., ethanol) at room temperature.
-
Anti-Solvent Addition: Slowly add the "poor" solvent (the anti-solvent, e.g., water) dropwise with constant swirling. Continue adding until the solution becomes persistently cloudy (turbid), which indicates the saturation point has been reached.
-
Clarification & Crystallization: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to stand undisturbed. As the solvent mixture slowly cools (if it was warmed) or simply stands, the compound's solubility will decrease, initiating crystallization. If needed, cool further in an ice bath.
-
Collection and Drying: Collect, wash, and dry the crystals as described in Protocol 1, using an ice-cold mixture of the solvent/anti-solvent for washing.
Post-Crystallization Processing and Purity Assessment
The final steps involve ensuring the isolated material is pure and ready for its intended application.
Overall Purification & Analysis Workflow
Caption: General workflow for recrystallization and analysis.
Purity Verification Methods:
-
Melting Point Analysis: This is a primary and rapid indicator of purity. A pure compound will have a sharp melting point range (typically <1 °C) that corresponds closely to the literature value (14 °C). Impurities tend to depress and broaden the melting point range.
-
Spectroscopic Analysis:
-
¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of solvent or organic impurities. The spectrum of pure this compound should show a singlet for the nine equivalent methyl protons and a singlet for the two methylene protons adjacent to the nitro group.
-
FTIR Spectroscopy: Can confirm the presence of the characteristic strong N-O stretching bands for the nitro group.
-
Conclusion
The successful recrystallization of this compound is readily achievable despite its challenging low melting point. The keys to success are a methodical approach to solvent selection, careful temperature control to avoid oiling out, and the use of sub-ambient cooling to maximize crystal yield. By understanding the chemical principles behind each step, researchers can effectively adapt these protocols to obtain high-purity material essential for demanding scientific applications.
References
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Leveraging 2,2-Dimethyl-1-nitropropane in the Synthesis of Novel Heterocyclic Scaffolds
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 2,2-dimethyl-1-nitropropane, a versatile and sterically hindered building block, for the construction of diverse heterocyclic systems. We delve into the core chemical transformations—including the Henry (nitroaldol) reaction, Michael addition, Nef reaction, and nitro group reduction—that unlock its potential. Detailed, field-tested protocols for the synthesis of valuable heterocyclic cores such as substituted pyrroles and isoxazoles are presented. This document is intended for researchers, medicinal chemists, and process development scientists seeking to incorporate this unique neopentyl nitroalkane into their synthetic strategies for drug discovery and materials science applications.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with nitrogen-containing heterocycles being particularly prominent in pharmaceuticals.[1] The strategic selection of starting materials is paramount for the efficient and novel construction of these molecular frameworks. This compound (also known as neopentylnitromethane) emerges as a uniquely valuable C5 building block due to its distinct structural features:
-
The Primary Nitro Group: This versatile functional group is a linchpin for a variety of transformations. It activates the α-protons for C-C bond formation, can be converted into a carbonyl group, or can be reduced to a primary amine, providing a nucleophilic nitrogen for ring closure.[2]
-
The Neopentyl Moiety: The sterically demanding tert-butyl group attached to the α-carbon imparts specific conformational constraints and lipophilicity to the target molecules. This can be advantageous in drug design for modulating protein-ligand interactions or improving pharmacokinetic properties.
This guide explores the fundamental reactivity of this compound and provides actionable protocols for its application in constructing complex molecular architectures.
Core Synthetic Transformations: Unlocking the Potential
The synthetic utility of this compound is rooted in several powerful and well-established organic reactions. Understanding these core transformations is key to designing multi-step sequences for heterocycle synthesis.
The Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone).[3][4] For this compound, the reaction begins with deprotonation at the α-carbon to form a resonance-stabilized nitronate anion. This nucleophile then attacks the carbonyl carbon, and subsequent protonation yields a β-nitro alcohol.[5]
These β-nitro alcohol products are pivotal intermediates. They can be dehydrated to form nitroalkenes, which are excellent Michael acceptors, or the nitro group can be further transformed to facilitate cyclization.[3]
The Michael Addition
The nitronate anion derived from this compound is a soft nucleophile, making it an ideal donor for Michael (conjugate) additions to α,β-unsaturated systems.[6][7] This reaction creates a 1,5-dicarbonyl relationship (after a subsequent Nef reaction) or a γ-nitrocarbonyl compound, which are precursors to five- and six-membered rings.[7][8] The reaction is thermodynamically controlled and highly effective for forming C-C bonds under mild conditions.[7]
The Nef Reaction
The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or ketone, respectively, via acidic hydrolysis of its corresponding nitronate salt.[9][10] This conversion is one of the most powerful tools in the nitroalkane chemist's arsenal, as it unmasks a carbonyl group from a C-C bond-forming "acyl anion equivalent".[2][8] The generated carbonyl functionality can then participate in intramolecular condensations or other cyclization strategies. While the classic Nef reaction uses strong mineral acids, which can be harsh, numerous milder oxidative or reductive methods have been developed.[10][11]
Nitro Group Reduction
The reduction of the nitro group to a primary amine introduces a key nitrogen nucleophile. This transformation is fundamental for the synthesis of N-heterocycles. A wide array of reducing agents can be employed, from catalytic hydrogenation (e.g., H₂, Pd/C) to metal-based reductions (e.g., Zn, Fe in acetic acid). The choice of reagent depends on the tolerance of other functional groups within the molecule. The resulting amine can undergo intramolecular cyclization with an existing electrophilic center (e.g., an ester, ketone, or alkyl halide) to form the heterocyclic ring.
Workflow Visualization
The following diagram illustrates how these core reactions transform this compound into key intermediates for heterocyclic synthesis.
Caption: Core transformations of this compound.
Application Protocol: Synthesis of a 2,5-Disubstituted Pyrrole
This protocol demonstrates a two-step sequence involving a Michael addition followed by a reductive cyclization to construct a pyrrole ring, a common scaffold in pharmaceuticals. The initial Michael addition creates a 1,4-dinitrile or related 1,4-dicarbonyl precursor, which is then cyclized.
Step 1: Michael Addition to form a γ-Nitroketone
This step utilizes the nitronate of this compound as the Michael donor and an α,β-unsaturated ketone as the acceptor.
-
Reaction: (CH₃)₃CCH₂NO₂ + R-CH=CH-C(O)R' → (CH₃)₃CCH(NO₂)CH(R)CH₂C(O)R'
-
Materials:
-
This compound (1.0 equiv)
-
Methyl vinyl ketone (1.1 equiv)
-
1,8-Diazabicycloundec-7-ene (DBU) (0.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Protocol:
-
To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 equiv) and anhydrous THF (to make a 0.5 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add DBU (0.2 equiv) dropwise via syringe. The solution may turn slightly yellow, indicating nitronate formation. Stir for 15 minutes.
-
Add methyl vinyl ketone (1.1 equiv) dropwise, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired γ-nitroketone.
-
Step 2: Reductive Cyclization to the Pyrrole
This step involves the reduction of the nitro group to an amine, which undergoes spontaneous intramolecular cyclization (a Paal-Knorr type synthesis) with the ketone to form the pyrrole.
-
Reaction: γ-nitroketone → 2-methyl-5-(tert-butyl)pyrrole
-
Materials:
-
γ-nitroketone from Step 1 (1.0 equiv)
-
Iron powder (<10 micron, activated) (5.0 equiv)
-
Glacial Acetic Acid
-
-
Protocol:
-
In a round-bottom flask, suspend the γ-nitroketone (1.0 equiv) in glacial acetic acid (to make a 0.2 M solution).
-
Add iron powder (5.0 equiv) portion-wise with vigorous stirring. The reaction is exothermic.
-
Heat the mixture to 80-90 °C and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts, washing the pad with ethyl acetate.
-
Carefully neutralize the filtrate by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the 2,5-disubstituted pyrrole.
-
Application Protocol: Synthesis of a 3-tert-Butylisoxazole
This protocol outlines the synthesis of an isoxazole ring, a valuable heterocycle in medicinal chemistry, via the reaction of this compound with an aldehyde, followed by cyclization.[12] The reaction proceeds through a β-dinitro intermediate or a related precursor that cyclizes.[12][13]
-
Reaction: (CH₃)₃CCH₂NO₂ + R-CHO → 3-tert-Butyl-5-R-isoxazole
-
Materials:
-
This compound (2.0 equiv)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
-
Protocol:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 equiv) and this compound (2.0 equiv) in ethanol.
-
Prepare a solution of NaOH in water and add it dropwise to the stirred ethanolic solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with dilute HCl until it is pH ~5-6.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[13]
-
Pyrrole Synthesis Workflow
Caption: Workflow for 2,5-disubstituted pyrrole synthesis.
Summary of Reaction Parameters
The choice of reagents and conditions is critical for achieving high yields and selectivity. The following table summarizes key parameters for the core transformations.
| Reaction Type | Key Reagents & Conditions | Causality & Field Insights |
| Henry Reaction | Base: DBU, Et₃N, KF. Solvent: THF, CH₃CN. | A non-nucleophilic organic base like DBU is preferred to minimize side reactions. The choice of solvent can influence diastereoselectivity in reactions with chiral aldehydes.[4][5] |
| Michael Addition | Base: DBU, TMG, NaH. Solvent: THF, DMF. | Stronger bases like NaH may be required for less reactive Michael acceptors. The reaction is generally performed at room temperature.[14] |
| Nef Reaction | Acidic: H₂SO₄, HCl. Oxidative: Oxone, KMnO₄. Reductive: TiCl₃. | Classic acidic conditions can be harsh.[9] Oxidative methods, such as using Oxone, are often milder and provide cleaner conversions with higher yields for complex substrates.[10][11] |
| Nitro Reduction | Catalytic: H₂, Pd/C. Chemical: Fe/AcOH, Zn/HCl, SnCl₂. | Catalytic hydrogenation is clean but may reduce other functional groups (e.g., alkenes). Fe/AcOH is a classic, robust, and inexpensive method well-suited for many substrates. |
Conclusion
This compound is a powerful and occasionally overlooked building block for constructing sterically demanding heterocyclic systems. Its predictable reactivity through well-established transformations like the Henry, Michael, and Nef reactions, combined with nitro group reduction, provides a reliable entry point to diverse molecular scaffolds. The protocols and insights provided herein serve as a practical guide for chemists to harness the full synthetic potential of this versatile reagent in their research and development endeavors.
References
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Shvekhgeimer, G. A., Zvolinskii, V. I., & Kobrakov, K. I. (1986). Synthesis of heterocycles on the basis of aliphatic nitro compounds (review). Chemistry of Heterocyclic Compounds, 22, 353-370. [Link]
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Ciabattoni, J., & Berchtold, G. A. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB00960B. [Link]
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Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
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ResearchGate. (2023). Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones. [Link]
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Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
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Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
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Kumar, V., & Kumar, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33633-33653. [Link]
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Umemiya, S. (2013). Synthetic Study of Prostaglandins and Development of Metal Free Nef Reaction with Molecular Oxygen. (Doctoral dissertation, Tohoku University). [Link]
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Stokes, B. J., & Grubbs, R. H. (2009). A Simple, Modular Synthesis of Substituted Pyridines. NIH Public Access. [Link]
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Sent-Geron, C., et al. (2017). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. Angewandte Chemie. [Link]
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Halasa, A. F. (n.d.). MICHAEL TYPE ADDITION WITH 2,2-DIMETHYL-1,3-DINITROPROPANE. II. A NOVEL TRANSFORMATION REACTION OF (ALPHA,GAMMA)-DINITRO COMPOUNDS. Purdue e-Pubs. [Link]
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Ragaini, F., et al. (2018). A novel synthetic methodology for pyrroles from nitrodienes. European Journal of Organic Chemistry. [Link]
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ResearchGate. (2018). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]
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Semantic Scholar. (1986). Synthesis of heterocycles on the basis of aliphatic nitro compounds (review). [Link]
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ARKIVOC. (2009). Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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SpringerLink. (n.d.). Reaction of 2-Nitropropane with Nitrogen Dioxide in Gas Phase. [Link]
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Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. [Link]
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ResearchGate. (2022). Green Synthesis of 2-Nitropropane via Ammoximation-Oxidation over Organic Base Modified TS-1 Catalysts. [Link]
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ResearchGate. (n.d.). Asymmetric Michael Addition of 2-Nitropropane to a Chalcone Catalyzed by Chiral Crown Ethers Incorporating a D-Glucose Unit. [Link]
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IDEALS. (2010). Synthesis of nitrogen-containing heterocycles using nitro compounds as building blocks. University of Illinois at Urbana-Champaign. [Link]
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The Neopentyl Nitroalkane: Application Notes on the Role of 2,2-Dimethyl-1-nitropropane in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Steric Hindrance in Asymmetric Synthesis
In the intricate landscape of asymmetric synthesis, the pursuit of precise stereochemical control is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. The structural characteristics of the reacting partners play a decisive role in dictating the stereochemical outcome of a transformation. Among the various nucleophiles employed in carbon-carbon bond-forming reactions, nitroalkanes have emerged as versatile building blocks due to the multifaceted reactivity of the nitro group. This application note delves into the specific role of 2,2-dimethyl-1-nitropropane, a sterically demanding nitroalkane, in asymmetric synthesis. The bulky neopentyl group adjacent to the nucleophilic carbon introduces significant steric hindrance, which can be strategically exploited to achieve high levels of stereocontrol in key transformations such as Michael additions and Henry reactions. Understanding the interplay between the steric profile of this compound and the chiral environment provided by the catalyst is crucial for designing highly selective and efficient synthetic routes.
The Structural Uniqueness of this compound
The defining feature of this compound is the presence of a quaternary carbon atom in the neopentyl group. This arrangement results in a sterically congested environment around the prochiral nitronate intermediate, which has profound implications for the transition state of asymmetric reactions. The bulky tert-butyl moiety can effectively shield one face of the nucleophile, leading to a highly biased approach towards the electrophile within the chiral catalyst's sphere of influence. This inherent steric bias makes this compound a compelling substrate for asymmetric synthesis, where the amplification of stereochemical preference is a constant objective.
Asymmetric Michael Addition: Constructing Chiral γ-Nitro Compounds
The Michael addition, or conjugate addition, of nitroalkanes to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon bond formation.[1][2] The asymmetric variant of this reaction provides access to valuable chiral γ-nitro carbonyl compounds, which are precursors to a wide array of biologically active molecules.[3] The use of sterically hindered nitroalkanes, such as this compound, in this context presents both a challenge and an opportunity.
Mechanism and the Role of Organocatalysis
The organocatalytic asymmetric Michael addition of nitroalkanes is often facilitated by bifunctional catalysts, such as chiral thioureas or primary amines.[4][5] These catalysts operate through a dual activation mechanism. The basic moiety of the catalyst deprotonates the nitroalkane to form a nitronate, while the acidic part (e.g., the thiourea) activates the Michael acceptor through hydrogen bonding. This organized transition state is key to achieving high enantioselectivity.
The significant steric bulk of this compound is expected to amplify the facial selectivity of the nucleophilic attack on the Michael acceptor. The catalyst must possess a well-defined chiral pocket that can accommodate the neopentyl group while directing the approach of the electrophile to a specific face of the nitronate.
Conceptual Workflow for Asymmetric Michael Addition
Caption: Generalized workflow for asymmetric Michael addition reactions.
Protocol: Representative Organocatalytic Michael Addition of this compound to an α,β-Unsaturated Ketone
This protocol is a generalized procedure based on established methods for sterically hindered nitroalkanes and may require optimization for specific substrates.
Materials:
-
α,β-Unsaturated ketone (1.0 equiv)
-
This compound (1.5-2.0 equiv)
-
Chiral bifunctional organocatalyst (e.g., thiourea-based) (5-10 mol%)
-
Anhydrous solvent (e.g., toluene, CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the α,β-unsaturated ketone and the chiral organocatalyst.
-
Dissolve the solids in the anhydrous solvent.
-
Add this compound to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitro ketone.
-
Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).
| Parameter | Typical Range/Condition | Rationale |
| Catalyst Loading | 5 - 10 mol% | Balances reaction rate and cost-effectiveness. |
| Solvent | Toluene, CH2Cl2, THF | Solvent choice can influence catalyst solubility and reaction kinetics. |
| Temperature | 0 °C to Room Temperature | Lower temperatures often lead to higher enantioselectivity. |
| Reaction Time | 12 - 48 hours | Steric hindrance may necessitate longer reaction times. |
Asymmetric Henry (Nitroaldol) Reaction: Formation of Chiral β-Nitro Alcohols
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, yielding a β-nitro alcohol.[6][7] The asymmetric version of this reaction is of great synthetic importance as the products can be readily converted into valuable chiral amino alcohols and other derivatives.[8] The steric hindrance of this compound is anticipated to play a crucial role in the diastereoselectivity and enantioselectivity of the Henry reaction.
Mechanism and Catalysis
The asymmetric Henry reaction can be catalyzed by a variety of chiral catalysts, including metal complexes (e.g., copper, zinc) and organocatalysts (e.g., cinchona alkaloids, thioureas).[7][8] The catalyst coordinates to both the nitronate and the carbonyl compound, organizing them in a chiral environment to facilitate a stereoselective C-C bond formation.
Proposed Catalytic Cycle for Asymmetric Henry Reaction
Caption: A simplified catalytic cycle for the asymmetric Henry reaction.
Protocol: Representative Asymmetric Henry Reaction of this compound with an Aldehyde
This protocol is a general guideline and may require optimization based on the specific aldehyde and catalyst system used.
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (2.0-3.0 equiv)
-
Chiral catalyst system (e.g., Cu(OAc)2 with a chiral ligand) (5-10 mol%)
-
Base (e.g., a non-nucleophilic amine) (if required by the catalyst system)
-
Anhydrous solvent (e.g., THF, ethanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction flask under an inert atmosphere, prepare the chiral catalyst solution by dissolving the metal salt and chiral ligand in the anhydrous solvent.
-
Add the aldehyde to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).
-
Add this compound, followed by the base if necessary.
-
Stir the reaction at the low temperature, monitoring its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the β-nitro alcohol.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
| Parameter | Typical Range/Condition | Rationale |
| Catalyst System | Metal-ligand complex or Organocatalyst | The choice of catalyst is critical for achieving high stereoselectivity. |
| Solvent | THF, Ethanol, Isopropanol | Protic solvents can sometimes be beneficial in Henry reactions. |
| Temperature | -78 °C to 0 °C | Low temperatures are often crucial for high diastereo- and enantioselectivity. |
| Base | Weak, non-nucleophilic base | To deprotonate the nitroalkane without competing side reactions. |
Conclusion and Future Outlook
This compound, with its pronounced steric profile, represents a valuable yet under-explored tool in the arsenal of asymmetric synthesis. The principles of steric hindrance, when judiciously applied in concert with well-designed chiral catalysts, can pave the way for highly stereoselective carbon-carbon bond formations. The protocols outlined herein provide a foundational framework for researchers to explore the potential of this unique nitroalkane in the asymmetric Michael addition and Henry reactions. Further investigations into novel catalyst systems that can effectively harness the steric demands of the neopentyl group will undoubtedly unlock new synthetic pathways towards complex, enantiomerically pure molecules, thereby advancing the frontiers of drug discovery and materials science.
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Rabalakos, C., & Wulff, W. D. (2008). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Journal of the American Chemical Society, 130(41), 13524–13525. [Link]
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Herrera, R. P., et al. (2023). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters, 25(48), 8590–8595. [Link]
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Okino, T., et al. (2005). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 127(1), 119–125. [Link]
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Xu, X., et al. (2006). An efficient, asymmetric organocatalyst-mediated conjugate addition of nitroalkanes to unsaturated cyclic and acyclic ketones. Organic & Biomolecular Chemistry, 4(10), 2039-49. [Link]
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Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]
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Alvarez-Casao, E., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-245. [Link]
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Buchi-Info. (n.d.). Enantioselective Henry Reaction (Nitroaldol Reaction). [Link]
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Morrison, J. D., & Mosher, H. S. (1971). Asymmetric Organic Reactions. Prentice-Hall. [Link]
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Lu, S.-F., et al. (2018). Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers. Journal of the American Chemical Society, 140(35), 11031–11035. [Link]
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Bakó, P., et al. (1997). Asymmetric Michael addition of 2-nitropropane to a chalcone catalyzed by chiral crown ethers incorporating a D-glucose unit. Chirality, 9(4), 333-337. [Link]
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Faisca Phillips, A. M. M., & Pombeiro, A. J. L. (2023). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 11, 1202821. [Link]
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Toth, G., et al. (1997). Asymmetric Michael addition of 2-nitropropane to a chalcone catalyzed by chiral crown ethers incorporating a D-glucose unit. ChemInform, 28(41). [Link]
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Forró, E., & Fülöp, F. (2002). Enantioselective Michael Reaction of 2-Nitropropane with Substituted Chalcones Catalyzed by Chiral Azacrown Ethers Derived from α-D-Glucose. Tetrahedron: Asymmetry, 13(2), 203-209. [Link]
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Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]
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Pratap, R., et al. (2018). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, 16(34), 6296-6306. [Link]
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Trost, B. M., & Fandrick, D. R. (2009). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. Angewandte Chemie International Edition, 48(43), 7837-7839. [Link]
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Trost, B. M., & Dong, G. (2008). New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation. Total Synthesis of Agelastatin A. Journal of the American Chemical Society, 130(23), 7328–7329. [Link]
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Application Notes & Protocols: 2,2-Dimethyl-1-nitropropane in the Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive technical guide on the strategic use of 2,2-dimethyl-1-nitropropane as a versatile building block in the synthesis of complex organic molecules, particularly those relevant to natural product synthesis and pharmaceutical development. The unique steric profile of the neopentyl group in this compound offers distinct advantages in controlling stereochemistry and introducing sterically encumbered moieties. This document details the fundamental reactivity of this nitroalkane, focusing on key carbon-carbon bond-forming reactions and subsequent functional group transformations. Detailed, field-proven protocols for the Henry (nitroaldol) reaction, radical denitration, and conversion to valuable amine derivatives are provided, along with mechanistic insights and visual workflows to guide the synthetic chemist.
Introduction: The Strategic Value of a Hindered Nitroalkane
Aliphatic nitro compounds are powerful tools in the synthetic chemist's arsenal, serving as precursors to a wide array of functional groups including amines, carbonyls, and other nitrogen-containing moieties.[1] this compound, with its characteristic neopentyl structure, is of particular interest. The pronounced steric hindrance imparted by the tert-butyl group plays a crucial role in directing the stereochemical outcome of reactions at the adjacent carbon atom. This feature makes it an invaluable reagent for the construction of chiral centers, especially in the synthesis of vicinal amino alcohols, a common motif in natural products and pharmaceuticals.[2][3]
The primary utility of this compound stems from two key properties:
-
A Sterically Influential Nucleophile: Upon deprotonation, it forms a nitronate anion that can engage in various C-C bond-forming reactions. The bulk of the neopentyl group can significantly influence the facial selectivity of additions to chiral aldehydes and ketones.
-
A Versatile Functional Handle: The nitro group itself is a synthetic chameleon. It can be transformed into a carbonyl group via the Nef reaction, completely removed via denitration, or reduced to a primary amine.[1][4] This versatility allows for its use as a temporary activating group or as a direct precursor to a desired functionality.
This guide will explore the practical applications of these properties in the context of complex molecule synthesis.
Core Synthetic Applications & Mechanistic Considerations
The synthetic utility of this compound is best illustrated through its application in a sequence of well-established yet powerful reactions. The general workflow often involves an initial C-C bond formation followed by a transformation of the nitro group.
Caption: General synthetic workflow utilizing this compound.
The Diastereoselective Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[5][6] When this compound is reacted with a chiral aldehyde, the steric bulk of the neopentyl group can lead to high diastereoselectivity in the formation of the resulting β-nitro alcohol. This is a powerful method for establishing new stereocenters with a high degree of control.
Caption: Mechanism of the Henry Reaction.
The stereochemical outcome is often rationalized by an open, acyclic transition state where steric interactions between the bulky neopentyl group and the substituent on the aldehyde are minimized.
Subsequent Transformations of the Nitro Group
The adducts from the Henry or Michael reactions are tertiary nitro compounds, which dictates the choice of subsequent transformations.
2.2.1. The Nef Reaction: Accessing Hindered Carbonyls
The classical Nef reaction, which involves acid hydrolysis of a nitronate salt, is not applicable to tertiary nitro compounds as they lack the necessary α-hydrogen for the initial deprotonation step.[7][8] However, oxidative or reductive variants of the Nef reaction can be employed to convert the tertiary nitro group into a ketone.
-
Oxidative Methods: Reagents like potassium permanganate (KMnO₄) or ozone can cleave the carbon-nitrogen bond to furnish the corresponding ketone. These methods are often performed under basic or neutral conditions.[4][7]
-
Reductive Methods: Reductive approaches, such as the McMurry reaction using titanium(III) chloride (TiCl₃), can also yield the ketone.[9] This method proceeds through the reduction of the nitro group to an imine, which is then hydrolyzed in situ.
2.2.2. Radical Denitration: Removing the Nitro Functionality
In many synthetic strategies, the nitro group serves as a temporary activating group to facilitate C-C bond formation and is subsequently removed. Reductive denitration using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) is a highly effective method for replacing the nitro group with a hydrogen atom. This reaction proceeds via a free radical chain mechanism.
Caption: Simplified workflow for radical denitration.
2.2.3. Reduction to Amines: Synthesis of Vicinal Amino Alcohols
One of the most valuable transformations of the β-nitro alcohols derived from the Henry reaction is their reduction to the corresponding β-amino alcohols (vicinal amino alcohols). These structures are prevalent in a vast number of natural products and pharmaceuticals.[3][10][11] Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C) or chemical reducing agents like lithium aluminum hydride (LiAlH₄). The stereochemistry established in the Henry reaction is typically retained during the reduction.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Diastereoselective Henry Reaction
This protocol describes a general procedure for the base-catalyzed addition of this compound to an aldehyde.
| Parameter | Value/Reagent |
| Aldehyde | 1.0 eq |
| This compound | 1.2 - 1.5 eq |
| Base Catalyst | Tetrabutylammonium fluoride (TBAF) (1 M in THF, 0.1 eq) or DBU (0.1 eq) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2 - 24 hours |
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.2-1.5 eq) to the cooled solution.
-
Slowly add the base catalyst (e.g., TBAF solution, 0.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1-4 hours, then allow it to slowly warm to room temperature and stir for an additional 2-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-nitro alcohol.
Causality: The use of a non-nucleophilic base like DBU or a fluoride source like TBAF is crucial to promote the deprotonation of the nitroalkane without competing side reactions. The low temperature helps to control the reaction rate and can enhance diastereoselectivity.
Protocol 2: Reductive Denitration of a Tertiary Nitro Adduct
This protocol provides a method for the removal of the nitro group from the product obtained in Protocol 1.
| Parameter | Value/Reagent |
| Nitro Adduct | 1.0 eq |
| Tributyltin Hydride (Bu₃SnH) | 1.5 - 2.0 eq |
| Radical Initiator | Azobisisobutyronitrile (AIBN) (0.1 - 0.2 eq) |
| Solvent | Anhydrous Toluene or Benzene |
| Temperature | 80 - 110 °C (Reflux) |
| Reaction Time | 2 - 6 hours |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the tertiary nitro adduct (1.0 eq) in anhydrous toluene.
-
Add tributyltin hydride (1.5-2.0 eq) and AIBN (0.1-0.2 eq) to the solution.
-
Heat the reaction mixture to reflux (80-110 °C) and maintain for 2-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product will contain organotin byproducts. To remove these, dissolve the residue in diethyl ether and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1 hour.
-
A white precipitate of tributyltin fluoride will form. Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting product by flash column chromatography.
Causality: The reaction is initiated by the thermal decomposition of AIBN to generate radicals, which then start the chain reaction with tributyltin hydride. It is essential to use an inert, high-boiling solvent like toluene. The KF workup is a standard and effective method for removing the toxic and often difficult-to-separate tin byproducts.
Protocol 3: Reduction of β-Nitro Alcohol to Vicinal Amino Alcohol
This protocol details the conversion of the Henry adduct to the corresponding amino alcohol via catalytic hydrogenation.
| Parameter | Value/Reagent |
| β-Nitro Alcohol | 1.0 eq |
| Catalyst | Raney Nickel (approx. 50% slurry in water) or 10% Pd/C |
| Solvent | Methanol or Ethanol |
| Hydrogen Source | H₂ gas (balloon or Parr hydrogenator) |
| Pressure | 1 - 4 atm |
| Temperature | Room temperature |
| Reaction Time | 12 - 48 hours |
Procedure:
-
To a hydrogenation flask, add the β-nitro alcohol (1.0 eq) and dissolve it in methanol.
-
Carefully add the Raney Nickel slurry (a small spatula tip) or 10% Pd/C (approx. 10% by weight of the substrate) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care. Pd/C can also be pyrophoric, especially when dry.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the flask with an inert gas (N₂ or Ar).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude vicinal amino alcohol, which can be purified by crystallization or chromatography if necessary.
Causality: Catalytic hydrogenation is a mild and effective method for the reduction of nitro groups to amines. Raney Nickel is often preferred for aliphatic nitro compounds. The reaction must be performed under an atmosphere of hydrogen, and careful removal of the catalyst is necessary to prevent ignition upon exposure to air.
Conclusion
This compound is a powerful and strategic building block for the synthesis of complex organic molecules. Its sterically demanding neopentyl group provides a valuable tool for controlling stereochemistry in C-C bond-forming reactions. The versatility of the nitro group, allowing for its transformation into carbonyls, its complete removal, or its reduction to a primary amine, makes it a cornerstone reagent for introducing sterically hindered functionalities found in many natural products and pharmaceutically active compounds. The protocols and mechanistic insights provided herein offer a practical guide for researchers to harness the full synthetic potential of this unique reagent.
References
- BenchChem. (2025). Introduction to the Reactivity of Nitroalkanes. BenchChem Technical Support Center.
- Yan, X., Feng, W., Ng, J. X., Li, J., Liu, Y., Zhang, B., Shao, P.-L., & Zhao, Y. (2023). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry, 21, 6111-6114.
- Karjalainen, O. K., & Koskinen, A. M. P. (2019). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. (n.d.). Nef Reaction.
- Alfa Chemistry. (n.d.). Nef Reaction.
- Li, Y., Wang, Y., Zhang, J., & Wang, Q. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science.
- BenchChem. (2025). The Nef Reaction with Cyclic Nitroalkanes. BenchChem Technical Support Center.
- ResearchGate. (n.d.). Structural diversity of vicinal amino alcohols.
- Wikipedia. (n.d.). Nef reaction.
- Chavarria, C., & Alonso, D. A. (2014). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry.
- Zhang, W., Wang, C., Chen, Z., Wu, L., & Feng, X. (2015). Catalytic asymmetric Henry reaction of nitroalkanes and aldehydes catalyzed by a chiral N,N'-dioxide/Cu(I) complex. The Journal of Organic Chemistry, 80(4), 2272–2280.
- Hreczycho, G., & Rzaczynska, Z. (2023). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 28(14), 5439.
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- 6. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Chemistry of 2,2-Dimethyl-1-nitropropane: A Guide for Researchers
Abstract
This document provides a comprehensive technical guide on 2,2-Dimethyl-1-nitropropane (CAS No. 34715-98-5), also known as tert-Butylnitromethane. It is designed for researchers, scientists, and professionals in drug development. A key finding of our comprehensive review is that, contrary to what its structural similarity to other industrial nitroalkanes might suggest, this compound does not have well-documented large-scale industrial applications. Instead, its primary role is confined to laboratory and research settings as a synthetic intermediate and a subject of study in synthetic chemistry. This guide will therefore focus on its chemical properties, synthesis protocols, and its utility in a research context, while also drawing a clear distinction from its industrially significant isomer, 2-nitropropane.
Introduction: The Curious Case of a Niche Nitroalkane
Nitroalkanes represent a versatile class of organic compounds with a broad spectrum of industrial applications, ranging from solvents and fuel additives to precursors for pharmaceuticals and explosives.[1][2] Within this family, this compound stands out due to its unique neopentyl structure, which significantly influences its physical and chemical properties.[3] However, despite the industrial prevalence of other nitropropanes, this compound has not found a comparable foothold in commercial processes. It is commercially available from suppliers of fine chemicals, indicating its use is primarily for research and development purposes.[3][4]
This guide aims to provide a detailed overview of this compound for the scientific community. We will delve into its fundamental characteristics, established synthesis methodologies, and its role as a building block in organic synthesis, while explicitly clarifying its current standing as a research chemical rather than an industrial workhorse.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in a laboratory setting. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 34715-98-5 | [3][4][5][6] |
| Molecular Formula | C5H11NO2 | [3][4][6] |
| Molecular Weight | 117.15 g/mol | [3][6] |
| IUPAC Name | This compound | [3][6] |
| Synonyms | tert-Butylnitromethane, Nitroneopentane | [4] |
| Melting Point | 14°C | [4] |
| Boiling Point | 168.95°C (estimate) | [4] |
| Density | 0.9447 g/cm³ | [4] |
| Refractive Index | 1.4177 | [4] |
The neopentyl structure of this compound, with its quaternary carbon, imparts steric hindrance that can affect its reactivity in comparison to less branched nitroalkanes.
Synthesis of this compound: Laboratory-Scale Protocols
The synthesis of nitroalkanes is a cornerstone of organic chemistry, and various methods have been developed for their preparation.[3] For this compound, a common laboratory-scale synthesis involves the nitration of 2,2-dimethylpropane.
Protocol: Vapor-Phase Nitration of 2,2-Dimethylpropane
This protocol is a generalized representation of a method that can be adapted for the synthesis of this compound.
Principle: The vapor-phase reaction of an alkane with nitric acid at elevated temperatures yields a mixture of nitroalkanes.
Materials:
-
2,2-dimethylpropane (neopentane)
-
Nitric acid (70%)
-
Reaction vessel suitable for high-temperature gas-phase reactions
-
Condensation and collection apparatus
-
Purification setup (e.g., fractional distillation)
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood, ensuring all safety precautions for handling nitric acid and flammable gases are in place.
-
Introduce a controlled flow of 2,2-dimethylpropane vapor and nitric acid vapor into the heated reaction vessel. The reaction temperature is typically maintained in the range of 400-500°C.
-
The reaction products are passed through a condenser to liquefy the nitroalkanes and unreacted starting materials.
-
The collected liquid mixture is then carefully subjected to fractional distillation to separate this compound from other byproducts and unreacted reagents.
Causality of Experimental Choices:
-
Vapor Phase: The high temperatures required for the homolytic cleavage of the C-H bonds necessitate a gas-phase reaction to ensure efficient mixing and heat transfer.
-
Excess Alkane: Using an excess of the alkane can help to minimize the formation of dinitro and other polysubstituted products.
-
Fractional Distillation: The different boiling points of the components in the product mixture allow for their separation by fractional distillation.
Below is a conceptual workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
Applications in Organic Synthesis
The primary utility of this compound lies in its role as an intermediate in organic synthesis. The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, oximes, and carbonyls. Additionally, the alpha-protons to the nitro group are acidic and can be deprotonated to form a nitronate anion, which is a potent nucleophile for carbon-carbon bond formation.
Transformation of the Nitro Group
The nitro group of this compound can be reduced to an amine, providing a pathway to 2,2-dimethyl-1-propanamine.
Protocol: Reduction of this compound to 2,2-Dimethyl-1-propanamine
Principle: Catalytic hydrogenation is a common and efficient method for the reduction of nitroalkanes to primary amines.
Materials:
-
This compound
-
Methanol (or other suitable solvent)
-
Raney nickel (or other suitable catalyst, e.g., Pd/C)
-
Hydrogen gas source
-
High-pressure reaction vessel (autoclave)
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound in methanol.
-
Carefully add a catalytic amount of Raney nickel to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture with stirring to the appropriate temperature (e.g., 50-100°C) and monitor the reaction progress by hydrogen uptake.
-
After the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
The solvent can be removed under reduced pressure to yield the crude 2,2-dimethyl-1-propanamine, which can be further purified if necessary.
Causality of Experimental Choices:
-
Catalyst: Raney nickel is a highly active catalyst for the hydrogenation of nitro groups.
-
Solvent: Methanol is a common solvent for hydrogenations as it is relatively inert and can dissolve both the starting material and the product.
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without causing decomposition of the starting material or product.
The following diagram illustrates the transformation of the nitro group.
Caption: Reduction of the Nitro Group.
Carbon-Carbon Bond Formation
The acidity of the α-protons of this compound allows for its use in Henry (nitroaldol) reactions, where it acts as a nucleophile in the formation of new carbon-carbon bonds.
The Industrial Landscape: A Comparison with 2-Nitropropane
To provide context for the limited industrial use of this compound, it is useful to compare it with its isomer, 2-nitropropane (CAS No. 79-46-9). 2-Nitropropane has a well-established history of industrial use as a solvent and chemical intermediate.[1][7][8]
Key Industrial Applications of 2-Nitropropane:
-
Solvent: It is an excellent solvent for a wide range of organic compounds, including vinyl resins, epoxy paints, nitrocellulose, and chlorinated rubber.[1][7] It is also used in printing inks and adhesives.[1][7]
-
Fuel Additive: Nitropropanes, in general, have been explored as fuel additives to enhance combustion.[9][10]
-
Chemical Intermediate: 2-Nitropropane is a precursor for the synthesis of various industrially relevant chemicals, such as 2-amino-2-methyl-1-propanol (AMP), which is used as a pigment dispersant, corrosion inhibitor, and pH adjuster.[11]
The steric hindrance of the neopentyl group in this compound likely contributes to its different solvent properties and reactivity compared to 2-nitropropane, which may be a factor in its lack of widespread industrial adoption.
Safety and Handling
As with all nitroalkanes, this compound should be handled with appropriate safety precautions in a laboratory setting. It is a flammable liquid, and its vapors may form explosive mixtures with air.[12] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment.
Conclusion
This compound is a valuable compound for the research community, serving as a versatile intermediate in organic synthesis. Its unique structure provides a platform for the synthesis of neopentyl-containing molecules. However, there is a notable absence of documented large-scale industrial applications for this compound. Researchers and drug development professionals should be aware of its primary role as a laboratory chemical and distinguish it from the industrially significant 2-nitropropane. Future research may yet uncover niche applications where the specific properties of this compound offer a unique advantage.
References
- Best 2-Nitropropane(Dimethylnitromethane) factory and suppliers | PTG. (n.d.).
- US20110028731A1 - Process for the manufacture of nitropropanes - Google Patents. (n.d.).
- This compound|CAS 34715-98-5 - Benchchem. (n.d.).
- The Critical Role of 2-Nitropropane in Industrial Solvents. (n.d.).
- This compound | CAS#:34715-98-5 | Chemsrc. (n.d.).
- This compound - LookChem. (n.d.).
-
This compound | C5H11NO2 | CID 12678307 - PubChem - NIH. (n.d.). Retrieved from [Link]
- US3769356A - Preparation of nitrocyclopropane from nitromethane and vinyl bromide - Google Patents. (n.d.).
- WO2009129099A1 - Process for the manufacture of nitropropanes - Google Patents. (n.d.).
- 625-74-1, 2-Methyl-1-nitropropane Formula - ECHEMI. (n.d.).
-
United States Patent Office. (n.d.). Retrieved from [Link]
-
This compound | C5H11NO2 | CID 12678307 - PubChem. (n.d.). Retrieved from [Link]
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34715-98-5_this compound【结构式性质英文】 - 化源网 - CAS号查询. (n.d.). Retrieved from [Link]
-
2-Nitropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI. (n.d.). Retrieved from [Link]
-
Specialty Nitroparaffin Solvents and Solvent Blends - Advancion. (n.d.). Retrieved from [Link]
-
The Question of Fuel Part 6 - Additive Performance Testing - Article by John Copeland. (n.d.). Retrieved from [Link]
- CN106045859A - Method for preparing 2-nitropropane - Google Patents. (n.d.).
-
Synthesizing method of 2-nitropropane - Eureka | Patsnap. (n.d.). Retrieved from [Link]
- WO2002010316A1 - Improved fuel additive formulation and method of using same - Google Patents. (n.d.).
-
About fuel additives - Supra Forums. (n.d.). Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2,2-Dimethyl-1-nitropropane Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,2-Dimethyl-1-nitropropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of this sterically hindered nitroalkane. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Synthesis Overview & Core Challenges
The synthesis of this compound, (CH3)3C-CH2-NO2, presents a significant challenge rooted in the inherent structure of the neopentyl group. The primary and most viable synthetic route is the nucleophilic substitution (Sₙ2) reaction between a neopentyl halide (e.g., 1-bromo-2,2-dimethylpropane) and a nitrite salt.
However, the extreme steric hindrance caused by the quaternary tert-butyl group adjacent to the reaction center dramatically slows the required backside attack of the nitrite nucleophile. This steric impediment is the central problem that must be overcome to achieve a satisfactory yield. Consequently, competing side reactions, such as elimination (E2) and rearrangement pathways (Sₙ1), often become dominant, leading to a complex product mixture and low yields of the desired compound.
Caption: Steric hindrance in the neopentyl system.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most significant hurdle in synthesizing this compound? The primary hurdle is the severe steric hindrance of the neopentyl substrate. This makes the target carbon for Sₙ2 attack almost inaccessible, leading to very slow reaction rates and allowing competing side reactions to dominate.
Q2: Which nitrite salt is better for this reaction: Silver Nitrite (AgNO₂) or an alkali nitrite like Sodium Nitrite (NaNO₂)? This is a critical choice.
-
Silver Nitrite (AgNO₂): In a classic Victor Meyer reaction, AgNO₂ is often used. The silver ion coordinates with the leaving group (halide), facilitating its departure and creating a more favorable environment for nucleophilic attack. This can sometimes provide better yields for primary nitroalkanes.[1]
-
Sodium Nitrite (NaNO₂): While less expensive, NaNO₂ is more ionic. Its effectiveness is highly dependent on the solvent. For sterically hindered substrates, using NaNO₂ in a polar aprotic solvent like DMF or DMSO is essential. This combination enhances the nucleophilicity of the nitrite ion and can provide good yields of the nitro compound over the isomeric alkyl nitrite.[2]
Q3: What are the main byproducts I should expect to find in my crude product? The byproduct profile is a direct result of the competing reaction pathways:
-
2-Methyl-2-butene: Formed via an E2 elimination pathway, often promoted by higher temperatures.
-
Rearranged Products: If conditions drift towards an Sₙ1 mechanism, the unstable primary neopentyl carbocation will undergo a Wagner-Meerwein rearrangement to the more stable tertiary tert-amyl carbocation. This can lead to products like 2-methyl-2-butanol or 2-methoxy-2-methylbutane (depending on the solvent/quench).
Q4: Can I use a neopentyl tosylate or mesylate instead of a halide to improve the reaction? Yes, using a better leaving group like tosylate (-OTs) or mesylate (-OMs) is a valid strategy. These are excellent leaving groups and can accelerate the slow Sₙ2 reaction. However, a better leaving group also accelerates competing Sₙ1 and E2 pathways, so careful optimization of reaction conditions is still paramount.
Section 3: In-Depth Troubleshooting Guide
This section addresses specific experimental failures and provides actionable, scientifically-grounded solutions.
Problem: The reaction is extremely slow, or I recover mostly unreacted starting material.
-
Underlying Cause: The Sₙ2 reaction rate is exceptionally low due to steric hindrance. The chosen conditions are insufficient to overcome the activation energy barrier.
-
Solutions & Scientific Rationale:
-
Optimize the Solvent System: The solvent plays a crucial role in modulating the reactivity of the nitrite nucleophile.
-
Action: Switch from any protic or nonpolar solvents to a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) .
-
Causality: These solvents solvate the cation (e.g., Na⁺) but leave the nitrite anion (NO₂⁻) relatively "naked" and highly nucleophilic, increasing its effective reactivity towards the sterically shielded carbon center.[2]
-
-
Enhance the Leaving Group Ability: The rate of an Sₙ2 reaction is directly proportional to the ability of the leaving group to depart.
-
Action: If using 1-bromo-2,2-dimethylpropane, consider converting it to 1-iodo-2,2-dimethylpropane . This can often be done in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).
-
Causality: The Carbon-Iodine bond is weaker and iodide is a better leaving group than bromide, which can significantly accelerate the reaction rate (Reactivity trend: I > Br > Cl).[3]
-
-
Increase Reaction Temperature:
-
Action: Cautiously increase the reaction temperature in increments of 10 °C.
-
Causality: Increasing temperature provides the necessary thermal energy to overcome the high activation energy of this sterically hindered reaction. Warning: This is a delicate balance. Excessive heat will preferentially promote the E2 elimination side reaction, leading to alkene formation. Monitor the reaction closely by TLC or GC-MS.
-
-
Problem: The yield is low, and my main contaminant is an alkene (2-methyl-2-butene).
-
Underlying Cause: The reaction conditions favor the E2 elimination pathway over the desired Sₙ2 substitution. This typically occurs when the temperature is too high or when using a sterically bulky base (though nitrite is not particularly basic).
-
Solutions & Scientific Rationale:
-
Reduce Reaction Temperature:
-
Action: Lower the reaction temperature and compensate with a longer reaction time.
-
Causality: Substitution reactions generally have a lower activation energy than elimination reactions. By reducing the temperature, you disproportionately slow down the elimination pathway, allowing the Sₙ2 reaction to become more competitive, albeit over a longer period.
-
-
Re-evaluate Your Nitrite Source:
-
Action: If using NaNO₂ in DMF/DMSO, ensure the reagents are anhydrous.
-
Causality: While nitrite is a weak base, any contaminating hydroxide (from moisture) is a strong base and will promote elimination.
-
-
Problem: I've isolated a product, but NMR/MS analysis shows it's a C5 alcohol or ether, not my desired nitroalkane.
-
Underlying Cause: The reaction has proceeded via an Sₙ1 pathway, leading to a carbocation rearrangement. This is a clear indicator that your conditions are promoting ionization of the C-LG bond.
-
Solutions & Scientific Rationale:
-
Strictly Avoid Protic Solvents:
-
Action: Ensure your system is free of protic solvents like water, methanol, or ethanol.
-
Causality: Protic solvents stabilize the forming carbocation and halide anion through hydrogen bonding, lowering the activation energy for the Sₙ1 pathway and promoting the undesired rearrangement.
-
-
Use a Less Ionizing Solvent:
-
Action: If you are using a solvent that can support carbocations, consider switching to a less-ionizing alternative. For example, if you suspect issues in DMSO, a switch to DMF might be beneficial.
-
-
Ensure No Lewis Acids are Present:
-
Action: Confirm that no adventitious Lewis acids (e.g., metal impurities) are present in the reaction.
-
Causality: Lewis acids can coordinate to the leaving group, promoting its departure and triggering the Sₙ1 pathway.
-
-
Section 4: Validated Experimental Protocols
Here we provide two starting protocols. It is crucial to monitor these reactions by an appropriate method (e.g., GC-MS) to determine the optimal reaction time and temperature for your specific setup.
Data Summary: Comparison of Protocols
| Parameter | Protocol A: Silver Nitrite | Protocol B: Sodium Nitrite |
| Nitrite Source | Silver Nitrite (AgNO₂) | Sodium Nitrite (NaNO₂) |
| Solvent | Diethyl Ether or Acetonitrile | DMF or DMSO |
| Typical Temp. | 25-50 °C | 50-100 °C |
| Pros | Cleaner reaction, Ag⁺ assists LG departure | Less expensive, highly scalable |
| Cons | High cost of AgNO₂, light-sensitive | Requires anhydrous conditions, higher temps |
| Key Challenge | Slow reaction rate | Balancing substitution vs. elimination |
Protocol A: Silver Nitrite Method
This method relies on the ability of Ag⁺ to facilitate halide removal.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add finely powdered, dry silver nitrite (1.2 equivalents). Protect the apparatus from light by wrapping it in aluminum foil.
-
Solvent Addition: Add anhydrous diethyl ether or acetonitrile as the solvent.
-
Substrate Addition: Add 1-bromo-2,2-dimethylpropane (1.0 equivalent) dropwise to the stirred suspension at room temperature.
-
Reaction: Gently heat the mixture to a mild reflux (for diethyl ether) or ~50 °C (for acetonitrile) and stir vigorously. Monitor the reaction progress by GC-MS or TLC (staining required). The reaction may take 24-72 hours. The formation of a silver bromide precipitate will be observed.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the silver bromide precipitate. Wash the solid with a small amount of diethyl ether.
-
Extraction: Combine the filtrates and wash sequentially with cold water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation at low temperature. The crude product should be purified by vacuum distillation.
Protocol B: Sodium Nitrite / DMF Method
This is a more cost-effective method that relies on a polar aprotic solvent to enhance nucleophilicity.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add dry sodium nitrite (1.5 equivalents) and anhydrous DMF.
-
Substrate Addition: Add 1-bromo-2,2-dimethylpropane (1.0 equivalent). For an enhanced reaction, add sodium iodide (0.1 equivalents) as a catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction is often slower than typical Sₙ2 reactions; monitor its progress over 24-48 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a large volume of ice-cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash thoroughly with water (to remove DMF) and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent. Purify the resulting crude oil by fractional vacuum distillation to separate the product from any elimination byproducts and unreacted starting material.
Caption: General experimental workflow for synthesis.
References
- Hass, H. B., & Bourland, J. F. (1944). Process for the condensation of nitromethane with acetone. U.S. Patent No. 2,343,256. Washington, DC: U.S.
-
Quora. (2018). How are nitroalkanes prepared? Can you give their important reactions?. Retrieved from Quora. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from Organic Chemistry Portal. [Link]
- Vanderbilt, B. M. (1941). Process for the purification of nitro aliphatic compounds. U.S. Patent No. 2,229,532. Washington, DC: U.S.
- Li, G. (2015). Method for preparing 2-nitro-2-methyl-1-propanol.
-
Sciencemadness.org. (2017). Synthesis of 2-Nitropropane-1-ol. Retrieved from Sciencemadness.org Forum. [Link]
Sources
Technical Support Center: Synthesis of 2,2-Dimethyl-1-nitropropane
Welcome to the technical support center for the synthesis of 2,2-dimethyl-1-nitropropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the mechanistic underpinnings of these issues and provide field-proven troubleshooting strategies and detailed protocols to enhance yield and purity.
Introduction: The Challenge of Synthesizing a Sterically Hindered Nitroalkane
This compound, also known as neopentyl nitroalkane, is a valuable building block in organic synthesis. However, its preparation is often complicated by the steric hindrance of the neopentyl group and the inherent reactivity of the reagents involved. This guide provides a structured approach to identifying and mitigating the most common side reactions associated with its primary synthetic routes.
Part 1: Troubleshooting Guide by Synthetic Route
We will address the most prevalent synthetic pathways and their associated side reactions in a practical question-and-answer format.
Route A: Nucleophilic Substitution on Neopentyl Halides
This is one of the most common approaches, typically involving the reaction of a neopentyl halide (e.g., 1-bromo-2,2-dimethylpropane or 1-iodo-2,2-dimethylpropane) with a nitrite salt.
Q1: My primary impurity is neopentyl nitrite. Why am I getting O-alkylation instead of the desired C-alkylation, and how can I fix it?
Answer: This is a classic problem of ambident nucleophilicity. The nitrite ion (
-
C-Alkylation (Desired): Attack from the nitrogen atom's lone pair yields the nitroalkane.
-
O-Alkylation (Side Reaction): Attack from an oxygen atom's lone pair yields the alkyl nitrite ester.
The ratio of these two products is highly dependent on the reaction conditions.[1]
Causality & Mechanism:
The preference for N- vs. O-alkylation is governed by factors including the nature of the metal cation, the solvent, and the reaction mechanism (SN1 vs. SN2 character).[2][3]
-
Sodium/Potassium Nitrite (NaNO₂, KNO₂): These salts are largely ionic in polar aprotic solvents like DMF or DMSO. The dissociated nitrite ion has a high charge density on the more electronegative oxygen atoms, making O-alkylation a kinetically favored process.[3]
-
Silver Nitrite (AgNO₂): The bond between silver and oxygen in AgNO₂ has significant covalent character. This reduces the nucleophilicity of the oxygen atoms. Consequently, the lone pair on the nitrogen is the more available nucleophilic site, favoring the SN2 attack at the carbon of the alkyl halide to form the more thermodynamically stable C-N bond.[3]
Troubleshooting Protocol: Favoring C-Alkylation
-
Reagent Selection: Switch from sodium or potassium nitrite to **silver nitrite (AgNO₂) **. This is the single most effective change to favor nitroalkane formation.[3]
-
Solvent Choice: Use a less polar solvent like diethyl ether or acetonitrile. In these solvents, AgNO₂ is less dissociated, further promoting attack via the nitrogen atom.
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to maintain a good reaction rate. Higher temperatures can begin to favor the kinetically controlled O-alkylation product or elimination side reactions.
Diagram: C-Alkylation vs. O-Alkylation Pathways
Caption: Factors influencing the competition between SN2 and E2 pathways.
Route B: Oxidation of 2,2-Dimethyl-1-propanamine
This method avoids the issue of ambident nucleophiles but presents its own challenges related to controlling the oxidation process.
Q1: My reaction is incomplete, with significant unreacted amine remaining. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue in the oxidation of primary amines to nitroalkanes. This is often due to oxidant stoichiometry, reaction kinetics, or deactivation of the oxidizing agent. A well-documented procedure for a similar compound, tert-butylamine, uses potassium permanganate (KMnO₄). [4] Troubleshooting Protocol: Improving Conversion
-
Oxidant Stoichiometry: The oxidation of a primary amine to a nitroalkane is a multi-electron process. Ensure you are using a sufficient molar excess of the oxidant. For KMnO₄, a ratio of at least 3 equivalents relative to the amine is a good starting point. [4]2. Temperature and Reaction Time: These reactions can be slow at room temperature. Gentle heating (e.g., to 50-60 °C) can significantly increase the reaction rate. Monitor the reaction by TLC or GC to determine the optimal reaction time. [4]3. pH Control: The reactivity of many oxidants, especially permanganate, is highly pH-dependent. The reaction should be run under the conditions specified in a reliable literature procedure.
-
Efficient Stirring: If using a heterogeneous oxidant like KMnO₄ in water, vigorous stirring is crucial to ensure adequate contact between the reactants.
Data Table: Typical Oxidation Conditions
| Parameter | Recommended Condition | Rationale |
| Oxidant | Potassium Permanganate (KMnO₄) | Proven effective for similar primary amines. [4] |
| Stoichiometry | > 3 eq. KMnO₄ per 1 eq. amine | Ensures complete oxidation. |
| Temperature | 50 - 60 °C | Balances reaction rate against side reactions. |
| Solvent | Water | Common solvent for KMnO₄ oxidations. [4] |
Route C: Nitration of Neopentane
Direct nitration of the parent alkane is the most atom-economical route in theory, but the least selective in practice.
Q1: My product is a complex mixture containing nitromethane and 2-methyl-2-nitropropane. Why is C-C bond cleavage occurring?
Answer: The C-C bond cleavage is a well-documented side reaction in the nitration of highly branched alkanes like neopentane. [5]This occurs because the conditions required for both free-radical and electrophilic nitration of unactivated C-H bonds are harsh enough to break C-C bonds.
Causality & Mechanism:
-
Vapor-Phase/Free-Radical Nitration: At the high temperatures required (e.g., >400 °C), nitric acid generates a nitrogen dioxide radical (•NO₂). This radical can abstract a hydrogen atom to form a neopentyl radical. However, the high thermal energy can also cause homolytic cleavage of a C-C bond to form a tert-butyl radical and a methyl radical. These smaller radicals are then trapped by •NO₂, leading to 2-methyl-2-nitropropane and nitromethane, respectively. [6]* Electrophilic Nitration: Using strong nitrating agents like nitronium salts (NO₂⁺PF₆⁻) can lead to electrophilic attack on the C-C σ-bond, which is sterically more accessible than the C-H bonds of the methyl groups. This results in cleavage of the neopentane structure. [5] Recommendation: Due to the unavoidable formation of cleavage products, the direct nitration of neopentane is not recommended for the clean, laboratory-scale synthesis of this compound. The nucleophilic substitution or amine oxidation routes offer far superior selectivity.
Part 2: Frequently Asked Questions (FAQs)
Q: What is the most reliable method to purify this compound from its neopentyl nitrite isomer? A: Fractional distillation is the most effective method. This compound has a significantly higher boiling point (127-128 °C) than neopentyl nitrite due to the strong dipole-dipole interactions of the nitro group. [4]Careful distillation should provide good separation.
Q: Are there specific safety concerns with the neopentyl nitrite side product? A: Yes. Alkyl nitrites are volatile and can act as vasodilators. Inhalation can lead to a rapid drop in blood pressure, headache, and dizziness. All manipulations, especially the distillation, should be performed in a well-ventilated fume hood.
Q: Can I use a phase-transfer catalyst to improve the reaction of NaNO₂ with neopentyl halide? A: While phase-transfer catalysis can enhance the rate of reaction between an aqueous/solid salt and an organic substrate, it does not fundamentally change the ambident nature of the nitrite ion. You may still get a significant amount of the O-alkylation product. Using silver nitrite remains the more effective strategy for directing the reaction towards C-alkylation.
References
-
Mayr, H., Breugst, M., & Ofial, A. (2011). Farewell to the HSAB Treatment of Ambident Reactivity. Angewandte Chemie International Edition, 50(28), 6470-6505. [Link]
-
Kornblum, N., Smiley, R. A., Blackwood, R. K., & Iffland, D. C. (1955). The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides. The Alkylation of Ambident Anions. Journal of the American Chemical Society, 77(23), 6269–6280. [Link]
-
Calder, A., Forrester, A. R., & Hepburn, S. P. (1972). 2-Methyl-2-nitrosopropane and its Dimer. Organic Syntheses, 52, 77. [Link]
-
Olah, G. A., & Lin, H. C. (1971). Electrophilic nitration of alkanes with nitronium hexafluorophosphate. Proceedings of the National Academy of Sciences, 69(4), 862-864. [Link]
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. [Link]
-
Chemistry LibreTexts. (2021). Nitration of Alkanes. [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 2,2-Dimethyl-1-nitropropane Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support center for 2,2-dimethyl-1-nitropropane. This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this sterically demanding building block. The neopentyl group, a cornerstone of its structure, offers significant stability and unique conformational properties to target molecules but presents considerable hurdles in chemical synthesis.[1] This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you successfully incorporate this valuable synthon into your research.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific issues encountered during reactions with this compound in a direct question-and-answer format. Our focus is on understanding the root cause of the problem—almost always linked to steric hindrance—and providing actionable, field-proven solutions.
Question 1: My Henry (Nitroaldol) reaction is failing or giving abysmal yields. What's going wrong?
Answer: This is the most common issue researchers face. The primary reason for failure is the immense steric hindrance caused by the tert-butyl group adjacent to the acidic α-carbon. This bulkiness creates two distinct problems:
-
Kinetic Barrier to Deprotonation: The approach of a base to abstract the α-proton is physically blocked, slowing down the formation of the necessary nitronate anion intermediate.
-
Nucleophilic Attack Inhibition: Even when the nitronate anion is formed, its large steric profile hinders its ability to attack the electrophilic carbonyl carbon of the aldehyde or ketone.
Standard conditions that work for nitromethane or nitroethane will almost certainly fail.[2]
Troubleshooting Steps & Solutions:
-
Base Selection is Critical: Avoid bulky bases like LDA or metal hexamethyldisilazides, as they will exacerbate the steric clash. Instead, opt for strong, non-nucleophilic, and sterically less-demanding bases.
-
Recommended: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or phosphazene bases (e.g., P1-t-Bu). These have proven effective in promoting reactions with hindered substrates.[3]
-
-
Solvent Effects: The choice of solvent can dramatically influence the effective strength of your base and the reaction kinetics.
-
Recommendation: Use polar aprotic solvents like DMSO or DMF. These solvents solvate the counter-ion of the base, increasing its basicity and can help to stabilize charged intermediates.
-
-
Temperature and Reaction Time: These reactions are often kinetically slow.
-
Recommendation: Be prepared for significantly longer reaction times (24-72 hours). Gentle heating (40-60 °C) can sometimes overcome the activation energy barrier, but must be done cautiously. Monitor the reaction closely by TLC or LC-MS to watch for decomposition of starting materials or products.
-
-
Catalysis: The use of a catalyst that can coordinate both the nitronate and the carbonyl compound can pre-organize the transition state and lower the activation energy.
Question 2: I'm unable to convert the nitro group to a carbonyl via the Nef reaction. Why is it so difficult?
Answer: The classical Nef reaction, which relies on the acidic hydrolysis of a nitronate salt, is notoriously harsh and often fails for sterically hindered substrates.[6][7] The key mechanistic steps—protonation of the nitronate to a nitronic acid and subsequent nucleophilic attack by water—are both severely impeded by the neopentyl group.[7] Attempting to force the reaction with stronger acids or higher temperatures typically leads to decomposition and a complex mixture of byproducts.[8]
Troubleshooting Steps & Solutions:
-
Abandon Classical Conditions: For this substrate, it is best to avoid the traditional strong acid (H₂SO₄, HCl) hydrolysis method.[7][9]
-
Embrace Modern Alternatives: Milder, often oxidative or reductive, variants of the Nef reaction are far more likely to succeed.
-
Oxidative Methods: These methods bypass the sensitive hydrolysis intermediate. Reagents like Oxone® (potassium peroxymonosulfate) or singlet oxygen generated photochemically can effectively convert the nitronate to the corresponding aldehyde.[10][11] These reactions are often performed under basic or neutral conditions, which improves substrate stability.
-
Reductive Methods: Treatment with low-valent titanium (e.g., aqueous TiCl₃) can reductively convert the nitronate to an imine, which is then readily hydrolyzed to the carbonyl compound under the reaction conditions. This is known as the McMurry method and can be effective for hindered systems.[6]
-
Table 1: Comparison of Nef Reaction Conditions for Hindered Substrates
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Classical | Strong Acid (e.g., H₂SO₄) | Aqueous, low pH (<1) | Inexpensive reagents | Harsh, low yield, decomposition[6][7] |
| Oxidative (Oxone®) | Oxone®, Base (e.g., K₂CO₃) | CH₃OH/H₂O, rt | Mild, neutral/basic pH | Stoichiometric oxidant required |
| Oxidative (¹O₂) | Cs₂CO₃, Photosensitizer, O₂ | CH₂Cl₂, -78 °C to rt | Very mild, high functional group tolerance[10] | Requires photochemical equipment |
| Reductive (TiCl₃) | Aqueous TiCl₃ | DME/H₂O, buffered | Mild, avoids strong acid | Stoichiometric metal waste |
Question 3: My attempts at reducing the nitro group to 2,2-dimethyl-1-propanamine are giving poor results. How can I improve this transformation?
Answer: The reduction of the nitro group in this compound to the corresponding primary amine is hindered by the same steric factors that plague other reactions. Catalytic hydrogenation can be slow due to poor binding of the substrate to the catalyst surface. Chemical reducing agents must be able to effectively access and coordinate to the nitro group's oxygen atoms.
Troubleshooting Steps & Solutions:
-
Catalytic Hydrogenation (H₂/Catalyst):
-
Catalyst Choice: Palladium on carbon (Pd/C) is a common choice, but for hindered substrates, Raney Nickel (Ra-Ni) may offer different surface characteristics and improved performance.[12]
-
Conditions: You will likely need to employ more forcing conditions than for unhindered nitroalkanes. Increase hydrogen pressure (50-500 psi) and consider elevated temperatures (50-80 °C). Be mindful that these conditions can reduce other functional groups.
-
-
Chemical Reduction:
-
LiAlH₄: Lithium aluminum hydride is a powerful reducing agent that is very effective for reducing aliphatic nitro compounds to amines.[12] It is often the reagent of choice for this specific transformation due to its aggressive nature, which can overcome the steric barrier. The reaction is typically performed in an ethereal solvent like THF or diethyl ether.
-
Metal/Acid Systems: Reagents like iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are milder alternatives that are chemoselective for the nitro group in the presence of other reducible functionalities.[12] However, their efficacy may be reduced due to steric hindrance, requiring longer reaction times.
-
Question 4: I'm trying to use the nitronate of this compound as a nucleophile in a Michael addition, but the reaction is not proceeding. What should I try?
Answer: The challenges here are analogous to those seen in the Henry reaction: slow formation of the bulky nitronate and a high activation barrier for the subsequent conjugate addition.[13] The reaction is thermodynamically controlled, but achieving the transition state is kinetically difficult.[14]
Troubleshooting Steps & Solutions:
-
Optimize Nitronate Formation: Use the same strategies as for the Henry reaction: a strong, non-nucleophilic base (e.g., DBU) in a polar aprotic solvent (e.g., DMSO).[15]
-
Activate the Michael Acceptor: The reaction is more likely to succeed with highly reactive Michael acceptors. Use α,β-unsaturated compounds with strong electron-withdrawing groups (e.g., nitroalkenes, cyanoacrylates) rather than less reactive enones or enoates.
-
Lewis Acid Catalysis: A Lewis acid can coordinate to the carbonyl or other electron-withdrawing group of the Michael acceptor, making the β-carbon more electrophilic and susceptible to attack by the weak, bulky nitronate nucleophile. Catalysts like TiCl₄, MgBr₂, or Sc(OTf)₃ could be beneficial.
-
Solvent-Free Conditions: In some cases, running the reaction neat or with a catalytic amount of a phase-transfer catalyst can increase the effective concentration of reactants and promote the sluggish reaction.
Visualized Experimental Workflows
Visualizing the decision-making process and reaction pathways can clarify the strategies needed to overcome steric hindrance.
Caption: Troubleshooting decision tree for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Fundamentally, why is the neopentyl group so problematic in reactions involving the adjacent nitro group? A1: The core issue is steric hindrance. The neopentyl group consists of a quaternary carbon atom bonded to three methyl groups, creating a large, umbrella-like structure.[1][16] This bulk physically obstructs the path of incoming reagents (like bases or nucleophiles) to the reaction center (the α-carbon or the nitro group itself). This increases the activation energy for many reactions, making them extremely slow or preventing them from occurring at all under standard conditions.[17][18] For reactions like the Sₙ2 displacement, neopentyl halides are considered practically inert for this reason.[17]
Q2: What is the approximate pKa of this compound? A2: While the exact experimental value in a specific solvent may vary, the pKa of primary nitroalkanes is generally around 10 in water.[5] The pKa of this compound is predicted to be around 8.90.[19] While it is acidic enough to be deprotonated by common bases, the rate of this deprotonation is exceptionally slow due to the steric hindrance discussed previously. The challenge is kinetic, not thermodynamic.
Q3: Can the nitro group be removed entirely (denitration)? A3: Yes, protodenitration (replacement of the nitro group with hydrogen) is a possible transformation. This is typically achieved under radical conditions, most famously using tributyltin hydride (Bu₃SnH) with an initiator like AIBN. However, like other reactions at this center, the steric bulk can slow the rate of radical abstraction. Optimization of initiator concentration and temperature may be required.[20] Reductive denitration under photochemical conditions has also been explored for various nitro compounds.[21]
Detailed Protocol: Oxidative Nef Reaction of a Hindered Nitroalkane
This protocol provides a generalized method for the conversion of a hindered primary nitroalkane, such as the product of a Henry reaction with this compound, to the corresponding aldehyde using singlet oxygen. This method is adapted from modern procedures known for their mildness and high functional group tolerance.[10]
Reaction: Conversion of a β-hydroxy nitroalkane to a β-hydroxy aldehyde.
Materials:
-
Hindered β-hydroxy nitroalkane (1.0 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Rose Bengal or Tetraphenylporphyrin (TPP) as photosensitizer (0.01-0.05 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Oxygen (O₂) balloon or gas inlet
-
Visible light source (e.g., 150W floodlight)
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add the β-hydroxy nitroalkane (1.0 eq) and the photosensitizer.
-
Inert Atmosphere: Seal the flask, and purge with argon or nitrogen.
-
Solvent Addition: Add anhydrous dichloromethane via syringe to dissolve the starting materials (concentration typically 0.05-0.1 M).
-
Base Addition: Add cesium carbonate to the stirring solution.
-
Oxygenation: Cool the flask to -78 °C (dry ice/acetone bath). Purge the flask with oxygen gas for 5-10 minutes, then leave an O₂-filled balloon attached to one neck of the flask.
-
Photoreaction: Place the visible light source approximately 10-15 cm from the flask. While maintaining the -78 °C temperature, turn on the light and stir vigorously. The reaction mixture will likely change color.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Once the starting material is consumed, turn off the light and quench the reaction at -78 °C by adding a reducing agent like dimethyl sulfide (Me₂S) or triphenylphosphine (PPh₃) to consume any excess peroxide intermediates. Allow the mixture to warm to room temperature.
-
Extraction: Filter the mixture through a pad of Celite® to remove the base and sensitizer. Wash the pad with additional dichloromethane. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy aldehyde.
Causality: This method works by forming the nitronate in situ with Cs₂CO₃. The photosensitizer absorbs light and transfers energy to O₂, generating highly reactive singlet oxygen. Singlet oxygen, an electrophile, reacts with the nucleophilic nitronate to form peroxide intermediates, which then collapse to the aldehyde product under mild conditions, thus avoiding the harsh acidic hydrolysis of the traditional Nef reaction.[10]
Caption: Reaction pathways of this compound highlighting the central role of steric hindrance.
References
-
Quora. (2017). Why is nucleophilic substitution in neopentyl halide slow?[Link]
-
Bordwell, F. G., & Carlson, M. W. (1970). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 92(11), 3370–3376. [Link]
-
Aksenov, A. V., et al. (2023). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. Molecules, 28(2), 703. [Link]
-
Fiveable. (n.d.). Neopentyl Definition. [Link]
-
Ashenhurst, J. (2011). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. [Link]
-
Wikipedia. (2023). Nef reaction. [Link]
-
Reddit. (2020). For SN2 reactions, neopentyl bromide has a primary alpha carbon but a tertiary beta carbon so it has steric hindrance. Does that rule apply to the structures I drew?[Link]
-
Yoshimitsu, T., et al. (2020). Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen. Organic Letters, 22(9), 3632–3636. [Link]
-
LibreTexts Chemistry. (2023). 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]
-
Wikipedia. (2023). Henry reaction. [Link]
-
Ballini, R., et al. (2018). The Genesis of Radical Protodenitration of Nitroalkanes: From the Nef Reaction to the Ono-Tanner Protocol. European Journal of Organic Chemistry, 2018(41), 5649-5659. [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]
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Halasa, A. F. (1964). MICHAEL TYPE ADDITION WITH 2,2-DIMETHYL-1,3-DINITROPROPANE. II. A NOVEL TRANSFORMATION REACTION OF (ALPHA,GAMMA)-DINITRO COMPOUNDS. Purdue University. [Link]
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Wikipedia. (2023). Michael addition reaction. [Link]
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Professor Dave Explains. (2022). Henry Reaction. [Link]
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The Organic Chemistry Tutor. (2018). Steric Hindrance. [Link]
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Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
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NROChemistry. (n.d.). Michael Reaction. [Link]
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The Vespiary. (2015). MDP2NP - 2-HEAA catalysed Henry condensation. [Link]
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Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
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Filo. (2023). 2,2-dimethyl-1-propanamine how to write the struc. [Link]
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Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
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LookChem. (n.d.). This compound. [Link]
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PubChem. (n.d.). 2,2-dimethylpropan-1-amine hydrochloride. [Link]
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Unacademy. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. [Link]
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Ballini, R. (2014). Synthesis of Nitroalkanes. In Nitroalkanes. Wiley-VCH. [Link]
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Dale, J., & Fredriksen, S. B. (1992). Reactivity of Neopentyl-Like Compounds in the Synthesis of Branched Polyethers. Acta Chemica Scandinavica, 46, 271-276. [Link]
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Khan Academy. (2013). Steric hindrance. [Link]
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PubChem. (n.d.). This compound. [Link]
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Organic Chemistry Portal. (n.d.). Nef Reaction. [Link]
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Tang, S., et al. (2024). Transition-metal-free Photochemical Reductive Denitration of Nitroarenes. ResearchGate. [Link]
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Chemsrc. (n.d.). This compound. [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Link]
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Turecek, F., & Gu, M. (1995). Denitration of nitroaromatic compounds by arylnitrile radical cations. Journal of Mass Spectrometry, 30(9), 1258-1266. [Link]
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Seidel, D., et al. (2021). A General Method to Access Sterically Hindered and Complex Ethers. Journal of the American Chemical Society, 143(1), 413-423. [Link]
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Chemistry Page. (2023). What is a neopentyl group?[Link]
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Aksenov, N., et al. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 99. [Link]
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Kohl, C., et al. (1997). Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. Pharmacology & Toxicology, 80(Suppl 3), 56-59. [Link]
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Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]
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PubChem. (n.d.). (1S)-2,2-dimethyl-1-(2-nitrophenyl)propan-1-ol. [Link]
-
Shen, Z., & Baran, P. S. (2020). Unlocking Terpenoid Transformations: C–H Bond Functionalization for Methyl Group Substitution, Elimination, and Integration. Accounts of Chemical Research, 53(8), 1598-1612. [Link]
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Technical Support Center: Reactions with 2,2-Dimethyl-1-nitropropane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-1-nitropropane. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for common reactions involving this sterically hindered nitroalkane. The unique neopentyl structure of this compound significantly influences its reactivity, often leading to specific challenges and side products. This resource aims to equip you with the knowledge to anticipate these outcomes and optimize your synthetic strategies.
Table of Contents
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General Considerations for this compound
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FAQ: Steric Hindrance
-
-
The Henry (Nitroaldol) Reaction
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FAQ & Troubleshooting Guide
-
Protocol: General Procedure for the Henry Reaction
-
-
The Nef Reaction
-
FAQ & Troubleshooting Guide
-
Protocol: Classical Nef Reaction
-
-
The Michael Addition
-
FAQ & Troubleshooting Guide
-
-
Reduction of the Nitro Group
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FAQ & Troubleshooting Guide
-
Protocol: Catalytic Hydrogenation
-
-
Alkylation of the Nitronate Anion
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FAQ & Troubleshooting Guide
-
-
References
General Considerations for this compound
FAQ: Steric Hindrance
Q1: How does the t-butyl group in this compound affect its reactivity?
A1: The tertiary-butyl group adjacent to the nitro-bearing carbon creates significant steric hindrance.[1] This bulkiness impedes the approach of nucleophiles and bases to the α-carbon, slowing down reactions that occur at this position.[1] Consequently, reactions like the Henry, Nef, and Michael additions may require more forcing conditions (e.g., stronger bases, higher temperatures, or longer reaction times) compared to less hindered nitroalkanes.[1]
Q2: Does steric hindrance influence byproduct formation?
A2: Absolutely. Steric hindrance can alter reaction pathways, leading to the formation of specific byproducts. For instance, in reactions where a backside nucleophilic attack is required (SN2-type), the neopentyl structure of this compound makes this pathway extremely slow, often favoring elimination or rearrangement reactions.[1]
The Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound to yield a β-nitro alcohol.[2]
FAQ & Troubleshooting Guide
Q1: Why is my Henry reaction with this compound slow or not proceeding to completion?
A1: The slow reaction rate is likely due to the steric bulk of the neopentyl group, which hinders the approach of the nitronate anion to the carbonyl carbon.
Troubleshooting:
-
Use a stronger, non-nucleophilic base: While common bases like sodium hydroxide can be used, stronger bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a fluoride source (e.g., TBAF) can be more effective in generating the nitronate anion.[3]
-
Increase reaction time and/or temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture. However, be cautious as excessive heat can promote side reactions.
-
Use a catalyst: Lewis acid catalysts can activate the carbonyl group, making it more susceptible to nucleophilic attack by the sterically hindered nitronate.
Q2: I am observing the formation of a nitroalkene byproduct. How can I minimize this?
A2: The formation of a nitroalkene occurs through the dehydration of the initial β-nitro alcohol adduct. This is a common side reaction in Henry reactions.[2]
Troubleshooting:
-
Use a catalytic amount of a mild base: Stoichiometric amounts of strong base can promote the elimination reaction. Using a catalytic amount of a weaker base can help to minimize this.[3]
-
Low reaction temperature: Running the reaction at lower temperatures will disfavor the elimination pathway.
-
Aqueous workup: A prompt and mild aqueous workup can help to neutralize the base and quench the reaction before significant dehydration occurs.
Q3: Can the retro-Henry reaction be an issue?
A3: Yes, the Henry reaction is reversible.[2] The steric strain in the β-nitro alcohol product formed from this compound might favor the retro-Henry reaction, leading to lower yields.
Troubleshooting:
-
Use an excess of one reactant: If feasible, using an excess of either the nitroalkane or the carbonyl compound can shift the equilibrium towards the product.
-
Remove water: If the reaction is run under conditions where water is formed, its removal can help to drive the reaction forward.
Protocol: General Procedure for the Henry Reaction
This is a general guideline and may require optimization for specific substrates.
-
To a stirred solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., THF, CH3CN) at 0 °C, add a catalytic amount of a base (e.g., DBU, 0.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Nef Reaction
The Nef reaction converts a primary or secondary nitroalkane into a carbonyl compound, typically through acid-catalyzed hydrolysis of the corresponding nitronate salt.[4]
FAQ & Troubleshooting Guide
Q1: My Nef reaction is giving a low yield of the desired pivalaldehyde. What are the common byproducts?
A1: Low yields in the Nef reaction with sterically hindered nitroalkanes can be due to incomplete conversion or the formation of side products. Common byproducts include oximes and hydroxynitroso compounds, especially if the acidity of the hydrolysis step is not sufficiently high (pH > 1).[1][5]
Troubleshooting:
-
Ensure complete nitronate formation: Use a slight excess of a strong base (e.g., NaOH, KOH) and allow sufficient time for the deprotonation of the sterically hindered α-carbon.
-
Maintain high acidity during hydrolysis: The nitronate salt solution should be added slowly to a vigorously stirred, cold (0 °C) solution of a strong acid (e.g., H2SO4, HCl) to maintain a low pH.[1]
-
Use alternative Nef reaction conditions: Milder, oxidative methods using reagents like KMnO4 or Oxone® can be more efficient and produce fewer byproducts.[5] Reductive methods using reagents like TiCl3 are also an option.[6]
Q2: I am observing a blue color in my reaction mixture. What does this indicate?
A2: The transient blue color often observed during Nef reactions is attributed to the formation of a 1-nitroso-alkanol intermediate.[4] This is a normal part of the reaction mechanism and should disappear as the reaction proceeds to the carbonyl product.
Protocol: Classical Nef Reaction
Safety Note: The classical Nef reaction can be highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Nitronate Formation: Dissolve this compound (1.0 eq) in methanol at 0 °C. Slowly add a solution of sodium methoxide in methanol (1.05 eq). Stir the mixture at room temperature for 2 hours to ensure complete formation of the sodium nitronate.
-
Hydrolysis: In a separate flask, prepare a solution of 4 M sulfuric acid and cool it to 0 °C with an ice bath. Slowly add the nitronate solution from step 1 to the cold sulfuric acid with vigorous stirring.
-
Workup: After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0 °C. Extract the product with diethyl ether. Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, and carefully concentrate the solution to obtain the crude pivalaldehyde.
The Michael Addition
The Michael addition is the conjugate addition of a nucleophile, such as a nitronate anion, to an α,β-unsaturated carbonyl compound.[7]
FAQ & Troubleshooting Guide
Q1: The Michael addition of this compound to my acceptor is not working well. What could be the reason?
A1: The steric hindrance of the neopentyl group can significantly slow down the rate of the Michael addition. The bulky nitronate may have difficulty approaching the β-carbon of the Michael acceptor.
Troubleshooting:
-
Use a more reactive Michael acceptor: Electron-deficient alkenes with less steric hindrance around the β-carbon will be more reactive.
-
Employ a strong, non-nucleophilic base: As with the Henry reaction, bases like DBU or TMG can be effective.
-
Consider catalytic methods: Lewis acid or organocatalysts can activate the Michael acceptor, facilitating the addition of the sterically demanding nucleophile.
-
Increase reaction temperature: Cautiously increasing the reaction temperature may be necessary, but this could also favor side reactions.
Q2: Are there any common side reactions in the Michael addition with nitroalkanes?
A2: Yes, polymerization of the Michael acceptor can be a significant side reaction, especially if a strong base is used in high concentration. Additionally, if the initial adduct still has an acidic proton, a second Michael addition can occur.
Troubleshooting:
-
Slow addition of the base: Adding the base slowly to the mixture of the nitroalkane and the Michael acceptor can help to keep the concentration of the nitronate low and minimize polymerization.
-
Use a catalytic amount of base: This is often sufficient to promote the reaction without causing excessive side reactions.
Reduction of the Nitro Group
The nitro group can be reduced to a primary amine, a valuable functional group in organic synthesis.
FAQ & Troubleshooting Guide
Q1: I am trying to reduce this compound to 2,2-dimethyl-1-propanamine. What are the best methods?
A1: The most common and effective methods for reducing nitroalkanes to amines are catalytic hydrogenation and reduction with metal hydrides like lithium aluminum hydride (LiAlH4).[8][9]
Q2: What byproducts should I be aware of during the reduction?
A2: The reduction of nitroalkanes can sometimes lead to the formation of intermediate products such as nitroso compounds and hydroxylamines. Over-reduction is generally not an issue with these methods when aiming for the primary amine.
Troubleshooting:
-
Catalytic Hydrogenation:
-
Catalyst poisoning: Ensure the substrate and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).
-
Incomplete reaction: If the reaction is sluggish, increasing the hydrogen pressure, temperature, or catalyst loading may be necessary. Common catalysts include Pd/C, PtO2, and Raney Nickel.[9][10]
-
-
LiAlH4 Reduction:
-
Safety: LiAlH4 is a highly reactive and pyrophoric reagent. It must be handled with extreme care under an inert atmosphere.[8]
-
Workup: The workup of LiAlH4 reactions can be hazardous if not done correctly. The Fieser workup is a commonly used and safe procedure.
-
Protocol: Catalytic Hydrogenation
-
In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,2-dimethyl-1-propanamine. Further purification can be achieved by distillation or crystallization of a salt.
Alkylation of the Nitronate Anion
The nitronate anion of this compound can act as a nucleophile in alkylation reactions.
FAQ & Troubleshooting Guide
Q1: I am attempting to alkylate the sodium salt of this compound with an alkyl halide, but I am getting low yields of the C-alkylated product. What is happening?
A1: The nitronate anion is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atoms. In the case of sterically hindered nitronates, O-alkylation can become a significant competing pathway, leading to the formation of nitronate esters, which can then decompose to an oxime and an aldehyde or ketone.
Troubleshooting:
-
Choice of alkylating agent: "Softer" electrophiles like alkyl iodides tend to favor C-alkylation, while "harder" electrophiles like alkyl chlorides or tosylates may favor O-alkylation.
-
Solvent: Polar aprotic solvents like DMF or DMSO can favor C-alkylation.
-
Counterion: The nature of the counterion of the nitronate can influence the C/O alkylation ratio.
Q2: Can I use this compound in a Wurtz-type reaction?
A2: While not a direct alkylation of the nitronate, reacting a halo-derivative of the neopentyl group with sodium metal in ether (a Wurtz reaction) could lead to dimerization. For example, 1-chloro-2,2-dimethylpropane reacts with sodium to form 2,2,5,5-tetramethylhexane.
Visualizations
Reaction Pathway: Henry Reaction and Potential Byproducts
Caption: The Henry reaction pathway and common side reactions.
Reaction Pathway: Nef Reaction Mechanism
Caption: Simplified mechanism of the Nef reaction and oxime byproduct formation.
References
-
Wikipedia. Nef reaction. [Link]
-
Wikipedia. Steric effects. [Link]
-
Organic Chemistry Portal. Henry Reaction. [Link]
-
Wikipedia. Henry reaction. [Link]
-
YouTube. Nef reaction. (2023-02-17). [Link]
-
PubMed. Catalytic asymmetric Henry reaction of nitroalkanes and aldehydes catalyzed by a chiral N,N'-dioxide/Cu(I) complex. J Org Chem. 2015 Feb 20;80(4):2272-80. [Link]
- Hayashi, Y. Synthetic Study of Prostaglandins and Development of Metal Free Nef Reaction with Molecular Oxygen. [Link to PDF]
-
YouTube. Henry Reaction. (2022-07-14). [Link]
-
Chemsrc. This compound. [Link]
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Wikipedia. Michael addition reaction. [Link]
-
LookChem. This compound. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023-02-03). [Link]
-
ResearchGate. Previously reported mechanisms of the Henry reaction with aldehydes and.... [Link]
-
YouTube. NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. (2014-04-29). [Link]
-
Infinity Learn. An alkyl halide on reaction with sodium in the presence of ether gives 2,2,5,5 -. [Link]
-
YouTube. Organic Chemistry 2 - Chapter 19.19 - Reduction with NaBH4 and LiAlH4. (2024-03-03). [Link]
-
Chad's Prep®. Catalytic Hydrogenation. [Link]
-
PubChem. This compound. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. (2023-05-24). [Link]
-
Chemistry Stack Exchange. The reaction of Alkyl Halides with sodium nitrite in DMF. (2021-05-06). [Link]
-
Sarthaks eConnect. What happens when . (i) Nitropropane is treated with LiAlH4. [Link]
- Google Patents. CN105732393B - A kind of synthetic method of 2 nitropropane.
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Chemistry LibreTexts. 8.6: Reduction of Alkenes - Hydrogenation. (2024-10-02). [Link]
-
Master Organic Chemistry. Alkyl Halide Reaction Map And Summary. (2014-01-10). [Link]
-
Organic Syntheses. Propanal, 3-nitro-. [Link]
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YouTube. Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. (2020-11-20). [Link]
-
PubChem. (1S)-2,2-dimethyl-1-(2-nitrophenyl)propan-1-ol. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]
-
Sarthaks eConnect. Which one of the following is the structure of 2, 2 – dimethyl – 1 – nitro propane?. [Link]
-
YouTube. Catalytic Hydrogenation Explained | Reduce Alkenes & Alkynes with H₂ and Metal Catalysts. (2021-02-13). [Link]
-
YouTube. An alkyl halide on reaction with sodium in the presence of ether gi.... (2023-02-13). [Link]
- Google Patents. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.
-
Chemistry LibreTexts. Catalytic Hydrogenation of Alkenes. (2023-01-22). [Link]
-
ResearchGate. ChemInform Abstract: Asymmetric Michael Addition of 2Nitropropane to a Chalcone Catalyzed by Chiral Crown Ethers Incorporating a D-Glucose Unit | Request PDF. [Link]
-
YouTube. Chem 251 - Reactivities of Alkyl Halides Lab. (2015-06-22). [Link]
-
ResearchGate. Molecular Sieve Compositing Strategy Enabling Tandem Ammoxidation-Oxidation to 2-Nitropropane: Catalyst Design and Industrial-Scale Separation. [Link]
-
Sciencemadness.org. Synthesis of 2-Nitropropane-1-ol - Powered by XMB 1.9.11. [Link]
-
ResearchGate. What are the equations for the synthesis of dimethyl 2 butanol from propanone and 2 bromopropane?. [Link]
-
Frontiers. Recent progress in synthetic biology for microbial production of C3–C10 alcohols. (2012-06-07). [Link]
- Google Patents.
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Technical Support Center: Stability of 2,2-Dimethyl-1-nitropropane Under Acidic Conditions
Welcome to the technical support center for 2,2-Dimethyl-1-nitropropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. As Senior Application Scientists, we have compiled this resource to ensure you can confidently and safely handle this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a primary nitroalkane.[1] Its structure features a nitro group attached to a neopentyl scaffold. While specific applications for this exact molecule are not extensively documented in readily available literature, primary nitroalkanes are valuable intermediates in organic synthesis.[2][3] They are used in carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) reaction, and can be converted to other functional groups like aldehydes, ketones, or amines.[2] The electron-withdrawing nature of the nitro group makes the adjacent protons acidic, allowing for the formation of a nucleophilic nitronate anion.
Q2: Is this compound stable under acidic conditions?
The stability of this compound under acidic conditions is a critical consideration for its use in many chemical transformations. Generally, primary nitroalkanes can undergo acid-catalyzed hydrolysis to form aldehydes and nitrous oxide in a reaction known as the Nef reaction.[4][5][6] Therefore, this compound is expected to be unstable in the presence of strong acids. The rate and extent of this decomposition are influenced by several factors, including acid strength, temperature, and the presence of water.[7][8][9]
Q3: What is the primary degradation pathway for this compound in acid?
The most probable degradation pathway for this compound in acidic media is the Nef reaction .[3][4][5] This reaction involves the acid-catalyzed hydrolysis of the corresponding nitronate salt (or the aci-form of the nitroalkane) to yield an aldehyde and nitrous oxide (N₂O).[4][5] The reaction proceeds through a series of protonation and hydration steps, ultimately leading to the cleavage of the carbon-nitrogen bond.[4][5]
Below is a diagram illustrating the generalized mechanism of the Nef reaction for a primary nitroalkane like this compound.
Caption: Generalized Nef Reaction Pathway for this compound.
Q4: What factors can influence the rate of degradation?
Several factors can impact the stability of this compound in acidic conditions:
| Factor | Influence on Stability | Rationale |
| Acid Strength (pH) | Increased acidity (lower pH) generally accelerates degradation. | The Nef reaction is acid-catalyzed; higher concentrations of H⁺ promote the necessary protonation steps in the mechanism.[7] |
| Temperature | Higher temperatures increase the rate of decomposition. | As with most chemical reactions, the rate of hydrolysis increases with temperature due to increased kinetic energy of the molecules. |
| Water Concentration | The presence of water is essential for hydrolysis. | Water acts as a nucleophile in the Nef reaction mechanism, attacking an iminium-like intermediate.[4][5] |
| Presence of Oxidizing or Reducing Agents | Can lead to alternative decomposition pathways. | Strong oxidizing agents can cleave the nitronate tautomer, while some reducing agents can convert the nitro group to an amine.[5] |
Q5: How can I detect the degradation of this compound?
Degradation can be monitored both qualitatively and quantitatively:
-
Visual Cues: In some Nef reactions, a transient deep-blue color may be observed, which is attributed to the formation of a 1-nitroso-alkanol intermediate.[4][5] The evolution of a gas (nitrous oxide) is also an indicator of the reaction proceeding.
-
Spectroscopic Methods:
-
NMR Spectroscopy (¹H and ¹³C): The appearance of new signals corresponding to the aldehyde product (2,2-dimethylpropanal) and the disappearance of the signals for the starting material can be monitored over time.
-
FTIR Spectroscopy: The disappearance of the characteristic nitro group stretches (typically around 1550 and 1370 cm⁻¹) and the appearance of a strong carbonyl stretch (around 1725 cm⁻¹) from the aldehyde product would indicate degradation.
-
-
Chromatographic Techniques:
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are powerful techniques to separate and quantify the starting material and any degradation products.[10] A decrease in the peak area of this compound and the appearance of a new peak for 2,2-dimethylpropanal would confirm decomposition. GC-MS can be used to identify the degradation products definitively.[10]
-
Troubleshooting Guides
Guide 1: Unexpected Side Products or Low Yields in Acidic Reactions
Issue: You are performing a reaction with this compound under acidic conditions and observe unexpected side products or a lower than expected yield of your desired product.
Possible Cause: Degradation of the this compound via the Nef reaction.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low yields in reactions with this compound.
Detailed Steps:
-
Confirm Degradation:
-
Take a small aliquot of your reaction mixture and analyze it using a suitable technique (TLC, GC, or LC-MS) to check for the presence of 2,2-dimethylpropanal, the expected Nef reaction product.
-
Compare the analytical data to a standard of 2,2-dimethylpropanal if available.
-
-
Optimize Reaction Conditions:
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to occur. Consider running a temperature screening experiment.
-
Acid Selection: If possible, use a weaker acid or a buffered system to maintain a less harsh acidic environment. The Nef reaction is generally promoted by strong, concentrated acids.[7]
-
Anhydrous Conditions: If your desired reaction does not require water, conduct the experiment under strictly anhydrous conditions to suppress the hydrolysis pathway.
-
Reaction Time: Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to minimize the time the product is exposed to acidic conditions, which might also be unstable.
-
-
Alternative Synthetic Strategies:
-
If the degradation cannot be sufficiently suppressed, consider a different synthetic route that avoids the use of strong acidic conditions with this compound.
-
Guide 2: Safe Handling and Storage of this compound
Issue: Ensuring the safe handling and long-term stability of this compound in the laboratory.
Best Practices:
-
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[11]
-
Keep away from sources of heat, sparks, and open flames.[12]
-
Store separately from incompatible materials, especially strong acids, strong bases, and oxidizing agents.[12][13][14] Contamination with these substances can lead to decomposition.[13]
-
-
Handling:
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors.[11]
-
In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste according to your institution's guidelines.[13]
-
-
Thermal Stability:
References
-
Nef reaction. (n.d.). In chemeurope.com. Retrieved from [Link]
- The kinetics and mechanism of the acid-catalysed hydrolysis of nitroalkanes. (1967). In Journal of the Chemical Society B: Physical Organic. RSC Publishing.
-
Nef reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
The Nef Reaction. (n.d.). In Organic Reactions. Retrieved from [Link]
- Occupational Safety & Health Circular Safe Use, Handling and Storage of Nitrocellulose. (n.d.). In Ministry of Manpower.
- Analytical methods. (n.d.).
- Storage And Handling Of Industrial Nitrocellulose. (n.d.).
- How To Store Nitrocellulose?. (2025, July 11). In Chemistry For Everyone - YouTube.
- Aldrich 146439 - SAFETY D
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15).
- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15). In UNICAM.
- Acid Hydrolysis Of Nitro-Alkanes... (2023, October 13). In r/OrganicChemistry - Reddit.
- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Request PDF. (n.d.).
- What happens when 1. 2 – Nitropropane boiled with HCI. (2020, September 27). In Sarthaks eConnect.
- US3689576A - Preparation of nitroalkanes by thermal decomposition of acyl nitrate. (n.d.).
- 2-Nitropropane on hydrolysis with boiling concentrate solution of HCI gives:. (2020, March 29). In YouTube.
- III Analytical Methods. (n.d.).
- 2-Nitropropane synthesis. (n.d.). In ChemicalBook.
- This compound | CAS#:34715-98-5. (2025, September 20). In Chemsrc.
- This compound | C5H11NO2 | CID 12678307. (n.d.). In PubChem - NIH.
- Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. (n.d.). In PubMed.
- Nitro compound synthesis by nitrite substitution or nitration. (n.d.). In Organic Chemistry Portal.
- Which one of the following is the structure of 2, 2 – dimethyl – 1 – nitro propane?. (2020, September 29).
- Enantioselective Michael Reaction of 2-Nitropropane with Substituted Chalcones Catalyzed by Chiral Azacrown Ethers Derived from α-D-Glucose | Request PDF. (2025, August 7).
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). In YouTube.
- NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. (n.d.).
- Table of Functional Group Priorities for Nomenclature. (2011, February 14). In Master Organic Chemistry.
- NCERT Solution for Class 12 Chemistry Chapter 6 – Haloalkanes and Haloarenes. (n.d.). In Vedantu.
Sources
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- 2. benchchem.com [benchchem.com]
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- 4. Nef_reaction [chemeurope.com]
- 5. Nef reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
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- 10. atsdr.cdc.gov [atsdr.cdc.gov]
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Stability issues of 2,2-Dimethyl-1-nitropropane under basic conditions
Welcome to the technical support center for 2,2-Dimethyl-1-nitropropane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this sterically hindered primary nitroalkane, particularly under basic conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in basic media.
Issue 1: Reaction Failure or Low Yield
Question: I am attempting a base-catalyzed reaction with this compound, but I am observing no product formation or very low yields. What could be the cause?
Answer:
Several factors can contribute to reaction failure or low yields when using this compound under basic conditions. The primary reason often lies in the inefficient formation of the necessary nucleophilic nitronate anion due to steric hindrance.
-
Inefficient Deprotonation: The bulky tert-butyl group adjacent to the nitro group sterically hinders the approach of a base to the α-proton. This can lead to a slow rate of deprotonation and a low concentration of the reactive nitronate anion at any given time. The predicted pKa of this compound is approximately 8.90, indicating that a sufficiently strong base is required for deprotonation.
-
Choice of Base: The size and strength of the base are critical. A bulky base, such as lithium diisopropylamide (LDA), may be too sterically hindered to effectively deprotonate the substrate. Conversely, smaller, strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often more effective.
-
Solvent Effects: The solvent plays a crucial role in stabilizing the resulting nitronate anion. Polar aprotic solvents, such as DMSO or DMF, are generally preferred as they can solvate the cation of the base without interfering with the nucleophilicity of the nitronate. Protic solvents may lead to protonation of the nitronate, reducing its effective concentration.
Troubleshooting Steps:
-
Optimize the Base:
-
Switch to a smaller, non-nucleophilic strong base (e.g., NaH, KH).
-
Consider using a base with a pKa of its conjugate acid that is at least 2-3 units higher than that of this compound.
-
-
Solvent Selection:
-
Employ a polar aprotic solvent (e.g., DMSO, DMF, THF) to facilitate nitronate formation.
-
-
Increase Reaction Temperature:
-
Carefully increasing the reaction temperature can help overcome the activation energy for deprotonation. However, be aware that higher temperatures can also promote decomposition (see Issue 2). Monitor the reaction closely for the formation of byproducts.
-
-
Extended Reaction Time:
-
Due to the slower rate of deprotonation, longer reaction times may be necessary. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, NMR).
-
Issue 2: Observation of Unidentified Byproducts or Decomposition
Question: My reaction with this compound under basic conditions is producing a complex mixture of unidentified products, and I suspect the starting material is decomposing. What are the likely decomposition pathways?
Answer:
The nitronate of this compound, once formed, can be susceptible to decomposition, especially if the desired reaction pathway is slow. Unlike less hindered primary nitroalkanes, it cannot undergo typical β-elimination reactions due to the absence of β-hydrogens. The following are potential decomposition pathways:
-
Oxidative Cleavage: Nitronate anions can be susceptible to oxidation, which can lead to the cleavage of the C-N bond.[1][2] This can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture. The likely products of such a process would be pivalaldehyde and nitrite ions.
-
Radical Anion Formation and Fragmentation: The nitronate can undergo single-electron transfer (SET) to form a radical anion. These species can be unstable and undergo fragmentation.[3][4] For the this compound radical anion, fragmentation could lead to the formation of a neopentyl radical and a nitrite anion. The neopentyl radical can then engage in various radical reactions, leading to a complex mixture of byproducts.
Troubleshooting Steps:
-
Degas the Reaction Mixture: To minimize oxidative decomposition, thoroughly degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use Radical Inhibitors: If radical-mediated decomposition is suspected, the addition of a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), may suppress byproduct formation.
-
Control Reaction Temperature: As mentioned previously, while heat can promote the desired reaction, it can also accelerate decomposition. Find the optimal temperature that balances reaction rate and stability.
-
Quench the Reaction Carefully: Once the reaction is complete, quench it promptly and under controlled conditions to prevent further degradation of the product and any remaining starting material. A mild acidic quench (e.g., saturated aqueous ammonium chloride) is often suitable.
Frequently Asked Questions (FAQs)
Q1: What is the predicted pKa of this compound and why is it important?
A1: The predicted pKa of the α-hydrogen of this compound is approximately 8.90. This value is crucial because it indicates the acidity of the compound and helps in selecting an appropriate base for deprotonation to form the reactive nitronate anion. A base with a conjugate acid pKa significantly higher than 8.90 will be required to achieve a sufficient concentration of the nitronate for subsequent reactions.
Q2: Can this compound undergo a Henry (nitroaldol) reaction?
A2: In principle, yes. As a primary nitroalkane, it possesses the necessary α-hydrogens to form a nitronate, which is the key nucleophile in the Henry reaction. However, the significant steric hindrance from the t-butyl group can make the reaction sluggish or prevent it from occurring with sterically demanding electrophiles. Careful optimization of the base, solvent, and reaction conditions is essential.
Q3: Is this compound susceptible to Nef-type reactions?
A3: The Nef reaction involves the conversion of a primary or secondary nitroalkane to a carbonyl compound under acidic conditions, following the formation of the nitronate salt.[5] While the nitronate of this compound can be formed under basic conditions, the subsequent acidic workup could potentially lead to the formation of pivalaldehyde. However, the stability issues under basic conditions are the primary concern before the acidic workup is even attempted.
Q4: How should I handle and store this compound?
A4: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is a flammable liquid and should be kept away from heat, sparks, and open flames. Store the compound in a tightly sealed container in a cool, dry place.
Q5: Are there any alternatives to this compound for introducing a neopentyl group?
A5: Yes, depending on the specific transformation, other neopentyl-containing reagents can be used. For example, neopentyl halides can be used in nucleophilic substitution reactions with appropriate nucleophiles. Neopentyl organometallic reagents, such as neopentyl magnesium bromide or neopentyllithium, are also common for introducing the neopentyl group. The choice of reagent will depend on the desired bond formation and the overall synthetic strategy.
Data Summary
| Property | Value | Source |
| Molecular Formula | C5H11NO2 | [6] |
| Molecular Weight | 117.15 g/mol | [6] |
| Predicted pKa | 8.90 ± 0.50 | |
| Boiling Point | ~169 °C (estimate) | |
| Density | ~0.945 g/cm³ |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Reactions
This protocol provides a general guideline for performing a base-catalyzed reaction with this compound, with an emphasis on minimizing decomposition.
Materials:
-
This compound
-
Anhydrous polar aprotic solvent (e.g., THF, DMSO, DMF)
-
Strong, non-nucleophilic base (e.g., NaH, KH)
-
Electrophile
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a condenser, and a nitrogen/argon inlet.
-
Inert Atmosphere: Purge the system with the inert gas for at least 15-20 minutes.
-
Reagent Addition:
-
To the flask, add the anhydrous solvent.
-
Carefully add the base (e.g., NaH as a mineral oil dispersion) to the solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add a solution of this compound in the anhydrous solvent to the base suspension.
-
-
Nitronate Formation: Stir the mixture at the chosen temperature for a predetermined time (e.g., 1-2 hours) to allow for the formation of the nitronate anion.
-
Addition of Electrophile: Slowly add the electrophile to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at a low temperature.
-
Workup and Purification: Proceed with a standard aqueous workup, extraction with an appropriate organic solvent, drying of the organic layer, and purification of the product by chromatography or distillation.
Visualizations
Caption: Proposed decomposition pathways of this compound under basic conditions.
References
- Some reactions and properties of nitro radical-anions important in biology and medicine. PubMed.
- Ozonolysis of nitron
- "introduction to the reactivity of nitroalkanes". Benchchem.
- Cleavage Reactions of Tertiary Nitro Anion Radicals. Journal of the American Chemical Society.
- Thermal Decomposition of Aliphatic Nitro-compounds.
- Ozonolysis of nitron
- Some reactions of the nitrobenzene radical-anion and of its halogenated derivatives. Journal of the Chemical Society B: Physical Organic.
- (A) Evolution of the nitro/nitro radical anion couple; and (B) the....
- The Synthesis and Decomposition of Alkyl Nitronic Esters of 2,6-Di-t-butyl-4-Nitrophenol.
- Nitrile Oxides, Nitrones, and Nitron
- Photoexcited Nitroarenes for the Oxidative Cleavage of Alkenes.
- Nitron
- Illustrated Glossary of Organic Chemistry - Oxid
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Reduction of nitro compounds. Wikipedia.
- (PDF) Nitrocyclopropanes: Synthesis and properties.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- This compound | CAS#:34715-98-5 | Chemsrc.
- (PDF) Thermal Stability of Emerging N6-type Energetic Materials: Kinetic Modeling of Simultaneous Thermal Analysis Data to Explain Sensitivity Trends.
- Which one of the following is the structure of 2, 2 – dimethyl – 1 – nitro propane?.
- Green Synthesis of 2‐Nitropropane via Ammoximation‐Oxidation over Organic Base Modified TS‐1 Catalysts.
- Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. PubMed.
- Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1.
- A study on the thermal stability to 1000°C of various carbon allotropes and carbonaceous matter both under nitrogen and in air.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- This compound | C5H11NO2 | CID 12678307. PubChem.
- Thermal Stability of 3-Nitroacenaphthene: A Technical Guide. Benchchem.
- Fragmentations and Rearrangements in Organic Synthesis. ElectronicsAndBooks.
- Table of Functional Group Priorities for Nomencl
- Thermal Analysis and Stability of Boron/Potassium Nitrate Pyrotechnic Composition
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C5H11NO2 | CID 12678307 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification Challenges of 2,2-Dimethyl-1-nitropropane
Welcome, researchers and chemists, to the dedicated support center for 2,2-Dimethyl-1-nitropropane. This guide is structured to provide actionable solutions and foundational knowledge for the common purification challenges encountered with this valuable nitroalkane intermediate. As a compound utilized in various synthetic pathways, achieving high purity is paramount for reproducible and successful downstream applications.[1] This document synthesizes established chemical principles with practical, field-tested troubleshooting strategies to empower you in your laboratory work.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific issues that may arise during the purification of this compound. Each question is designed to reflect a real-world experimental observation, followed by a detailed explanation of the cause and a step-by-step protocol for resolution.
Question 1: My crude product analysis (GC/MS or ¹H NMR) shows a significant, lower-boiling point impurity. What is this contaminant and how can it be removed?
Probable Cause: The most common synthetic route to primary nitroalkanes is the displacement of an alkyl halide (e.g., neopentyl bromide or iodide) with a nitrite salt (e.g., NaNO₂ or AgNO₂).[2] Due to the ambident nature of the nitrite anion, a common side reaction is O-alkylation, which forms the isomeric alkyl nitrite (neopentyl nitrite) as a byproduct.[2] Alkyl nitrites typically have significantly lower boiling points than their corresponding nitroalkanes, making them appear as a volatile impurity.
Solution: Fractional Distillation Fractional distillation is the most effective method for separating liquids with close boiling points and is ideal for removing neopentyl nitrite from the desired this compound.[3] The efficiency of the separation depends on the number of theoretical plates in the distillation column.[3]
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Charge the Flask: Add the crude this compound to the distilling flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Insulation: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient, which is critical for efficient separation.
-
Heating: Begin heating the flask gently using a heating mantle. The goal is to establish a slow, steady distillation rate (approximately 1-2 drops per second).
-
Equilibration: Allow the vapor to slowly rise through the column until the thermometer reading stabilizes. This indicates that the vapor composition at the top of the column is in equilibrium with the liquid.
-
Collect Fractions:
-
Fore-run: Collect the initial distillate that comes over at a lower temperature. This fraction will be enriched with the lower-boiling neopentyl nitrite.
-
Main Fraction: As the temperature begins to rise and stabilizes near the boiling point of this compound (est. 169°C), switch to a new receiving flask to collect the purified product.[4]
-
Final Fraction: Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable, high-boiling residues.
-
-
Analysis: Analyze the collected main fraction by GC or NMR to confirm its purity.
Question 2: My product appears as a yellow or brown oil, even after an initial distillation. What is the source of this color and how can I obtain a colorless product?
Probable Cause: The coloration in nitroalkane products often stems from trace acidic impurities, minor degradation products, or non-volatile polymerized materials.[5] Incomplete oxidation during synthesis from amines or side reactions under acidic or basic workup conditions can generate these chromophores.
Solution: Mild Acid/Base Wash & Decolorization A liquid-liquid extraction (wash) can remove ionic or acidic impurities, followed by treatment with activated carbon to adsorb colored compounds.
Experimental Protocol: Wash and Decolorization
-
Dissolution: Dissolve the colored product in a water-immiscible organic solvent with a low boiling point, such as diethyl ether or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acidic impurities.[6]
-
Water to remove any residual bicarbonate.
-
Brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers and remove bulk water.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Decolorization & Solvent Removal: Filter the solution to remove the drying agent. Add a small amount of activated carbon (approx. 1-2% by weight) to the filtrate and stir for 15-30 minutes. Filter the solution again through a pad of Celite® to remove the carbon. Remove the solvent using a rotary evaporator.
-
Final Purification: The resulting product can then be re-distilled under reduced pressure to yield a colorless, pure liquid.
Question 3: I am attempting purification by column chromatography on silica gel, but my recovery is low and I suspect the product is degrading on the column. What is happening?
Probable Cause: Standard silica gel is acidic and can promote the degradation of sensitive compounds.[7] While this compound is relatively stable, prolonged exposure to the acidic silica surface can potentially lead to side reactions or irreversible adsorption, especially if trace impurities are present that can catalyze decomposition. This issue is more pronounced in related compounds like nitro-alcohols, which can dehydrate on silica.[7]
Solution: Deactivated Silica or Alumina Chromatography To mitigate on-column degradation, the acidity of the stationary phase must be neutralized. This can be achieved by using deactivated silica or switching to a different stationary phase like alumina.
Experimental Protocol: Neutralized Column Chromatography
-
Stationary Phase Preparation:
-
Option A (Deactivated Silica): Prepare a slurry of silica gel in your chosen eluent system (e.g., Hexane/Ethyl Acetate). Add 1% triethylamine (Et₃N) to the slurry and the mobile phase. The triethylamine will neutralize the acidic sites on the silica gel.
-
Option B (Alumina): Use neutral or basic alumina as the stationary phase. The choice depends on the stability of your compound.
-
-
Column Packing: Pack a glass column with the prepared stationary phase slurry.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Purification Workflow & Troubleshooting Logic
The following diagrams provide a high-level overview of the purification process and a decision-making flowchart for troubleshooting common issues.
References
- 1. This compound|CAS 34715-98-5 [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound|lookchem [lookchem.com]
- 5. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. reddit.com [reddit.com]
Incomplete reactions of 2,2-Dimethyl-1-nitropropane and solutions
Introduction: Navigating the Challenges of a Sterically Hindered Nitroalkane
Welcome to the technical support guide for 2,2-Dimethyl-1-nitropropane. This molecule, also known as tert-butylnitromethane, is a valuable building block in organic synthesis. However, its neopentyl structure presents significant steric hindrance around the nitro group, which frequently leads to incomplete reactions, low yields, and the formation of unwanted byproducts during reduction to the corresponding amine, 2,2-Dimethyl-1-propanamine.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond standard protocols to provide a deeper understanding of the underlying chemical principles, offering field-proven troubleshooting strategies and optimized methodologies to ensure successful and repeatable outcomes in your experiments.
Troubleshooting Guide: Incomplete Reductions & Side Product Formation
This section addresses the most common issues encountered when working with this compound, structured in a question-and-answer format to provide direct solutions to specific experimental problems.
Question 1: My reduction of this compound is stalled or incomplete. What are the primary causes and how can I fix it?
Answer: An incomplete reaction is the most frequent challenge and typically stems from the steric bulk of the tert-butyl group hindering access to the nitro functional group. Several factors related to your reagents and reaction conditions are likely at play.
Causality & Expert Analysis: The reduction of a nitro group to an amine is a six-electron process that occurs in stages (nitro -> nitroso -> hydroxylamine -> amine). Steric hindrance can slow down any of these steps, causing the reaction to stall and allowing intermediates to accumulate.
Troubleshooting Steps:
-
Reagent & Catalyst Activity: The potency of your reducing system is paramount.
-
Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Nickel): Catalysts can deactivate over time or through improper storage.[1] Ensure your catalyst is fresh. For a sterically hindered substrate like this, you may need to increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%) to provide more active sites.[1]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are critical.[1] Use finely powdered, high-purity metals. If using zinc, activation may be necessary.
-
Hydride Reagents (e.g., LiAlH₄): Lithium aluminum hydride is a very powerful reducing agent effective for aliphatic nitro compounds and is often a good choice for stubborn substrates.[2] Ensure your LiAlH₄ is fresh and has not been deactivated by moisture.
-
-
Reaction Conditions: Standard conditions are often insufficient.
-
Hydrogen Pressure: For catalytic hydrogenations, atmospheric pressure may not be enough to overcome the energy barrier. Increase the hydrogen pressure (e.g., to 50-100 psi or higher) in a suitably rated pressure vessel.
-
Temperature: While many reductions work at room temperature, heating the reaction may be necessary to provide the required activation energy.[1] Be cautious, as excessive heat can sometimes promote side reactions.[1] A modest increase to 40-60 °C is a good starting point.
-
-
Solvent & Solubility: Poor solubility of the starting material will severely limit the reaction rate.[1]
Troubleshooting Workflow: Incomplete Reaction
Below is a logical workflow to diagnose and solve an incomplete reduction.
Caption: Troubleshooting workflow for incomplete reductions.
Question 2: I'm observing significant side products like oximes or hydroxylamines. How can I improve selectivity for the desired amine?
Answer: The formation of these side products indicates that the reduction is stalling at intermediate stages. The key is to use conditions that strongly favor the complete six-electron reduction to the amine.
Causality & Expert Analysis: The reduction pathway proceeds from the nitro (R-NO₂) group to nitroso (R-NO) and then to hydroxylamine (R-NHOH) before reaching the final amine (R-NH₂). If the reaction conditions are not sufficiently forcing, or if the stoichiometry of the reducing agent is inadequate, these stable intermediates can be isolated as side products. Furthermore, under certain acidic conditions, the starting material can tautomerize to its nitronic acid form, which can lead to oximes or other Nef Reaction byproducts.[3][4][5]
Nitro Group Reduction Pathway and Potential Side Products
Caption: Pathway of nitro reduction and common side products.
Solutions for Improving Selectivity:
-
Ensure Sufficient Reducing Agent: Use a clear stoichiometric excess of the reducing agent (e.g., 3-5 equivalents for SnCl₂ or a significant molar excess for metal/acid systems) to drive the reaction to completion and reduce any accumulated intermediates.[1]
-
Choose a More Powerful System: If milder conditions (e.g., Fe/AcOH) are giving intermediates, switch to a more robust system. Catalytic hydrogenation at high pressure or reduction with LiAlH₄ are excellent choices to ensure the reaction proceeds fully to the amine.[2]
-
Control pH and Avoid Nef-type Conditions: The Nef reaction converts a nitroalkane into a carbonyl compound via its nitronate salt under acidic hydrolysis.[5][6] While you are not aiming for a carbonyl, related side reactions can occur.
-
When using metal/acid, ensure the conditions are consistently reducing.
-
Catalytic hydrogenation can be run under neutral pH, which avoids complications from nitronate salt chemistry.[7]
-
Quantitative Data & Method Comparison
Choosing the right reduction method is critical. The following table summarizes common protocols and their suitability for a sterically hindered substrate.
| Reduction Method | Reagents | Typical Conditions | Pros | Cons & Considerations for this compound |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, or Raney Ni | 1-10 atm H₂, RT to 60°C, Protic solvent (EtOH, MeOH, AcOH) | High atom economy, clean workup (catalyst filtration).[8] | Steric hindrance is a major challenge. Requires higher pressure, elevated temperature, and/or higher catalyst loading.[1] Catalyst deactivation is possible. |
| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl, Zn/AcOH | Refluxing acid/solvent | Cost-effective, tolerant of some functional groups.[1][2] | Requires stoichiometric amounts of metal, leading to significant waste. Workup can be complex to remove metal salts. May require heat. |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C to reflux | Very powerful. Highly effective for reducing aliphatic nitro compounds.[2] | Highly reactive and water-sensitive. Requires strictly anhydrous conditions and careful quenching. Reduces many other functional groups. |
Experimental Protocols
Protocol 1: High-Pressure Catalytic Hydrogenation
This protocol is recommended for achieving a clean and complete reduction, leveraging higher pressure to overcome steric effects.
Safety Note: This procedure requires a high-pressure hydrogenation vessel (Parr shaker or similar). Ensure you are fully trained in its operation. Most nitro group reductions are highly exothermic and require careful monitoring.[8]
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (10 mol%)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
High-pressure hydrogenation vessel
Procedure:
-
To a suitable pressure vessel, add this compound.
-
Add the 10% Pd/C catalyst.
-
Add the solvent (Ethanol or Acetic Acid) to dissolve the starting material completely.
-
Seal the vessel according to the manufacturer's instructions.
-
Flush the vessel 3-5 times with nitrogen gas, followed by 3-5 times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 100 psi (approx. 7 atm).
-
Begin vigorous stirring or shaking.
-
If the reaction is slow at room temperature, gently heat the vessel to 40-50 °C.
-
Monitor the reaction by observing hydrogen uptake. The reaction is complete when uptake ceases.
-
Workup: Carefully vent the vessel. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.[1] The filtrate contains the product. The solvent can be removed under reduced pressure.
Protocol 2: Reduction with Tin(II) Chloride
This is a classic and reliable metal-based method suitable for benchtop synthesis.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (EtOH)
-
Aqueous Sodium Hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol.
-
Add SnCl₂·2H₂O to the solution.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly basify the mixture with a concentrated NaOH solution until the pH is >10 to precipitate tin salts.
-
Extract the aqueous slurry multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Borohydride (NaBH₄) for this reduction? A: Sodium borohydride alone is generally not strong enough to reduce an aliphatic nitro group. However, systems using NaBH₄ in combination with a transition metal salt (like FeCl₂ or CuSO₄) have been developed for selective nitro reductions and could be an option.[9][10]
Q2: My reaction involves other reducible functional groups. Which method is most selective? A: Metal/acid reductions (like Fe/HCl or SnCl₂/HCl) are often milder and can be more chemoselective than catalytic hydrogenation, which will also reduce alkenes, alkynes, and some carbonyls.[2][7][11] LiAlH₄ is the least selective and will reduce esters, amides, and ketones.[2]
Q3: How do I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most common method. Use a nonpolar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The starting nitroalkane will be significantly less polar (higher Rf) than the resulting amine product, which will likely stick to the baseline unless a small amount of base (like triethylamine) is added to the eluent.
Q4: The workup for my metal/acid reduction is messy with a lot of precipitates. Any tips? A: This is common with tin and iron reductions. After basifying, you will form metal hydroxides. A thorough extraction with a robust organic solvent is key. Sometimes, filtering the entire basified mixture through a thick pad of Celite before extraction can help remove the bulk of the inorganic salts.
References
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem. (n.d.).
-
Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved from [Link]
-
Nef Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Nef reaction - Grokipedia. (n.d.). Retrieved from [Link]
-
Recent Developments in the Reduction of Nitro and Nitroso Compounds - ResearchGate. (n.d.). Retrieved from [Link]
-
Nef reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Retrieved from [Link]
-
Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines - Ursinus Digital Commons. (2016). Retrieved from [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications. (2023). Retrieved from [Link]
-
Reduction of nitro groups on benzene - YouTube. (2020). Retrieved from [Link]
-
Nef reaction - YouTube. (2023). Retrieved from [Link]
-
How will I prepare propan-1-amine from 1-nitropropane? - Quora. (2020). Retrieved from [Link]
-
Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System - MDPI. (2022). Retrieved from [Link]
-
Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018). Retrieved from [Link]
-
A Walk through Recent Nitro Chemistry Advances - PMC - NIH. (2020). Retrieved from [Link]
-
Iridium-catalyzed highly chemoselective and efficient reduction of nitroalkenes to nitroalkanes in water - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
2-Nitropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI. (n.d.). Retrieved from [Link]
-
Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products - ResearchGate. (n.d.). Retrieved from [Link]
-
2,2-Dimethyl-1-propanamine | C5H13N | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]
-
Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions - PubMed. (n.d.). Retrieved from [Link]
-
Which one of the following is the structure of 2, 2 – dimethyl – 1 – nitro propane?. (2020). Retrieved from [Link]
-
This compound | CAS#:34715-98-5 | Chemsrc. (n.d.). Retrieved from [Link]
- US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents. (n.d.).
-
2-Methyl-1-nitropropane | C4H9NO2 | CID 69367 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
This compound | C5H11NO2 | CID 12678307 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (n.d.). Retrieved from [Link]
-
Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives. (2009). Retrieved from [Link]
-
Catalytic asymmetric synthesis of sterically hindered tertiary α-aryl ketones - PubMed. (2014). Retrieved from [Link]
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Characterization of impurities from 2,2-Dimethyl-1-nitropropane synthesis
Answering the call of precision in pharmaceutical development, this Technical Support Center guide, crafted by a Senior Application Scientist, delves into the critical process of identifying and characterizing impurities in the synthesis of 2,2-Dimethyl-1-nitropropane. Navigating the complexities of synthetic chemistry requires not only a robust protocol but also a deep understanding of the potential side reactions and byproducts that can emerge. This resource is designed to equip researchers, scientists, and drug development professionals with the necessary tools, troubleshooting strategies, and foundational knowledge to ensure the purity and integrity of their compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should anticipate during the synthesis of this compound?
A1: The impurity profile of this compound is intrinsically linked to the synthesis method employed. A common route involves the nitration of 2,2-dimethylpropane (neopentane). From this and other potential pathways, several classes of impurities can be expected:
-
Unreacted Starting Materials: The most straightforward impurities are residual 2,2-dimethylpropane and any remaining nitrating agents.
-
Over-Nitrated Products: Excessive nitration can lead to the formation of compounds like 2,2-Dimethyl-1,3-dinitropropane [1][2]. This occurs when a second nitro group is added to the neopentane backbone.
-
Oxidation Byproducts: The nitronate anion, a key intermediate in nitroalkane chemistry, can undergo oxidation or hydrolysis, especially under certain pH conditions[3][4]. This can lead to the formation of the corresponding aldehyde, 2,2-Dimethylpropanal .
-
Isomeric Impurities: While less common with a highly symmetric starting material like neopentane, the presence of isomeric alkanes in the starting material could lead to corresponding isomeric nitroalkanes, such as 2-Methyl-2-nitropropane .
-
Degradation Products: Nitroalkanes can be sensitive to heat and light. Improper handling or purification conditions (e.g., high temperatures during distillation) can cause decomposition[5].
Q2: My initial Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows several unexpected peaks. What is the standard procedure for identification?
A2: An unexpected peak in your GC-MS chromatogram warrants a systematic investigation. GC-MS is a powerful tool because it provides two key pieces of information: the retention time (from the GC) and the mass fragmentation pattern (from the MS)[6][7].
-
Analyze the Mass Spectrum: For each unknown peak, examine its mass spectrum. Look for the molecular ion peak (M+), which indicates the molecular weight of the compound. Analyze the fragmentation pattern, as this provides a fingerprint of the molecule's structure. For nitroalkanes, a characteristic fragment corresponds to the loss of the nitro group ([M-NO₂]⁺)[8].
-
Library Search: Compare the obtained mass spectrum against a spectral library, such as the NIST (National Institute of Standards and Technology) database. A high match index can provide a tentative identification.
-
Consider Plausible Structures: Based on the molecular weight and fragmentation, and your knowledge of the reaction chemistry, deduce possible structures. For example, a peak with a molecular weight of 162.14 g/mol could correspond to the over-nitrated product, 2,2-dimethyl-1,3-dinitropropane[2].
-
Confirmation with Standards: The most definitive way to confirm an impurity's identity is to run a known standard of the suspected compound under the same GC-MS conditions and compare its retention time and mass spectrum.
Q3: How can Nuclear Magnetic Resonance (NMR) spectroscopy help in characterizing these impurities?
A3: NMR spectroscopy is indispensable for the unambiguous structural elucidation of impurities, especially when mass spectrometry data is inconclusive or reference standards are unavailable[9][10][11].
-
¹H NMR: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. For the main product, this compound, you would expect two singlets: one around 1.0 ppm integrating to 9 protons (the tert-butyl group) and another around 4.3 ppm integrating to 2 protons (the -CH₂-NO₂ group).
-
An impurity like 2,2-Dimethylpropanal would show a distinct aldehyde proton signal (~9.5 ppm) and a singlet for the tert-butyl group at a slightly different shift.
-
The dinitro impurity, 2,2-Dimethyl-1,3-dinitropropane , would lack the tert-butyl singlet and instead show a singlet for the two equivalent -CH₂-NO₂ groups and a singlet for the two methyl groups.
-
-
¹³C NMR: Carbon NMR helps identify the number of unique carbon environments. It is particularly useful for identifying isomeric impurities where the proton environments might be complex.
The combination of ¹H and ¹³C NMR allows for a complete mapping of the carbon-hydrogen framework of an unknown impurity[12].
Troubleshooting Guide: A Systematic Workflow for Impurity Identification
Encountering an unknown impurity can be a significant hurdle. This guide provides a logical workflow to systematically isolate and identify such compounds, ensuring the integrity of your final product.
Caption: Workflow for systematic impurity identification.
Data Summary: Potential Impurities and Their Analytical Signatures
This table summarizes the key analytical data points for the most probable impurities in this compound synthesis. This serves as a quick reference guide during data analysis.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm, CDCl₃) | Key Mass Spec Fragments (m/z) |
| This compound | C₅H₁₁NO₂ | 117.15 | ~1.0 (s, 9H), ~4.3 (s, 2H) | 117 (M+), 71 ([M-NO₂]⁺), 57 |
| 2,2-Dimethyl-1,3-dinitropropane | C₅H₁₀N₂O₄ | 162.14 | ~1.2 (s, 6H), ~4.6 (s, 4H) | 116 ([M-NO₂]⁺), 70 |
| 2,2-Dimethylpropanal | C₅H₁₀O | 86.13 | ~1.1 (s, 9H), ~9.5 (s, 1H) | 86 (M+), 57, 29 |
| 2-Methyl-2-nitropropane | C₄H₉NO₂ | 103.12 | ~1.6 (s, 9H) | 103 (M+), 87, 57 ([M-NO₂]⁺) |
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
This protocol outlines a standard method for the separation and identification of volatile impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
If quantification is required, add a known concentration of an internal standard (e.g., dodecane) that does not co-elute with any components.
-
Vortex the solution until fully dissolved. Filter through a 0.45 µm syringe filter if particulates are present.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent[13].
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Split Ratio: 50:1 (adjust as needed based on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 35 - 350 amu.
-
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
For each peak, obtain the mass spectrum and perform a library search (e.g., NIST).
-
Calculate the relative percentage of each impurity based on peak area (or using the internal standard for quantification).
-
Protocol 2: NMR Spectroscopy for Structural Elucidation
This protocol is for preparing a sample for NMR analysis to confirm the structure of an isolated impurity or analyze a complex mixture.
-
Sample Preparation:
-
Isolate the impurity of interest using an appropriate technique like preparative chromatography if necessary.
-
Dissolve 5-10 mg of the purified impurity (or 20 mg of the crude mixture) in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (0 ppm) if the solvent does not already contain it[11].
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum. Key parameters to note are chemical shift (δ), integration (area under the peak), and multiplicity (splitting pattern)[10][12].
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of different carbon environments.
-
2D NMR (Optional): If the structure is complex, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be run to establish H-H and C-H connectivities, respectively.
-
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the TMS signal at 0 ppm.
-
Analyze the chemical shifts, integrations, and coupling patterns to assemble the molecular structure. Compare the obtained data with the expected values for potential impurity structures.
-
References
-
U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]
-
ResearchGate. (n.d.). GC/MS analysis chromatogram in SIM mode. [Link]
-
OSHA. (n.d.). 2-Nitropropane. Occupational Safety and Health Administration. [Link]
-
Hofman, W., Stefaniak, L., Urbanski, T., & Witanowski, M. (1962). Proton Magnetic Resonance Study of Nitroalkanes. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]
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Ministry of the Environment, Japan. (n.d.). Analytical Methods for Chemicals. [Link]
-
Wikipedia. (n.d.). Gas chromatography–mass spectrometry. [Link]
- Patsnap. (n.d.). Synthesizing method of 2-nitropropane.
-
Chemsrc. (2025). This compound. [Link]
-
No Added Chemicals. (2013). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
-
LookChem. (n.d.). This compound. [Link]
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Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]
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Chemistry LibreTexts. (2025). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]
-
CDC Stacks. (1981). A Method for Sampling and Analysis of 2-Nitropropane in Air. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. [Link]
-
Kohl, C., et al. (1996). Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. Pharmacology & Toxicology. [Link]
-
Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH. [Link]
-
Sarthaks eConnect. (2020). Which one of the following is the structure of 2, 2 – dimethyl – 1 – nitro propane?. [Link]
-
ANGUS Chemical Company. (n.d.). Nitroalkanes and Derivatives. [Link]
-
Polzin, G. M., et al. (2019). Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke. Beiträge zur Tabakforschung International. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. [Link]
-
NIST. (n.d.). 2,2-Dimethyl-1,3-dinitro-propane. National Institute of Standards and Technology. [Link]
-
MDPI. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. [Link]
-
PubChem. (n.d.). (1S)-2,2-dimethyl-1-(2-nitrophenyl)propan-1-ol. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]
-
International Agency for Research on Cancer. (1996). 2-Nitropropane. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]
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Validation & Comparative
The Neopentyl Nucleophile: A Comparative Guide to the Advantages of 2,2-Dimethyl-1-nitropropane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the nitro group stands as a cornerstone functional group, prized for its versatility in carbon-carbon bond formation and its facile conversion into a myriad of other functionalities. While simple nitroalkanes like nitromethane and nitroethane have long been workhorses in the chemist's arsenal, the unique steric profile of 2,2-dimethyl-1-nitropropane presents a compelling case for its use in specific applications where control over reactivity and stereochemistry is paramount. This guide provides an in-depth technical comparison of this compound with other common nitro compounds, supported by experimental insights, to illuminate its distinct advantages in modern synthesis.
The Steric Influence of the Neopentyl Group: A Double-Edged Sword
The defining feature of this compound is the presence of a neopentyl group—a quaternary carbon atom bonded to three methyl groups and a methylene group attached to the nitro functionality. This bulky substituent exerts significant steric hindrance around the acidic α-protons and the nitro group itself. This steric bulk, while potentially slowing reaction rates, offers unique advantages in terms of selectivity and the construction of sterically congested molecular architectures.
Comparative Performance in Key C-C Bond-Forming Reactions
The true utility of a nitroalkane is often judged by its performance in fundamental carbon-carbon bond-forming reactions. Here, we compare this compound to its less sterically encumbered counterparts in the Henry (nitroaldol), Michael, and Nef reactions.
The Henry (Nitroaldol) Reaction: Navigating Steric Challenges for Diastereoselective Control
The Henry reaction, the addition of a nitronate anion to a carbonyl compound, is a powerful tool for the synthesis of β-nitro alcohols, which are precursors to valuable 1,2-amino alcohols and α-hydroxy ketones.[1][2] The steric bulk of this compound significantly influences the course of this reaction.
While the reaction with highly hindered nitroalkanes can be more challenging, requiring stronger bases or longer reaction times, the steric hindrance can be exploited to achieve high diastereoselectivity.[3][4] The bulky neopentyl group can effectively bias the transition state, favoring the formation of one diastereomer over the other.
Experimental Protocol: Diastereoselective Henry Reaction
A representative procedure for the Henry reaction with a sterically hindered nitroalkane is as follows:
-
To a solution of the aldehyde (1.0 equiv) in an appropriate solvent (e.g., THF, CH2Cl2), is added the nitroalkane (1.2 equiv).
-
The mixture is cooled to a suitable temperature (e.g., -78 °C, 0 °C, or room temperature).
-
A base (e.g., DBU, t-BuOK, or a chiral catalyst system) is added dropwise.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction is quenched with a proton source (e.g., saturated aqueous NH4Cl).
-
The product is extracted, purified by column chromatography, and characterized.
Data Summary: Diastereoselectivity in the Henry Reaction
| Nitroalkane | Aldehyde | Base/Catalyst | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Nitroethane | Benzaldehyde | DBU | ~1:1 | High |
| 2-Nitropropane | Benzaldehyde | DBU | Variable | Moderate to High |
| This compound | Benzaldehyde | Strong Base | Often high, favoring one diastereomer | Moderate |
Note: Specific yields and diastereomeric ratios are highly dependent on the specific substrates and reaction conditions. The trend indicates that increased steric bulk in the nitroalkane can lead to improved diastereoselectivity.
The Michael Addition: Constructing Quaternary Carbon Centers
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone of C-C bond formation.[5] When employing this compound as the nucleophile, the bulky neopentyl group can hinder the approach to the electrophile. This can lead to slower reaction rates compared to smaller nitroalkanes. However, this steric impediment can be advantageous in controlling the regioselectivity and in the synthesis of highly substituted products containing quaternary carbon centers.[6]
Experimental Protocol: Michael Addition with a Bulky Nitroalkane
-
To a solution of the α,β-unsaturated carbonyl compound (1.0 equiv) in a suitable solvent (e.g., DMF, THF), is added the nitroalkane (1.1 equiv).
-
A catalytic amount of a suitable base (e.g., DBU, TBAF) is added.
-
The reaction mixture is stirred at room temperature or heated as necessary until the starting material is consumed (monitored by TLC).
-
The reaction is worked up by adding a mild acid and extracting the product.
-
Purification is typically achieved by column chromatography.
The Nef Reaction: A Note on Limitations
The Nef reaction is the conversion of a primary or secondary nitroalkane into a carbonyl compound.[2][7] It is important to note that the classical Nef reaction, which proceeds through the formation of a nitronate salt followed by acidification, is generally not applicable to tertiary nitro compounds as they lack the requisite α-proton for nitronate formation.[7] While this compound is a primary nitroalkane and can undergo the Nef reaction, the steric bulk of the neopentyl group can sometimes lead to slower reaction rates or require more forcing conditions compared to less hindered substrates.[8][9][10]
A Superior Precursor for Sterically Hindered Amines
Perhaps the most significant advantage of this compound lies in its role as a precursor for the synthesis of sterically hindered amines. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. The reduction of this compound provides 2,2-dimethyl-1-propanamine (neopentylamine), a valuable building block for the synthesis of bulky ligands, catalysts, and pharmaceutically active compounds where steric hindrance is a desired feature to modulate reactivity or biological activity.[11][12]
The synthesis of even more hindered amines, such as N-tert-butylhydroxylamine, can also be achieved from precursors derived from this compound, highlighting its utility in accessing unique and sterically demanding nitrogen-containing scaffolds.
Experimental Protocol: Reduction of a Hindered Nitroalkane to an Amine
-
The nitroalkane is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
A reducing agent is added. Common choices include:
-
Catalytic hydrogenation (e.g., H2, Pd/C or PtO2).
-
Metal/acid combinations (e.g., Fe/HCl, Sn/HCl, Zn/AcOH).
-
-
The reaction is stirred at an appropriate temperature until completion.
-
The reaction mixture is worked up to remove the catalyst or metal salts.
-
The amine product is isolated and purified, often by distillation or crystallization of a salt.
Conclusion
References
- Ballini, R., et al. (2005). "Eco-friendly Sonochemical Nef Reaction." Green Chemistry, 7(11), 825-827.
- Henry, L. (1895). "Formation d'alcools nitrés." Bulletin de la Société Chimique de France, 13, 999-1000.
- Nef, J. U. (1894). "Ueber die Constitution der Salze der Nitroparaffine." Justus Liebigs Annalen der Chemie, 280(2-3), 263-291.
- Shibasaki, M., Sasai, H., & Arai, T. (1997). "Asymmetric Catalysis of the Henry (Nitroaldol) Reaction." Angewandte Chemie International Edition in English, 36(17), 1823-1825.
- Kabalka, G. W., & Varma, R. S. (1989). "The Synthesis of Carbonyl Compounds from Nitroalkanes." Tetrahedron, 45(21), 6601-6621.
- Michael, A. (1887). "Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren." Journal für Praktische Chemie, 35(1), 349-356.
- Pinnick, H. W. (1990). "The Nef Reaction." Organic Reactions, 38, 655-792.
- Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.
- Rosini, G. (1994). "The Henry (Nitroaldol) Reaction." In Comprehensive Organic Synthesis (Vol. 2, pp. 321-340). Pergamon.
- Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH.
- Lawrence, S. A. (2004).
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A Comparative Guide to Analytical Methods for Validating the Purity of 2,2-Dimethyl-1-nitropropane
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure but the very foundation of reliable and reproducible results. In this context, 2,2-Dimethyl-1-nitropropane, a valuable building block in organic synthesis, demands rigorous purity assessment to ensure the integrity of downstream applications. This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of this compound, offering a blend of theoretical principles and practical, field-proven insights. We will explore Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS), presenting a holistic view to empower you in selecting the most appropriate analytical strategy.
The Criticality of Purity in this compound
The presence of impurities in this compound can have profound consequences, ranging from altered reaction kinetics and yields to the formation of undesired byproducts in complex synthetic pathways. Potential impurities may arise from the synthetic route, such as unreacted starting materials, or from degradation. Given its structure, potential impurities could include isomers, precursor alcohols, or products of side reactions. Therefore, an effective analytical method must not only quantify the main component but also possess the specificity to resolve and detect these potential contaminants.
A Comparative Overview of Analytical Methodologies
The choice of an analytical method for purity determination is a critical decision, guided by the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis in terms of sensitivity, accuracy, and throughput.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| GC-FID | Separation based on volatility and polarity, detection by flame ionization. | Robust, reliable, excellent for volatile and semi-volatile compounds, wide linear range.[1] | Not suitable for non-volatile impurities, thermally labile compounds may degrade. | >99% | ~0.01% | ~0.03% |
| HPLC-UV/RID | Separation based on partitioning between a stationary and a liquid mobile phase. | Versatile, suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Can be more complex to develop, requires chromophores for UV detection. | >99% | ~0.02% (UV) | ~0.06% (UV) |
| qNMR | Direct quantification based on the relationship between signal intensity and the number of nuclei. | Absolute purity determination without a specific reference standard for the analyte, provides structural information.[2][3] | Lower sensitivity for trace impurities compared to chromatographic methods.[3] | 98-100% | ~0.1% | ~0.3% |
| GC-MS | Separation by GC with identification and quantification by mass spectrometry. | Provides structural information for impurity identification, highly specific. | More complex instrumentation, quantification can be less precise than FID. | >99.5% | <0.01% | ~0.02% |
Gas Chromatography with Flame Ionization Detection (GC-FID): The Workhorse for Volatile Compounds
Given the anticipated volatility of this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) stands out as a primary technique for purity assessment.[4] Its robustness, high sensitivity to hydrocarbons, and wide linear range make it an excellent choice for routine quality control.
The Rationale Behind the GC-FID Protocol
The selection of GC parameters is pivotal for achieving optimal separation. A non-polar stationary phase is generally preferred for the analysis of non-polar to moderately polar compounds like nitroalkanes.[5] The temperature program is designed to ensure the efficient elution of the main component while separating it from any closely boiling impurities.
Experimental Protocol: GC-FID
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[6]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.[7]
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as methylene chloride or ethyl acetate.
-
Vortex to ensure homogeneity.
Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
Workflow for GC-FID Purity Analysis
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Impurity Profile
While GC-FID is a strong candidate, High-Performance Liquid Chromatography (HPLC) offers the advantage of analyzing a wider range of impurities, including those that may be non-volatile or thermally sensitive.[8] For a compound like this compound which lacks a strong UV chromophore, a Refractive Index Detector (RID) can be employed.
The Rationale Behind the HPLC Protocol
A reversed-phase HPLC method is a common starting point for the analysis of moderately polar organic compounds. The choice of a C18 column provides a versatile stationary phase for retaining the analyte and separating it from potential impurities.[9] The mobile phase composition is critical and must be optimized to achieve adequate retention and resolution.[10][11]
Experimental Protocol: HPLC-RID
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector (RID).
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Refractive Index Detector (RID), maintained at a stable temperature.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: Similar to GC-FID, the purity is typically determined by the area percent method.
Workflow for HPLC-RID Purity Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Approach
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment, offering the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the analyte.[12][13] This is achieved by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.
The Rationale Behind the qNMR Protocol
The success of a qNMR experiment hinges on the careful selection of a suitable internal standard that has a known purity and signals that do not overlap with those of the analyte. Additionally, specific NMR acquisition parameters must be employed to ensure the signal intensities are directly proportional to the number of nuclei.
Experimental Protocol: ¹H qNMR
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for small molecules).
-
Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube.
-
Add a precise volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal and the molar masses of the two compounds.
Workflow for qNMR Purity Analysis
Mass Spectrometry (MS): A Tool for Identification and Confirmation
Coupling Gas Chromatography with Mass Spectrometry (GC-MS) provides an unparalleled level of specificity, not only quantifying the purity but also aiding in the identification of unknown impurities. The mass spectrum of this compound will exhibit a characteristic fragmentation pattern that can be used for its unambiguous identification. The fragmentation of nitroalkanes often involves the loss of the nitro group (NO₂) and cleavage of the alkyl chain.[14][15]
The Rationale Behind GC-MS Analysis
The GC conditions for GC-MS analysis would be similar to those for GC-FID. The mass spectrometer is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared to spectral libraries for identification.
Expected Mass Spectrum of this compound
While an experimental spectrum is ideal, we can predict the likely fragmentation pattern. The molecular ion peak ([M]⁺) would be at m/z 117. Key fragments would likely include the loss of the nitro group (m/z 71, [C₅H₁₁]⁺) and the tert-butyl cation (m/z 57, [C₄H₉]⁺) from cleavage of the C-C bond adjacent to the nitro group.
The Power of Orthogonal Methods
For comprehensive purity validation, especially in a regulatory environment, employing orthogonal methods is highly recommended.[16][17] These are analytical techniques that rely on different separation or detection principles. For instance, complementing a GC-FID analysis with a qNMR or HPLC-UV/RID analysis provides a more complete and trustworthy assessment of the compound's purity.
Conclusion: A Tailored Approach to Purity Validation
The validation of this compound purity is a multifaceted task that requires a thoughtful selection of analytical techniques.
-
GC-FID is a robust and reliable method for routine analysis of this volatile compound.
-
HPLC-RID offers a versatile alternative, particularly for non-volatile or thermally sensitive impurities.
-
qNMR provides the unique advantage of absolute purity determination and structural confirmation in a single experiment.
-
GC-MS is invaluable for the identification of unknown impurities.
By understanding the strengths and limitations of each method, as detailed in this guide, researchers and drug development professionals can design and implement a scientifically sound and defensible strategy for ensuring the purity and, ultimately, the quality of this compound.
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Determining and reporting purity of organic molecules: why qNMR. PubMed. Available at: [Link]
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What distinguishes the mass spectrum of 2,2-dimethylpropane from the mass spectra of pentane and isopentane?. Pearson. Available at: [Link]
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A Comparative Guide to the GC-MS Analysis of 2,2-Dimethyl-1-nitropropane Reaction Products
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides an in-depth technical exploration of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,2-Dimethyl-1-nitropropane and its reaction products. We will delve into the rationale behind experimental choices, compare GC-MS with alternative analytical techniques, and provide actionable protocols to ensure the integrity of your results.
Introduction to this compound and its Synthetic Landscape
This compound, also known as neopentyl nitroalkane, is a sterically hindered nitroalkane. Its synthesis and reactions are of interest in various fields of organic chemistry. A common synthetic route to β-nitro alcohols, which can be precursors to nitroalkanes, is the Henry (or nitroaldol) reaction.[1][2] This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2]
In the context of this compound, a plausible synthetic pathway involves the reaction of nitromethane with pivaldehyde (2,2-dimethylpropanal). The sterically bulky tert-butyl group in pivaldehyde can influence the reaction rate and potentially lead to side reactions.[2] Understanding these potential byproducts is crucial for accurate analysis of the reaction mixture.
dot
Caption: Synthesis of this compound.
Potential side reactions in the Henry reaction include dehydration of the initially formed β-nitro alcohol to a nitroalkene, and for sterically hindered aldehydes, the Cannizzaro reaction is a possibility.[1] Therefore, a robust analytical method is required to separate and identify the target molecule from unreacted starting materials and potential byproducts.
GC-MS Analysis: The Workhorse for Volatile Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound and its potential byproducts.[3] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios.
Experimental Protocol for GC-MS Analysis
A self-validating GC-MS protocol is essential for trustworthy results. This involves careful sample preparation, instrument setup, and data analysis.
Sample Preparation:
-
Reaction Quenching: Quench the reaction mixture by adding a mild acid (e.g., dilute HCl) to neutralize the base catalyst.
-
Extraction: Extract the organic products into a suitable solvent like diethyl ether or dichloromethane. The choice of solvent is critical to ensure good recovery of the analytes.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove any residual water, which can interfere with the GC analysis.
-
Concentration: Carefully concentrate the extract under a gentle stream of nitrogen to a suitable volume for injection. Avoid excessive heating to prevent degradation of thermally labile compounds.
-
Derivatization (Optional): For compounds with poor chromatographic properties (e.g., the intermediate β-nitro alcohol), derivatization to a more volatile and stable derivative may be necessary.
dot
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A Comparative Guide to the Structural Validation of 2,2-Dimethyl-1-nitropropane Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural characterization of novel chemical entities is a foundational pillar of the entire discovery and development pipeline. Within this landscape, aliphatic nitro compounds, such as derivatives of 2,2-dimethyl-1-nitropropane, represent versatile synthetic intermediates.[1] The inherent reactivity of the nitro group and the steric hindrance of the neopentyl moiety can lead to complex reaction outcomes, making rigorous structural validation not just a procedural step, but a critical determinant of a program's success. An error in structural assignment can compromise biological data, invalidate structure-activity relationships (SAR), and lead to significant delays and resource expenditure.
This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of this compound derivatives. We will move beyond procedural descriptions to explore the causality behind experimental choices, emphasizing an integrated, self-validating approach that ensures the highest level of scientific integrity and aligns with the stringent quality control standards of the pharmaceutical industry.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[4][5] Its power lies in its ability to probe the magnetic properties of specific atomic nuclei (primarily ¹H and ¹³C), providing a detailed map of the molecular framework.[4][6] This technique is non-destructive and offers unparalleled insight into the connectivity and chemical environment of atoms within a molecule.
Expertise & Rationale: Why NMR First?
We begin with NMR because it provides the fundamental scaffold of the molecule. The information from an NMR experiment—chemical shift, integration, multiplicity (splitting), and correlation—must assemble into a coherent, logical structure. For a this compound derivative, ¹H NMR will instantly confirm the presence and integrity of the sterically demanding tert-butyl group, which presents as a sharp, intense singlet, and the electronically influenced methylene (-CH₂-) protons adjacent to the nitro group.[7][8] Any deviation from this expected pattern immediately signals that the intended transformation did not proceed as planned.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid obscuring signals from the analyte.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard, setting the 0 ppm mark.[5]
-
Data Acquisition: Acquire the ¹H spectrum using a 400 MHz (or higher) spectrometer. Subsequently, acquire a broadband proton-decoupled ¹³C spectrum. For more complex derivatives, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) may be necessary to establish definitive connectivity.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phasing and baseline correction to obtain a clear spectrum.
-
Spectral Interpretation: Analyze the chemical shifts, integration values (for ¹H), and multiplicities to assemble the structure.
Data Interpretation & Self-Validation
The trustworthiness of an NMR-derived structure comes from the internal consistency of the data. For the parent compound, This compound , the data must align with the predictions in Table 1.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration (¹H) / Description (¹³C) | Rationale |
| ¹H | ~4.3 - 4.4 | Singlet (s) | 2H | Methylene (-CH₂-) protons are deshielded by the adjacent electron-withdrawing nitro group.[7] No adjacent protons to couple with. |
| ¹H | ~1.0 | Singlet (s) | 9H | Nine equivalent methyl (-CH₃) protons of the tert-butyl group. |
| ¹³C | ~75 - 85 | Methylene | CH₂NO₂ | The carbon atom directly attached to the nitro group is significantly deshielded.[9] |
| ¹³C | ~30 - 35 | Quaternary | C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ¹³C | ~25 - 30 | Methyl | C(CH₃)₃ | The three equivalent methyl carbons. |
Note: Predicted shifts are based on typical values for nitroalkanes and alkyl groups and may vary slightly based on solvent and experimental conditions.
If a derivative is synthesized, for example, by introducing a hydroxyl group at the 3-position, the ¹H NMR would be expected to show new signals for the methine and hydroxyl protons, and the original 9H singlet for the tert-butyl group would split into two distinct 3H and 6H signals, validating the new structure.
Diagram 1: Standard NMR Structural Validation Workflow
Caption: Workflow for structural validation using NMR spectroscopy.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
While NMR defines the molecular architecture, mass spectrometry provides two equally critical pieces of information: the precise molecular weight and a characteristic fragmentation pattern that serves as a molecular fingerprint.[10] For drug development, techniques like High-Resolution Mass Spectrometry (HRMS) are indispensable for confirming the elemental composition, a key piece of data for regulatory submissions.
Expertise & Rationale: Complementing NMR with Mass Data
MS validates the NMR-derived structure by confirming the mass of the proposed molecule. An HRMS measurement that matches the calculated exact mass to within 5 ppm provides extremely high confidence in the elemental formula. Furthermore, the way the molecule breaks apart under energy (fragmentation) is not random; it is governed by the underlying structure, such as the stability of the resulting fragments.[11][12] For a this compound derivative, fragmentation is dictated by the nitro functional group and the highly stable tert-butyl cation.
Experimental Protocol: GC-MS or LC-MS Analysis
-
Method Selection: Choose Gas Chromatography-MS (GC-MS) for volatile and thermally stable derivatives or Liquid Chromatography-MS (LC-MS) for less volatile or thermally labile compounds. ESI (Electrospray Ionization) is a common soft ionization technique in LC-MS that often yields the protonated molecule [M+H]⁺. EI (Electron Ionization) is common in GC-MS and provides extensive, reproducible fragmentation.[10]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile for LC-MS; dichloromethane for GC-MS).
-
Data Acquisition: Inject the sample into the instrument. The compound is separated from impurities by chromatography before entering the mass spectrometer. A mass spectrum is acquired, showing ion abundance versus mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion (or protonated molecule) to confirm the molecular weight. Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the proposed structure.
Data Interpretation & Fragmentation Pathways
For This compound (MW: 117.15) , the EI mass spectrum would be expected to show specific fragments.
Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Formula | Notes |
| 117 | [M]⁺• | [C₅H₁₁NO₂]⁺• | Molecular Ion. May be weak or absent. |
| 71 | [M - NO₂]⁺ | [C₅H₁₁]⁺ | Loss of the nitro group (•NO₂, 46 Da). This is the neopentyl cation. |
| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ | The highly stable tert-butyl cation. Often the base peak due to its exceptional stability. Formed by rearrangement of the neopentyl cation. |
| 46 | [NO₂]⁺ | [NO₂]⁺ | Nitro group cation. |
| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Further fragmentation of the alkyl chain. |
| 30 | [NO]⁺ | [NO]⁺ | Nitric oxide cation, from fragmentation of the nitro group.[13] |
The presence of a strong peak at m/z 57 is a powerful indicator of the neopentyl (or isomeric tert-pentyl) framework, which must be consistent with the NMR data.
Diagram 2: Predicted EI-MS Fragmentation of this compound
Caption: Key fragmentation pathway for this compound.
Single-Crystal X-ray Crystallography: The Definitive Proof
When absolute, unambiguous structural proof is required, single-crystal X-ray crystallography is the gold standard.[14][15] It moves beyond connectivity and provides a precise three-dimensional map of the atoms in space, revealing exact bond lengths, bond angles, and stereochemistry.[16][17]
Expertise & Rationale: When is Crystallography Necessary?
While NMR and MS can often provide a confident structural assignment, X-ray crystallography becomes essential when:
-
Novel Scaffolds: The core structure is entirely new.
-
Stereochemical Ambiguity: The molecule contains stereocenters whose relative or absolute configuration cannot be determined by NMR alone.
-
Regioisomerism: It is difficult to distinguish between isomers (e.g., substitution at different positions on a ring).
For a derivative of this compound, crystallography would definitively confirm the connectivity and provide invaluable data on how substitution influences molecular conformation, such as rotation around the C-C and C-N bonds.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Crucial Step): This is often the most challenging part. High-purity material is dissolved in a suitable solvent system and allowed to evaporate slowly, or another technique like vapor diffusion or cooling is used to encourage the formation of single, diffraction-quality crystals (ideally >0.1 mm in all dimensions).[14][17]
-
Crystal Mounting and Screening: A suitable crystal is selected under a microscope, mounted on a goniometer head, and flash-cooled in a stream of cold nitrogen gas (~100 K) to prevent radiation damage.
-
Data Collection: The crystal is rotated in a focused beam of X-rays, and the resulting diffraction pattern is recorded by a detector.[17]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (solved) and adjusted (refined) to best fit the experimental data, yielding the final 3D structure.
Data Interpretation & Ultimate Validation
The output is a model of the molecule showing the precise location of each atom. This allows for the measurement of all geometric parameters.
Table 3: Comparison of Expected Bond Lengths from X-ray Crystallography
| Bond | Typical Length (Å) | Information Provided |
| C-C (sp³) | 1.54 Å | Confirms the integrity of the neopentyl carbon skeleton. |
| C-N (aliphatic) | 1.47 Å | Confirms the attachment of the nitro group. |
| N-O (nitro) | 1.21 Å | Characteristic of the nitro group functionality. |
Diagram 3: Workflow for Single-Crystal X-ray Crystallography
Caption: From compound to 3D structure via X-ray crystallography.
An Integrated, Multi-Technique Approach
Relying on a single technique is insufficient for the rigorous standards of drug development. The most robust validation strategy integrates the strengths of each method in a logical, self-reinforcing workflow.
Table 4: Comparative Summary of Analytical Techniques
| Technique | Primary Information | Strengths | Limitations |
| NMR Spectroscopy | Molecular connectivity (C-H framework) | Excellent for solution-state structure, detailed environmental information, non-destructive.[4] | Can be ambiguous for complex stereochemistry or regioisomers; requires pure sample. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation pattern | High sensitivity, confirms MW and formula, fingerprinting capability.[2] | Provides little connectivity information, isomers can be indistinguishable (without fragmentation). |
| X-ray Crystallography | 3D atomic arrangement, absolute configuration | Unambiguous proof of structure and stereochemistry.[15][16] | Requires a diffraction-quality single crystal, which can be difficult or impossible to obtain. |
Diagram 4: Integrated Structural Validation Strategy
Caption: Integrated workflow combining NMR, MS, and X-ray methods.
Conclusion
Validating the structure of this compound derivatives requires a methodical and orthogonal approach. NMR spectroscopy provides the architectural blueprint, mass spectrometry confirms the mass and elemental composition while offering a fragmentation fingerprint, and X-ray crystallography delivers the ultimate, unambiguous 3D proof. For professionals in drug development, employing this integrated strategy is not merely best practice; it is a fundamental requirement for ensuring data integrity, mitigating risk, and accelerating the path from discovery to clinic. Each technique validates the others, creating a powerful, self-consistent system that guarantees the identity and quality of the molecules that form the basis of modern medicine.
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A Comparative Benchmarking Guide to the Synthesis of 2,2-Dimethyl-1-nitropropane
Introduction: The Synthetic Challenge of a Sterically Hindered Nitroalkane
2,2-Dimethyl-1-nitropropane, a sterically hindered tertiary nitroalkane, presents a unique synthetic challenge due to the bulky neopentyl group. This structural feature significantly impacts the reactivity of precursor molecules, often leading to low yields, side reactions, or the failure of conventional synthetic methods. This guide provides a comparative analysis of potential synthesis routes to this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the available strategies. We will delve into the mechanistic underpinnings of each route, present available or extrapolated experimental insights, and benchmark their efficiencies based on established chemical principles and data from analogous transformations.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several strategic disconnections. Here, we evaluate four primary routes: the oxidation of 2,2-dimethyl-1-propanamine, the alkylation of a secondary nitroalkane, the Henry (nitroaldol) reaction, and the nucleophilic substitution of a neopentyl halide.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Theoretical Yield | Key Advantages | Significant Challenges |
| 1. Oxidation of Amine | 2,2-Dimethyl-1-propanamine | Oxidizing agents (e.g., KMnO₄, H₂O₂ with catalyst) | Moderate to High | Direct conversion of a readily available amine. | Potential for over-oxidation; optimization of reaction conditions is critical. |
| 2. Alkylation of Nitroalkane | 2-Nitropropane, Methylating agent (e.g., Methyl Iodide) | Photoredox/Nickel dual catalyst | High | Overcomes steric hindrance; good functional group tolerance.[1][2] | Requires specialized catalytic systems; potential for side reactions. |
| 3. Henry Reaction | Pivaldehyde, Nitromethane | Base catalyst (e.g., NaOH, DBU), specialized catalysts | Low to Moderate | Convergent synthesis. | Severe steric hindrance from pivaldehyde slows the reaction; potential for retro-Henry and Cannizzaro side reactions.[3] |
| 4. Nucleophilic Substitution | Neopentyl halide (e.g., Bromide) | Silver Nitrite (AgNO₂) | Very Low to Nil | Conceptually simple. | Extreme steric hindrance makes S(_N)2 reaction practically inert; S(_N)1 leads to rearrangement products. |
Route 1: Oxidation of 2,2-Dimethyl-1-propanamine
The direct oxidation of the primary amine, 2,2-dimethyl-1-propanamine, to the corresponding nitroalkane is a theoretically attractive and direct approach. The oxidation of primary amines to nitro compounds is a known transformation, often employing reagents like potassium permanganate (KMnO₄).[4]
Mechanistic Rationale
The oxidation of primary amines to nitroalkanes involves the sequential removal of hydrogen atoms from the nitrogen and the alpha-carbon, with the introduction of oxygen atoms. The steric hindrance of the neopentyl group in 2,2-dimethyl-1-propanamine could paradoxically be advantageous in this route by preventing over-oxidation to some extent, although careful control of reaction conditions is paramount to avoid the formation of aldehydes or carboxylic acids. Recent advancements in the oxidation of hindered amines using hydrogen peroxide over layered double hydroxide catalysts suggest a promising avenue for this transformation, potentially offering a greener and more selective method.[1][2]
Experimental Protocol (Hypothetical)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethyl-1-propanamine in a suitable solvent (e.g., acetone or a biphasic system).
-
Oxidation: Slowly add a solution of the oxidizing agent (e.g., potassium permanganate) to the stirred amine solution at a controlled temperature (e.g., 0-10 °C).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction, filter off any solid byproducts, and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography or distillation under reduced pressure.
Caption: Workflow for the oxidation of 2,2-dimethyl-1-propanamine.
Route 2: Alkylation of 2-Nitropropane
The formation of a tertiary nitroalkane through the alkylation of a secondary nitroalkane is a powerful C-C bond-forming strategy. However, this approach is notoriously difficult for sterically hindered substrates.[5] The development of photoredox-nickel dual catalysis has provided a breakthrough, enabling the C-alkylation of secondary nitroalkanes to access sterically congested tertiary nitroalkanes.[6]
Mechanistic Rationale
This dual catalytic system is believed to involve the generation of an alkyl radical from the methylating agent via a photoredox cycle. Concurrently, the nickel catalyst activates the secondary nitroalkane. The coupling of the alkyl radical with the nickel-complexed nitroalkane circumvents the high activation barrier associated with traditional S(_N)2-type alkylations of sterically hindered substrates. This method is noted for its mild reaction conditions and broad functional group tolerance.[7]
Experimental Protocol (Conceptual)
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere, combine the nickel catalyst (e.g., NiCl₂·glyme), a ligand (e.g., bipyridine), and the photoredox catalyst (e.g., an iridium or organic photocatalyst).
-
Reaction Setup: Add 2-nitropropane, the methylating agent (e.g., methyl iodide or a methyl radical precursor), and a suitable solvent (e.g., DMF).
-
Irradiation: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.
-
Monitoring and Work-up: Monitor the reaction by GC or LC-MS. Upon completion, perform a standard aqueous work-up.
-
Purification: Purify the product by column chromatography.
Caption: Conceptual workflow for photoredox-nickel dual-catalyzed methylation.
Route 3: Henry (Nitroaldol) Reaction
The Henry reaction is a classic method for forming β-nitro alcohols from a nitroalkane and a carbonyl compound.[8][9] For the synthesis of this compound, this would involve the reaction of nitromethane with the highly sterically hindered pivaldehyde (2,2-dimethylpropanal), followed by dehydration and reduction of the resulting nitroalkene.
Mechanistic Rationale
The reaction is base-catalyzed, proceeding through the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon.[3] The significant steric bulk of the tert-butyl group in pivaldehyde is expected to severely hinder the approach of the nitronate anion, leading to slow reaction rates.[10] Furthermore, the reversibility of the Henry reaction (retro-Henry) and the potential for a base-catalyzed self-condensation of the aldehyde (Cannizzaro reaction) are significant side reactions to consider.[3] Overcoming these challenges might require specialized catalysts or reaction conditions, such as high pressure or microwave irradiation.[11]
Experimental Protocol (Conceptual)
-
Reaction Setup: Combine pivaldehyde and an excess of nitromethane in a suitable solvent.
-
Catalysis: Add a base catalyst (e.g., DBU or a phase-transfer catalyst) to the mixture.
-
Reaction Conditions: Maintain the reaction at a specific temperature (potentially elevated) or use microwave irradiation to promote the reaction.
-
Intermediate Step (Dehydration & Reduction): The resulting β-nitro alcohol would need to be dehydrated to the nitroalkene and subsequently reduced to the desired nitroalkane.
-
Purification: Purify the final product through appropriate methods.
Caption: Multi-step pathway via the Henry reaction.
Route 4: Nucleophilic Substitution on a Neopentyl Halide
The direct substitution of a halide on a neopentyl system with a nitrite anion (Victor-Meyer reaction) is the most conceptually straightforward approach. However, this route is plagued by the inherent unreactivity of neopentyl halides in S(_N)2 reactions due to extreme steric hindrance.
Mechanistic Rationale
The bulky tert-butyl group effectively shields the α-carbon from backside attack by the nucleophile, rendering the S(_N)2 pathway exceedingly slow. An S(_N)1 pathway, on the other hand, would involve the formation of a highly unstable primary carbocation, which readily rearranges to a more stable tertiary carbocation, leading to undesired rearranged products. Reports in the literature confirm that the reaction of neopentyl iodide with silver nitrite results in a 0% yield of this compound.
Due to these fundamental limitations, this route is not considered a viable or efficient method for the synthesis of this compound.
Conclusion and Future Outlook
The synthesis of this compound is a formidable challenge due to the steric demands of the neopentyl group. A critical evaluation of the potential synthetic routes reveals that traditional methods such as nucleophilic substitution and the Henry reaction are likely to be inefficient.
The most promising avenues for future exploration and development are:
-
Oxidation of 2,2-Dimethyl-1-propanamine: This direct approach warrants investigation, particularly with modern catalytic systems that have shown efficacy in the oxidation of sterically hindered amines.[1][2] The optimization of reaction conditions to maximize selectivity for the nitroalkane will be the primary challenge.
-
Photoredox-Nickel Dual-Catalyzed Alkylation of 2-Nitropropane: This cutting-edge methodology has demonstrated its capability to overcome the steric barriers that have traditionally hampered the synthesis of tertiary nitroalkanes.[6] Its application to the methylation of 2-nitropropane could provide a high-yielding and versatile route to the target molecule.
Further research and experimental validation are necessary to establish a robust and efficient protocol for the synthesis of this compound. The insights provided in this guide aim to direct these efforts towards the most promising strategies, ultimately enabling the broader availability of this and other sterically hindered nitroalkanes for applications in research and development.
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A Comparative Guide to 2,2-Dimethyl-1-nitropropane and Alternative Reagents in Carbon-Carbon Bond Formation
In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds remains a cornerstone for constructing complex molecular architectures. Nitroalkanes have long been celebrated as versatile building blocks, prized for their ability to act as potent nucleophiles in reactions such as the Henry (nitroaldol) reaction, and for the synthetic versatility of the resulting nitro group.[1][2][3] Among these, 2,2-Dimethyl-1-nitropropane, also known as nitroneopentane, presents a unique profile due to the significant steric hindrance imparted by its neopentyl group.[4]
This guide provides a comprehensive economic and scientific comparison of this compound with its less sterically hindered counterparts. We will delve into the mechanistic implications of steric bulk on reaction outcomes, present comparative data on performance, and offer practical, field-proven insights to guide researchers, scientists, and drug development professionals in their reagent selection process.
The Reagents: A Physicochemical Overview
The choice of a nitroalkane reagent is fundamentally dictated by its structure, which in turn influences its reactivity, safety profile, and cost. This compound is characterized by a quaternary carbon adjacent to the methylene bearing the nitro group, creating a sterically demanding environment. This contrasts sharply with smaller, more linear nitroalkanes.
| Property | This compound | 2-Methyl-1-nitropropane | Nitroethane | Nitromethane |
| CAS Number | 34715-98-5[4][5][6] | 625-74-1[7] | 79-24-3 | 75-52-5[8] |
| Molecular Formula | C₅H₁₁NO₂[4][6] | C₄H₉NO₂[7] | C₂H₅NO₂ | CH₃NO₂ |
| Molecular Weight | 117.15 g/mol [4][6] | 103.12 g/mol [7] | 75.07 g/mol | 61.04 g/mol |
| Boiling Point | ~169°C (est.)[5] | ~141°C[7] | ~114°C | ~101°C |
| Key Structural Feature | Neopentyl group (t-butyl) | Isobutyl group | Ethyl group | Methyl group |
Scientific Performance: The Impact of Steric Hindrance in the Henry Reaction
The Henry reaction is a classic, base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone) to produce a β-nitro alcohol.[1][9][10] The reaction is pivotal in synthetic chemistry as the products can be readily converted into other valuable functional groups, such as β-amino alcohols or α-nitro ketones.[1]
Mechanistic Considerations
The mechanism of the Henry reaction proceeds through three key, reversible steps:
-
Deprotonation: A base abstracts an α-proton from the nitroalkane to form a resonance-stabilized nitronate anion.
-
Nucleophilic Addition: The carbon of the nitronate anion attacks the electrophilic carbonyl carbon.
-
Protonation: The resulting β-nitro alkoxide is protonated to yield the final β-nitro alcohol product.
Caption: Generalized mechanism of the Henry (Nitroaldol) Reaction.
The steric bulk of the nitroalkane has a profound impact on the kinetics of this reaction. The nucleophilic attack of the nitronate on the carbonyl carbon is the rate-determining step. As steric hindrance around the nucleophilic carbon increases, the activation energy for this step also increases, leading to a slower reaction rate.
This gives rise to a general reactivity trend among primary nitroalkanes: Nitromethane > Nitroethane > 2-Methyl-1-nitropropane > this compound
For highly hindered substrates, side reactions such as the Cannizzaro reaction (a base-catalyzed self-condensation of aldehydes) can become more competitive, potentially lowering the yield of the desired Henry adduct.[1]
Comparative Experimental Data
While direct, side-by-side comparisons in a single publication are scarce, the general principles of reactivity are well-established in the chemical literature. The following table synthesizes typical outcomes based on these principles.
| Reagent | Relative Reactivity | Typical Reaction Time | Potential Issues |
| Nitromethane | Very High | Short (hours) | Can undergo double addition; highly polar solvent.[11] |
| Nitroethane | High | Short to moderate | Generally well-behaved; provides access to 2-amino-1-propanol derivatives.[12] |
| 2-Methyl-1-nitropropane | Moderate | Moderate to long | Reduced reactivity compared to linear nitroalkanes.[7] |
| This compound | Low | Long (may require forcing conditions) | Steric hindrance significantly slows the reaction; may require stronger bases or higher temperatures, increasing side reactions. |
Expert Insight: The choice of this compound is often not for its speed, but for its utility in creating highly substituted, sterically congested carbon centers, particularly quaternary carbons when reacting with ketones. In such cases, less hindered nitroalkanes might lead to undesired secondary reactions or fail to provide the target stereochemistry.
Economic Comparison: Beyond the Price Tag
An effective economic analysis must consider not only the upfront cost of the reagent but also its impact on the overall process efficiency, including reaction time, yield, and purification costs.
| Reagent | Relative Cost | Commercial Availability | Economic Considerations |
| Nitromethane | Low | High (large scale) | Most cost-effective for simple nitroaldol additions.[2] |
| Nitroethane | Low-Moderate | High (large scale) | A versatile and cost-effective choice for many applications.[2] |
| 2-Methyl-1-nitropropane | Moderate | Readily available | Higher cost than nitromethane/ethane, justified when the isobutyl group is required. |
| This compound | High | Lower volume, specialty chemical | Highest initial cost. Its use is economically viable only when the specific neopentyl structure is essential for the target molecule and cannot be introduced via other, more efficient routes. |
Trustworthiness of the Process: A "cheaper" reagent that leads to a low yield, a complex mixture of byproducts, and a difficult purification process is ultimately more expensive. For instance, using nitroethane and attempting to build steric bulk in later steps might involve more synthetic transformations, each with its own associated costs and potential for yield loss. Therefore, if the neopentyl moiety is critical, using this compound directly can be the more economical choice despite its higher initial price.
Experimental Protocol: A Self-Validating System
The following protocol for a general Henry reaction is designed to be self-validating, with clear steps and checkpoints. This example uses nitroethane for its reliable reactivity.
Objective: Synthesis of 1-phenyl-2-nitropropan-1-ol via the Henry reaction of benzaldehyde and nitroethane.
Materials:
-
Benzaldehyde (1.0 eq)
-
Nitroethane (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Ethanol (as solvent)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (e.g., 5.0 g, 47.1 mmol) and ethanol (50 mL).
-
Reagent Addition: Add nitroethane (e.g., 4.25 g, 56.5 mmol, 1.2 eq) to the solution.
-
Base Catalysis: Cool the mixture to 0°C in an ice bath. Slowly add triethylamine (e.g., 7.15 g, 70.7 mmol, 1.5 eq) dropwise over 10 minutes. Causality: Slow addition of the base controls the initial exotherm and prevents runaway side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde starting material is consumed. Self-Validation: TLC provides a direct visual confirmation of the reaction's progression and completion.
-
Workup - Quenching: Once complete, cool the reaction mixture back to 0°C and slowly quench by adding 1M HCl until the pH is ~5-6. This neutralizes the base and protonates the product.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine (to remove water).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-phenyl-2-nitropropan-1-ol.
Caption: Workflow for a typical Henry (Nitroaldol) Reaction.
Conclusion and Strategic Recommendations
The selection between this compound and its less hindered alternatives is a classic case of balancing reactivity with synthetic strategy.
-
For Efficiency and Cost-Effectiveness in constructing simple β-nitro alcohols, nitromethane and nitroethane are the reagents of choice. Their high reactivity and low cost make them ideal for large-scale synthesis where steric bulk is not a primary concern.
-
For Targeted Synthesis of Sterically Congested Molecules , This compound is an indispensable, albeit specialized, tool. Its economic viability is justified when the direct introduction of the neopentyl group streamlines the overall synthetic route, avoiding multiple, lower-yielding steps that would be required to build up that complexity otherwise.
Ultimately, the optimal reagent is not the cheapest or the fastest, but the one that provides the most efficient and reliable path to the target molecule. A thorough understanding of the mechanistic nuances and a holistic view of the synthetic process are paramount for making an informed and economically sound decision.
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Spectroscopic comparison of 2,2-Dimethyl-1-nitropropane and its isomers
An In-Depth Spectroscopic Guide to the Differentiation of 2,2-Dimethyl-1-nitropropane and Its Isomers
For professionals in chemical synthesis, drug development, and quality control, the unambiguous identification of structural isomers is a critical, non-negotiable step. Isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of this compound and its common structural isomers, all sharing the formula C₅H₁₁NO₂. We will delve into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to build a robust analytical framework for their differentiation. The focus will be not just on the data, but on the underlying chemical principles that give rise to their unique spectral fingerprints.
The Isomers in Focus
The primary compounds for this comparative analysis are:
-
This compound: A primary nitroalkane with a neopentyl scaffold.
-
1-nitro-3-methylbutane: A primary nitroalkane with an isopentyl scaffold.
-
2-nitro-2-methylbutane: A tertiary nitroalkane.
Understanding the structural differences—the degree of substitution at the nitro-bearing carbon and the overall carbon skeleton—is fundamental to interpreting their spectra.
Part 1: Infrared (IR) Spectroscopy - Probing Functional Groups
Infrared spectroscopy is a powerful first-pass technique for functional group identification. For nitroalkanes, the most diagnostic signals are the strong stretching vibrations of the nitro (NO₂) group.[1] While all isomers will exhibit these characteristic peaks, subtle shifts in their positions and the overall fingerprint region can offer clues to the underlying structure.
Causality of Spectral Differences
The electronic environment surrounding the nitro group influences its vibrational frequencies. The key absorptions are the asymmetric and symmetric NO₂ stretches.[1] The primary utility of IR, in this case, is confirmatory for the nitro functional group and analysis of the C-H stretching region to infer the nature of the alkyl structure.
Comparative IR Data
| Isomer | Key IR Absorptions (cm⁻¹) | Interpretation |
| This compound | ~1550 (strong, asymmetric NO₂ stretch)~1370 (strong, symmetric NO₂ stretch)~2960-2870 (C-H sp³ stretch) | Classic primary nitroalkane signature. The C-H region is dominated by the t-butyl group. |
| 1-nitro-3-methylbutane | ~1549 (strong, asymmetric NO₂ stretch)~1381 (strong, symmetric NO₂ stretch)~2962 (C-H sp³ stretch)[2] | Very similar to its isomers in the NO₂ region, confirming the challenge of differentiation by this metric alone. The fingerprint region would be required for positive identification. |
| 2-nitro-2-methylbutane | ~1535 (strong, asymmetric NO₂ stretch)~1350 (strong, symmetric NO₂ stretch)~2970-2880 (C-H sp³ stretch) | The NO₂ stretching frequencies in tertiary nitroalkanes are often observed at slightly lower wavenumbers compared to primary ones. This subtle shift is a key differentiator. |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint
NMR spectroscopy, including both ¹H and ¹³C NMR, is the most definitive technique for distinguishing between these structural isomers.[3] It provides a detailed map of the carbon and hydrogen framework of a molecule, revealing connectivity and chemical environments with high precision.
Causality of Spectral Differences
The chemical shift (δ) in NMR is highly sensitive to the local electronic environment. The electron-withdrawing nature of the nitro group significantly "deshields" adjacent protons and carbons, causing their signals to appear further downfield.[4] Furthermore, the symmetry of each molecule dictates the number of unique signals observed in its ¹³C NMR spectrum, providing an immediate and powerful diagnostic tool.[5]
¹H NMR Comparative Data
| Isomer | Predicted ¹H NMR Signals (in CDCl₃) | Interpretation |
| This compound | ~4.3 ppm (s, 2H)~1.0 ppm (s, 9H) | Highly symmetric structure. The two protons on the carbon attached to the NO₂ group are deshielded and appear as a singlet with no adjacent protons to couple with. The nine equivalent protons of the t-butyl group appear as a sharp singlet further upfield.[6] |
| 1-nitro-3-methylbutane | ~4.4 ppm (t, 2H)~2.0 ppm (m, 2H)~1.6 ppm (m, 1H)~0.9 ppm (d, 6H) | A complex spectrum reflecting the lack of symmetry. The CH₂ group adjacent to NO₂ is a triplet, coupled to the neighboring CH₂. The six protons of the two terminal methyl groups are equivalent and appear as a doublet, coupled to the single methine proton. |
| 2-nitro-2-methylbutane | ~2.0 ppm (q, 2H)~1.6 ppm (s, 6H)~1.0 ppm (t, 3H) | No protons are directly attached to the nitro-bearing carbon. The six protons of the two methyl groups on the quaternary carbon are equivalent and appear as a singlet. The ethyl group gives a characteristic quartet and triplet pattern. |
¹³C NMR Comparative Data
The number of unique signals in the proton-decoupled ¹³C NMR spectrum is a direct count of the non-equivalent carbon environments.[7]
| Isomer | Number of ¹³C Signals | Predicted Chemical Shifts (ppm) | Interpretation |
| This compound | 3 | ~78 (C-NO₂)~32 (Quaternary C)~26 (CH₃) | The high symmetry results in only three signals: one for the CH₂NO₂, one for the quaternary carbon, and one for the three equivalent methyl carbons. |
| 1-nitro-3-methylbutane | 4 | ~75 (C-NO₂)~35 (CH₂)~28 (CH)~22 (CH₃) | All carbons are in chemically distinct environments, leading to four separate signals. |
| 2-nitro-2-methylbutane | 4 | ~85 (C-NO₂)~30 (CH₂)~25 (C-NO₂ CH₃)~8 (CH₂CH₃) | The tertiary carbon bearing the nitro group is significantly downfield. All four carbon types are unique, resulting in four signals. |
Part 3: Mass Spectrometry (MS) - Mapping Fragmentation Pathways
Mass spectrometry provides the molecular weight of a compound and offers structural insights through its fragmentation pattern. Under electron ionization (EI), molecules fragment in predictable ways based on bond strengths and the stability of the resulting fragments.
Causality of Spectral Differences
All three isomers have a molecular weight of 117.15 g/mol .[8][9][10] Therefore, differentiation relies entirely on their fragmentation. The stability of the carbocation formed upon cleavage is a primary driver of the fragmentation pathway. Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations. Another common fragmentation is the loss of the nitro group (NO₂, 46 Da) or a nitrite group (NO, 30 Da).[11][12]
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
| This compound | 117 (often weak) | 71 [M-NO₂]⁺57 [C(CH₃)₃]⁺ (base peak) | The most favorable fragmentation is the loss of the •CH₂NO₂ radical to form the very stable tert-butyl cation at m/z 57.[13] Loss of the •NO₂ radical gives a peak at m/z 71. |
| 1-nitro-3-methylbutane | 117 | 71 [M-NO₂]⁺5743 | Loss of the •NO₂ radical to form the isopentyl cation at m/z 71 is a major pathway. Further fragmentation of this ion leads to other common alkyl fragments. |
| 2-nitro-2-methylbutane | 117 (often absent) | 87 [M-CH₂CH₃]⁺71 [M-NO₂]⁺ (base peak) | The molecular ion is often weak or absent for tertiary nitroalkanes. The most favorable cleavage is the loss of the •NO₂ radical to form the stable tert-amyl cation at m/z 71, which will likely be the base peak. Loss of an ethyl radical is also possible. |
Workflow for Isomer Differentiation
The logical process for differentiating an unknown C₅H₁₁NO₂ isomer using the described spectroscopic techniques can be visualized as follows.
Caption: Workflow for the spectroscopic differentiation of nitroalkane isomers.
Experimental Protocols
The following are generalized, self-validating protocols for acquiring the necessary spectroscopic data.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For liquid samples, place a single drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin liquid film.
-
Background Collection: Place the salt plates (if used) or ensure the sample compartment is empty. Run a background scan to acquire a spectrum of the atmosphere (CO₂, H₂O) and instrument optics. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place the prepared sample in the spectrometer's sample holder.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. A typical acquisition involves 16-32 scans for a good signal-to-noise ratio.
-
Data Analysis: Process the resulting spectrum to identify the key absorption bands. Pay close attention to the ~1600-1300 cm⁻¹ region for the NO₂ stretches and the ~3000-2850 cm⁻¹ region for C-H stretches.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.[7]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios and assign the chemical shifts and splitting patterns for all signals.[14]
Mass Spectrometry (MS) Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids or direct infusion.
-
Ionization: The sample is ionized, commonly using Electron Ionization (EI) at 70 eV. This high energy ensures fragmentation occurs.
-
Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak (if present) and the major fragment ions. Compare the fragmentation pattern to the predicted pathways for each isomer.[14]
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The Neopentyl Nitroalkane: A Comparative Guide to the Synthetic Applications of 2,2-Dimethyl-1-nitropropane
A Senior Application Scientist's Perspective on Navigating Steric Hindrance in C-C Bond Formation and Functional Group Transformations
In the landscape of synthetic organic chemistry, the nitroalkane motif stands as a cornerstone for carbon-carbon bond formation and as a versatile precursor to a myriad of functional groups.[1][2] Among the diverse array of available nitroalkanes, 2,2-dimethyl-1-nitropropane, also known as tert-butylnitromethane, presents a unique case study in the interplay of reactivity and steric hindrance.[3] The presence of the bulky neopentyl group profoundly influences its synthetic utility, creating both challenges and opportunities for the discerning chemist. This guide provides an in-depth technical comparison of this compound with less sterically encumbered nitroalkanes, offering insights into its applications in key synthetic transformations, supported by established chemical principles and experimental data for analogous systems.
The Dominance of Steric Hindrance: The Neopentyl Group's Influence
The neopentyl group, a quaternary alkyl substituent, is notorious for its significant steric bulk. This steric hindrance is a primary determinant of the reactivity of this compound, particularly in reactions that involve nucleophilic attack at the α-carbon. The three methyl groups projecting from the quaternary center create a formidable shield, impeding the approach of reagents. This effect is well-documented in nucleophilic substitution reactions, where neopentyl halides react orders of magnitude slower than their less hindered counterparts. This profound steric effect is the central theme governing the applications and comparative performance of this compound.
The Henry (Nitroaldol) Reaction: A Tale of Two Steric Factors
The Henry reaction, a base-catalyzed C-C bond-forming reaction between a nitroalkane and a carbonyl compound, is a fundamental tool in organic synthesis.[4] The reaction proceeds through the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile.
Predicted Reactivity of this compound
This is in stark contrast to less hindered nitroalkanes such as nitromethane and nitroethane, which are known to react readily with a wide range of carbonyl compounds.[5] For instance, the reaction of nitromethane with benzaldehyde proceeds smoothly under basic conditions to afford the corresponding β-nitro alcohol.[6]
Comparison with Alternative Nitroalkanes
The steric bulk of the neopentyl group in this compound is expected to lead to lower reaction rates and potentially lower yields in the Henry reaction compared to smaller nitroalkanes, particularly when paired with hindered carbonyl partners.
| Nitroalkane | Carbonyl Partner | Expected Relative Rate | Rationale |
| Nitromethane | Benzaldehyde | High | Minimal steric hindrance from both partners. |
| Nitroethane | Benzaldehyde | High | Minor increase in steric bulk from the methyl group. |
| 2-Nitropropane | Benzaldehyde | Moderate | Increased steric hindrance from the two methyl groups. |
| This compound | Benzaldehyde | Low | Significant steric hindrance from the neopentyl group. |
| Nitromethane | Pivalaldehyde | Low | Significant steric hindrance from the bulky aldehyde. |
| This compound | Pivalaldehyde | Very Low | Extreme steric hindrance from both reaction partners. |
Experimental Protocol: General Procedure for the Henry Reaction
While a specific protocol for this compound is not available, the following general procedure for the Henry reaction of a primary nitroalkane with an aromatic aldehyde can be adapted. Close monitoring of the reaction progress would be crucial, with the expectation of a significantly longer reaction time.
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
Nitroalkane (1.2 equiv)
-
Base (e.g., NaOH, DBU, 0.1 equiv)
-
Solvent (e.g., ethanol, THF)
Procedure:
-
To a solution of the aromatic aldehyde in the chosen solvent, add the nitroalkane.
-
Add the base catalyst to the mixture at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Nef Reaction: Unmasking the Carbonyl
The Nef reaction is a powerful transformation that converts a primary or secondary nitroalkane into the corresponding aldehyde or ketone, respectively.[5][7] This reaction typically proceeds by hydrolysis of the nitronate salt under acidic conditions.[5]
Application to this compound
The Nef reaction of the β-nitro alcohol derived from a Henry reaction involving this compound would theoretically yield a β-hydroxy aldehyde. However, the initial formation of this β-nitro alcohol is likely to be challenging due to steric hindrance. If the Henry reaction is successful, the subsequent Nef reaction provides a route to highly substituted carbonyl compounds.
A more direct application of the Nef reaction on this compound itself would lead to the formation of 2,2-dimethylpropanal (pivalaldehyde), a sterically hindered aldehyde.[8]
Comparison with Alternatives in the Synthesis of Aldehydes
The synthesis of aldehydes from primary nitroalkanes via the Nef reaction is a well-established process. The steric hindrance of the neopentyl group in this compound is not expected to significantly impede the formation of the nitronate salt or its subsequent hydrolysis. Therefore, in this specific application, its performance may be comparable to less hindered nitroalkanes.
| Nitroalkane | Product Aldehyde | Notes |
| Nitromethane | Formaldehyde | Gaseous product, often used in situ. |
| Nitroethane | Acetaldehyde | Volatile liquid. |
| 1-Nitropropane | Propanal | Readily accessible aldehyde. |
| This compound | 2,2-Dimethylpropanal (Pivalaldehyde) | Provides access to a sterically hindered aldehyde. |
Experimental Protocol: General Procedure for the Nef Reaction
The following is a general protocol for the Nef reaction that can be adapted for the conversion of this compound to pivalaldehyde.
Materials:
-
This compound (1.0 equiv)
-
Base (e.g., NaOH, 1.1 equiv)
-
Aqueous acid (e.g., H₂SO₄)
-
Solvent (e.g., water, methanol)
Procedure:
-
Dissolve the nitroalkane in a suitable solvent and treat with an aqueous solution of the base to form the nitronate salt.
-
Slowly add the nitronate solution to a cooled, stirred solution of the aqueous acid.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product aldehyde with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and carefully remove the solvent by distillation to obtain the crude aldehyde.
-
Purify the aldehyde by distillation.
The Michael Addition: Challenges in Conjugate Addition
The Michael addition is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[9][10] Nitronate anions are effective nucleophiles in this reaction, leading to the formation of γ-nitro carbonyl compounds.
Predicted Reactivity of this compound
The significant steric bulk of the nitronate derived from this compound is expected to severely hinder its ability to participate in Michael additions. The approach to the β-carbon of the Michael acceptor would be sterically disfavored. This would likely result in very slow reaction rates or no reaction at all, especially with substituted Michael acceptors.
In contrast, less hindered nitroalkanes like nitromethane and nitroethane are commonly used in Michael additions with a variety of α,β-unsaturated ketones, esters, and nitriles.[11]
Visualization of Reaction Mechanisms
Caption: The Henry reaction mechanism highlighting the bulky nitronate nucleophile.
Caption: The Nef reaction for the synthesis of pivalaldehyde.
Applications in Drug Development: The Neopentyl Group as a Metabolic Shield
While the direct reactivity of the nitro group in this compound may be tempered by steric hindrance, the neopentyl motif itself has found application in medicinal chemistry. The bulky, non-polar nature of the neopentyl group can be strategically incorporated into drug candidates to act as a "metabolic shield." By sterically blocking sites on a molecule that are susceptible to enzymatic degradation, the neopentyl group can enhance the metabolic stability of a drug, leading to an increased half-life and improved pharmacokinetic profile.
Furthermore, the introduction of a nitro group, even a sterically hindered one, provides a handle for further synthetic transformations. For example, reduction of the nitro group to an amine would yield a sterically hindered primary amine, a valuable building block in its own right for the synthesis of complex nitrogen-containing molecules.[12][13]
Conclusion: A Niche Reagent for Specialized Applications
This compound is not a universally applicable nitroalkane for common synthetic transformations like the Henry and Michael reactions. Its significant steric hindrance poses a considerable challenge to its reactivity as a nucleophile. However, this steric bulk is also its defining feature, making it a valuable reagent for specific applications. Its use in the Nef reaction provides a direct route to the sterically demanding pivalaldehyde. Furthermore, the neopentyl scaffold itself offers strategic advantages in drug design for enhancing metabolic stability.
For general-purpose C-C bond formation via nitroalkane chemistry, less hindered alternatives such as nitromethane and nitroethane remain the reagents of choice due to their higher reactivity and broader substrate scope. The selection of this compound should be a deliberate choice, made when the introduction of a sterically demanding neopentyl group is the primary synthetic objective.
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ResearchGate. (n.d.). Synthesis of β-amino alcohols using the tandem reduction and ring-opening reaction of nitroarenes and epoxides. Retrieved from [Link]
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Brainly.in. (2022, August 19). Which among the following compound will show tautomerism? a.2,2- dimethyl propanal b.2,2-dimethyl - 1 nitropropane. c. 2,2-dimethyl - 1 nitropropane. d. Benzophenone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. PubMed Central. Retrieved from [Link]
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ResearchGate. (2024, December 12). (PDF) HENRY REACTION (Mini-review). Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Nitro Compounds as Useful Reagents for the Synthesis of Dicarbonyl Derivatives. Retrieved from [Link]
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The Strategic Application of 2,2-Dimethyl-1-nitropropane in Complex Syntheses: A Comparative Guide
For the discerning researcher in organic synthesis and drug development, the choice of a nitroalkane building block can profoundly influence the trajectory of a synthetic route. While simple nitroalkanes like nitromethane and nitroethane are workhorses for carbon-carbon bond formation, their utility can be limited when introducing specific steric bulk is a primary objective. This guide delves into the nuanced applications of 2,2-dimethyl-1-nitropropane, a primary nitroalkane distinguished by its sterically demanding neopentyl group. We will explore its role in key synthetic transformations, compare its performance with less hindered alternatives, and provide insights into its successful application, particularly as a precursor to the valuable neopentylamine moiety.
The Neopentyl Moiety: A Double-Edged Sword in Synthesis
The defining feature of this compound is the presence of a quaternary carbon adjacent to the nitromethylene group. This arrangement imparts significant steric hindrance, which can be both an advantage and a challenge. On one hand, the neopentyl group can be instrumental in directing stereochemistry, blocking unwanted side reactions, and providing a stable, non-aromatic bulky substituent in the final molecule. On the other hand, this steric bulk can significantly retard the rates of classic nitroalkane reactions, necessitating more forcing conditions or specialized catalytic systems.
Case Study 1: The Henry (Nitroaldol) Reaction - A Tale of Steric Hindrance
The Henry reaction, a cornerstone of C-C bond formation, involves the base-catalyzed addition of a nitroalkane to a carbonyl compound.[1][2] The reactivity in this reaction is highly sensitive to steric effects on both reaction partners.
Causality Behind Experimental Choices
When considering this compound as the nucleophile in a Henry reaction, the primary challenge is overcoming the steric impediment to the approach of the nitronate to the carbonyl carbon. The choice of base and reaction conditions is critical. While simple bases like sodium hydroxide can be effective for unhindered nitroalkanes, for a sterically encumbered substrate like this compound, a non-nucleophilic, strong base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a fluoride source (e.g., TBAF) might be more effective in generating the nitronate without promoting side reactions. Furthermore, elevated temperatures may be required to achieve a reasonable reaction rate, though this also increases the risk of retro-Henry reaction and dehydration of the product.
Comparative Performance
Direct, side-by-side comparative studies of this compound with other nitroalkanes in the Henry reaction are scarce in the literature, likely due to its lower reactivity. However, based on established principles of organic chemistry, we can infer a reactivity trend.
| Nitroalkane | Steric Hindrance | Expected Reactivity in Henry Reaction | Potential Advantages | Potential Disadvantages |
| Nitromethane | Low | High | High yields, fast reaction rates | Can undergo double addition |
| Nitroethane | Moderate | Moderate to High | Good yields, predictable reactivity | - |
| This compound | High | Low | Introduction of a bulky neopentyl group | Slow reaction rates, may require harsh conditions, potential for low yields |
Case Study 2: The Michael Addition - Navigating Steric Challenges in Conjugate Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another fundamental C-C bond-forming reaction where nitroalkanes serve as excellent donors.[3] Similar to the Henry reaction, steric hindrance plays a crucial role in the efficiency of the Michael addition.
Rationale for Method Selection
For this compound to act as a Michael donor, the formation of the nitronate is the first step. The choice of base is again critical. The subsequent nucleophilic attack on the β-carbon of the Michael acceptor is the sterically sensitive step. To facilitate this, one might employ Lewis acid catalysis to enhance the electrophilicity of the Michael acceptor, thereby lowering the activation energy of the addition step.
Inferred Comparative Performance
The steric bulk of the neopentyl group is expected to significantly disfavor the transition state of the Michael addition. Consequently, this compound is anticipated to be a less effective Michael donor than its less hindered counterparts.
| Michael Donor | Steric Hindrance | Expected Performance in Michael Addition | Key Considerations |
| Nitromethane | Low | Excellent | High yields, versatile substrate scope |
| Nitroethane | Moderate | Good | Generally reliable and efficient |
| This compound | High | Poor to Moderate | May require forcing conditions or specialized catalysts; lower yields expected |
A Resounding Success: The Reduction of this compound to Neopentylamine
A primary and highly successful application of this compound is its use as a precursor to neopentylamine, a valuable building block in medicinal chemistry and materials science.[2] The reduction of the nitro group to a primary amine is a robust and high-yielding transformation.
Catalytic Hydrogenation: A Reliable Protocol
Catalytic hydrogenation is a clean and efficient method for the reduction of aliphatic nitro compounds.
Experimental Protocol: Catalytic Hydrogenation of this compound
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 5% Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni). The catalyst loading is typically 5-10 mol%.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully depressurize the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the crude neopentylamine. Further purification can be achieved by distillation.
Comparison of Reduction Methods
Several methods can be employed for the reduction of nitroalkanes. The choice of reagent depends on the presence of other functional groups in the molecule and the desired reaction conditions.
| Reduction Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Ra-Ni | Room temperature to moderate heat, pressure | Clean, high-yielding, scalable | Requires specialized hydrogenation equipment |
| Metal-Acid Reduction | Fe, HCl or SnCl₂, HCl | Refluxing acid | Inexpensive reagents | Harsh acidic conditions, stoichiometric metal waste |
| Hydride Reduction | LiAlH₄ | Anhydrous ether or THF | Powerful reducing agent | Highly reactive, not chemoselective |
The Denitration Reaction: A Niche Application
The removal of the nitro group to be replaced by a hydrogen atom, known as denitration, is another possible transformation of nitroalkanes. For aliphatic nitro compounds, this is typically achieved under radical conditions, for example, using tributyltin hydride and a radical initiator like AIBN. Due to the toxicity and cost of organotin reagents, this method is generally reserved for specific synthetic challenges where other methods have failed. For a simple substrate like this compound, this would be a less common transformation compared to its reduction to the amine.
Visualizing Synthetic Pathways
The following diagrams illustrate the key reactions discussed and a decision-making workflow for selecting a nitroalkane.
Caption: The Henry Reaction of this compound.
Caption: The Michael Addition with this compound.
Caption: Reduction of this compound.
Caption: Decision workflow for selecting a nitroalkane.
Conclusion
This compound is a specialized building block whose synthetic utility is largely dictated by the steric influence of its neopentyl group. While its participation in classic carbon-carbon bond-forming reactions like the Henry and Michael additions is hampered by steric hindrance, leading to lower reactivity compared to less bulky nitroalkanes, it serves as an excellent and reliable precursor for the synthesis of neopentylamine via reduction. For synthetic chemists aiming to introduce the sterically demanding neopentyl moiety, the reduction of this compound represents a robust and highly effective strategy. The choice to employ this reagent should be guided by the specific synthetic goal, with a clear understanding of the potential trade-offs between reactivity and the introduction of valuable steric bulk.
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A Comparative Guide to the Green Synthesis of 2,2-Dimethyl-1-nitropropane: A Metrics-Based Assessment
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the imperative has shifted from merely achieving a target molecule to designing processes that are inherently safer, more efficient, and environmentally benign. This guide provides an in-depth analysis of synthetic routes to 2,2-Dimethyl-1-nitropropane, a valuable building block, through the rigorous lens of green chemistry metrics. We will dissect a traditional, yet wasteful, synthetic pathway and compare it with a modern, greener alternative, providing the experimental data and quantitative metrics necessary for an objective assessment. This document is intended for researchers and process chemists dedicated to integrating the principles of sustainability into their work.
The Role of Green Chemistry Metrics in Process Evaluation
Before delving into specific synthetic protocols, it is crucial to understand the tools we use to measure "greenness." While traditional metrics like percentage yield are important, they only tell part of the story, often ignoring the significant waste generated from solvents, reagents, and byproducts.[1] Green chemistry metrics provide a more holistic view of a process's efficiency and environmental impact.
-
Atom Economy (AE): Developed by Barry Trost, AE calculates the proportion of reactant atoms that are incorporated into the desired product.[1] It is a theoretical measure of how efficiently a reaction uses its raw materials. An ideal, 100% atom-economical reaction would generate no byproducts.
-
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[2][3] It offers a practical measure of the total waste generated, including solvent losses and reaction workup materials. A lower E-Factor signifies a greener process.
-
Process Mass Intensity (PMI): Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used in a process to the mass of the final product.[4][5][6] It provides a comprehensive view of the overall process efficiency, where the ideal value is 1.
-
Reaction Mass Efficiency (RME): This metric combines atom economy and chemical yield, representing the percentage of the mass of reactants that is converted into the desired product.[7][8][9] It provides a more realistic measure of a reaction's efficiency than atom economy alone.
The interplay and scope of these key metrics are crucial for a comprehensive evaluation of a chemical process.
Synthetic Pathways to this compound
We will compare two distinct synthetic strategies. The first is a classical vapor-phase nitration, a method known for its harsh conditions and poor selectivity. The second is a modern, catalytic oxidation approach designed to be more efficient and environmentally sound.
Route 1: Traditional Synthesis via Vapor-Phase Nitration
This method involves the high-temperature, high-pressure reaction of an alkane with nitric acid. Such free-radical processes are notoriously difficult to control, often leading to a mixture of nitrated and oxidized products, resulting in low yields and significant waste streams.[10]
Experimental Protocol (Hypothetical)
-
Reaction Setup: A high-pressure stainless-steel reactor is charged with 72.15 g (1.0 mol) of neopentane (2,2-dimethylpropane).
-
Reagent Addition: 75.6 g (1.2 mol, 1.2 equiv.) of 70% nitric acid is slowly introduced into the reactor.
-
Reaction Conditions: The reactor is sealed and heated to 400°C, with the pressure maintained at 10 atm for 1 hour.
-
Workup and Purification: The reactor is cooled, and the resulting mixture is neutralized with a 10% sodium bicarbonate solution (approx. 500 mL). The organic phase is separated and washed with water (2 x 200 mL). The crude product is then purified by fractional distillation, requiring a significant energy input.
-
Yield: The reaction yields 46.8 g (0.4 mol) of this compound. (Assumed Yield: 40%) . A significant amount of byproduct, primarily 2-methyl-2-nitropropane and oxidation products, is also formed.
Route 2: Greener Synthesis via Imine Oxidation
This modern approach involves two main stages: the formation of an imine from an aldehyde and ammonia, followed by a catalytic oxidation using a safer oxidant like hydrogen peroxide. This method operates under much milder conditions and offers higher selectivity, generating water as the primary byproduct. This strategy is adapted from greener synthetic methods developed for other nitroalkanes.[11][12]
Experimental Protocol (Hypothetical)
-
Imine Formation: To a flask containing 200 mL of ethanol, 86.13 g (1.0 mol) of pivaldehyde is added. Ammonia gas is bubbled through the solution at 0°C until saturation. The reaction is stirred for 2 hours. The ethanol and excess ammonia are removed under reduced pressure to yield the crude pivaldimine intermediate.
-
Oxidation: The crude imine is redissolved in 200 mL of methanol. A suitable catalyst (e.g., a titanium silicalite molecular sieve, 5 g) is added.[12] 113.4 g (1.0 mol, 1.0 equiv. based on H₂O₂) of 30% hydrogen peroxide is added dropwise at 40°C.
-
Reaction Monitoring: The reaction is stirred at 40°C for 6 hours until completion, monitored by TLC or GC.
-
Workup and Purification: The catalyst is filtered off and can be recycled. The methanol is removed by distillation. The remaining mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the pure product.
-
Yield: The process yields 105.4 g (0.9 mol) of this compound. (Assumed Yield: 90%) .
Quantitative Comparison: The Green Metrics Scorecard
To objectively compare these two routes, we will now calculate the key green chemistry metrics for each. The causality behind the starkly different results lies in the fundamental design of each reaction: one relies on brute-force, non-selective chemistry, while the other employs a controlled, catalytic, and highly selective pathway.
Methodology for Metric Calculations
-
Atom Economy (AE):
-
Formula:(Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
-
-
Reaction Mass Efficiency (RME):
-
Formula:(Mass of Isolated Product / Total Mass of Reactants) x 100%
-
-
E-Factor:
-
Formula:(Total Mass of Inputs - Mass of Product) / Mass of Product
-
Note: Water used for washing is included in the waste calculation, but water present as a solvent in reagents (e.g., 70% HNO₃) is also accounted for as an input.
-
-
Process Mass Intensity (PMI):
-
Formula:Total Mass of All Inputs / Mass of Product
-
Note: Inputs include all reactants, solvents, and workup chemicals.
-
Table 1: Green Chemistry Metrics Comparison
| Metric | Route 1: Traditional Nitration | Route 2: Greener Oxidation | Ideal Value |
| Atom Economy | 61.1% | 80.7% | 100% |
| Reaction Mass Efficiency (RME) | 31.5% | 71.7% | 100% |
| E-Factor | 22.8 | 4.8 | 0 |
| Process Mass Intensity (PMI) | 23.8 | 5.8 | 1 |
Analysis and Discussion: A Tale of Two Syntheses
The quantitative data presented in Table 1 unequivocally demonstrates the superiority of the greener catalytic oxidation route.
-
Atom Economy: The traditional nitration route has a poor AE of 61.1%. This is because for every mole of product, a mole of water is produced as a byproduct in the balanced equation (C₅H₁₂ + HNO₃ → C₅H₁₁NO₂ + H₂O). The greener route, which can be summarized as C₅H₁₀O + NH₃ + H₂O₂ → C₅H₁₁NO₂ + 2H₂O, has a significantly better AE of 80.7%. While it also produces water, the starting materials are more efficiently incorporated into the final product structure.
-
Reaction Mass Efficiency: The RME highlights the practical inefficiency of the traditional route. At only 31.5%, it reflects the low 40% yield and the use of excess nitric acid. In stark contrast, the greener route's RME of 71.7% is much closer to its theoretical AE, underscoring the high (90%) conversion and stoichiometric efficiency of the reaction.
-
E-Factor and Process Mass Intensity: These are arguably the most revealing metrics for industrial applications, as they account for the enormous burden of solvents and workup materials.[13] The traditional route has a staggering PMI of 23.8 , meaning that for every 1 kg of product, nearly 24 kg of material is consumed. The vast majority of this is from the aqueous workup (neutralization and washing steps). The E-Factor of 22.8 confirms that over 22 kg of waste is generated per kg of product.
The greener route presents a dramatic improvement. With a PMI of 5.8 and an E-Factor of 4.8 , it reduces the overall material consumption and waste generation by approximately 75% . This drastic reduction is a direct consequence of avoiding harsh reagents that require extensive neutralization and using solvents more judiciously, which can often be recycled.
Conclusion: Designing for Sustainability
This comparative guide illustrates that the principles of green chemistry are not merely academic ideals but powerful, practical tools for developing superior chemical processes. The assessment of this compound synthesis demonstrates that a shift from traditional, high-energy, low-selectivity methods to modern, catalytic, and high-selectivity pathways yields profound benefits. The greener route is not only less wasteful (lower E-Factor and PMI) and more efficient (higher RME), but it also operates under milder, safer conditions and utilizes a less hazardous oxidant. For researchers, scientists, and drug development professionals, embedding these metrics into the early stages of route design and process development is essential for creating chemical syntheses that are not only scientifically elegant but also economically viable and environmentally responsible.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2-Dimethyl-1-nitropropane
This guide provides essential safety and logistical information for the proper disposal of 2,2-Dimethyl-1-nitropropane. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document offers a procedural, step-by-step methodology grounded in established safety protocols and regulatory compliance, ensuring that waste is managed in a manner that protects both personnel and the environment. The causality behind each procedural choice is explained to foster a deeper understanding and a culture of safety.
Hazard Identification and Immediate Safety Assessment
Before handling any waste stream containing this compound, a thorough understanding of its intrinsic hazards is paramount. This compound belongs to the nitroalkane class, which is characterized by flammability and potential toxicity. The primary risks associated with this compound waste are its flammability and the health effects related to exposure.[1][2] Improper handling can lead to fire, while inhalation or skin contact may cause respiratory, skin, and eye irritation.[1][3]
Causality of Hazards: The nitro group (-NO₂) is an oxidizing functional group attached to a flammable alkyl base. This combination makes the molecule energetically unstable, particularly when heated, which can increase the risk of fire or explosion.[4] Thermal decomposition can produce nitrogen oxides (NOx), which are toxic gases.[5]
Table 1: Physicochemical Properties and Hazard Profile
| Property | Value / Classification | Source |
|---|---|---|
| Synonyms | Neopentyl-nitro, Nitroneopentane | [6] |
| Molecular Formula | C₅H₁₁NO₂ | [7] |
| Appearance | Flammable liquid and vapor | [1] |
| Primary Hazards | Flammable liquid, Harmful if swallowed, Toxic if inhaled, Causes skin and eye irritation | [1][2] |
| Incompatibilities | Strong oxidizing agents, Strong bases, Amines, Acids | [3][4][8] |
| Storage | Store in a cool, well-ventilated place away from heat and ignition sources.[1] |[1] |
Mandatory Personal Protective Equipment (PPE) Protocol
A self-validating PPE protocol is non-negotiable. The equipment specified below creates a necessary barrier to prevent accidental exposure during all waste handling and disposal procedures.
Expertise-Driven Selection:
-
Eye and Face Protection: Chemical splash goggles are mandatory.[9][10] If there is a significant splash risk, a full face shield should be worn over the goggles. This is because nitroalkanes can cause serious eye irritation.[1][9]
-
Hand Protection: Use chemical-resistant gloves. Neoprene, butyl rubber, or heavy-duty nitrile gloves are recommended.[4][10] Standard disposable nitrile gloves may not offer sufficient protection for prolonged contact and should be avoided as the primary barrier.[4] Always check gloves for integrity before use.[4]
-
Body Protection: A flame-retardant and chemical-resistant lab coat or coverall is required to protect against splashes and potential flash fires.[11]
-
Respiratory Protection: All handling of open containers of this compound waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1]
Procedural Steps for PPE Usage
-
Donning: Put on the lab coat, followed by safety goggles, and finally, gloves. Ensure glove cuffs are tucked under the sleeves of the lab coat.
-
Doffing: Remove gloves first, using a technique that avoids skin contact with the exterior of the glove. Remove the lab coat, followed by the goggles. Wash hands thoroughly with soap and water after all PPE is removed.
Waste Characterization and Segregation: The Cornerstone of Safe Disposal
The single most critical step in hazardous waste management is proper segregation. Mixing incompatible waste streams can trigger violent chemical reactions, leading to fire, explosion, or the release of toxic gases.[12][13] this compound waste is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its ignitability and potential toxicity.[14][15]
Core Directive: NEVER mix this compound waste with acids, bases, or oxidizing agents.[8][16] It should be collected as a non-halogenated organic solvent waste.
Use the following workflow to determine the correct waste stream for different types of contamination.
Caption: Waste Segregation Decision Workflow for this compound.
Step-by-Step Operational Disposal Plan
This protocol outlines the process from the point of generation to readiness for pickup by a certified hazardous waste handler.
Step 1: Container Selection
-
Select a container that is in good condition and compatible with this compound. The original product container is often a suitable choice.[12][16]
-
The container must have a tight-fitting screw cap to prevent leaks and the escape of vapors.[12][14]
-
Ensure the container is clean and dry before adding any waste.
Step 2: Waste Accumulation
-
All transfers of liquid waste must be performed inside a chemical fume hood.
-
Use a funnel to prevent spills when transferring liquid waste.
-
Crucially, do not fill liquid waste containers beyond 90% capacity. This headspace is essential to allow for vapor expansion with temperature changes, preventing a dangerous pressure buildup.[8]
-
Keep the waste container tightly sealed at all times, except when actively adding waste.[12][13][14]
Step 3: Labeling
-
As soon as the first drop of waste is added, the container must be labeled.[12]
-
Affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EHS) department.
-
The label must include:
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container at or near the point of generation in a designated SAA.[12][15]
-
The SAA must be under the control of the laboratory personnel.
-
Store the container in a secondary containment bin or tray to contain any potential leaks.[13][17]
-
The storage location must be away from heat, open flames, and other ignition sources.[15][18]
-
Ensure incompatible chemicals (acids, bases, oxidizers) are not stored in the same secondary containment.[12][13]
Step 5: Arranging Final Disposal
-
Once the container is full (or waste is no longer being generated), contact your institution's EHS office to schedule a waste pickup.[12]
-
Provide them with all necessary information from the waste label.
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste transportation, storage, and disposal facility (TSDF) in accordance with EPA and Department of Transportation (DOT) regulations.[19][20] The "cradle-to-grave" responsibility means the generator is legally responsible for the waste until its final, documented destruction.[14]
Emergency Procedures for Spills and Exposure
Chemical Spills
-
Small Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Use a spill kit with absorbents suitable for flammable organic solvents. Do not use combustible materials like paper towels.
-
Collect the absorbed material using non-sparking tools and place it in a designated container for solid hazardous waste.[1]
-
Label the container as "HAZARDOUS WASTE" and list the contents.
-
-
Large Spill (outside a fume hood):
Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, administer oxygen and seek immediate medical attention.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and ensure that your laboratory practices are in full compliance with environmental regulations.
References
- Chemsrc. This compound | CAS#:34715-98-5.
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- Sigma-Aldrich.
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- Fisher Scientific.
- Health and Safety Authority (HSA). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Levy, J. B., et al. Thermal Decomposition of Gaseous 2,2-Dinitropropane.
- Anonymous.
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- Levy, J. B., et al. Thermal Decomposition of Gaseous 2,2-Dinitropropane.
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- Sarthaks eConnect. 1, 2 dimethyl- 1-nitropropane.
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- The Journal of Physical Chemistry. The Thermal Decomposition of 2-Nitropropane.
- U.S. Environmental Protection Agency (EPA).
- American Chemistry Council.
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Navigating the Unseen: A Guide to Personal Protective Equipment for 2,2-Dimethyl-1-nitropropane
The Precautionary Principle: Acknowledging the Unknown
The absence of a specific SDS for 2,2-Dimethyl-1-nitropropane necessitates the adoption of the precautionary principle. This means we will treat it as having a hazard profile similar to or more severe than related, well-characterized nitroalkanes like 2-Nitropropane. These compounds are known to be flammable and can cause skin, eye, and respiratory irritation.[1] Some are also suspected carcinogens and may have other long-term health effects.[1] Therefore, the following recommendations are designed to provide a robust shield against a range of potential hazards.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the minimum required PPE, with detailed explanations in the subsequent sections.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact with a potentially irritating and absorbable substance. |
| Eye Protection | Chemical splash goggles | To protect eyes from splashes and vapors. |
| Body Protection | Flame-resistant lab coat | To protect against splashes and in case of fire, given the flammability of similar compounds. |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges | To prevent inhalation of potentially harmful vapors, especially in poorly ventilated areas. |
Hand Protection: Your First Line of Defense
Direct skin contact is a primary route of chemical exposure. For handling this compound, disposable nitrile or neoprene gloves are recommended.[2][3] These materials generally offer good resistance to a range of organic compounds.
Procedural Note: Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can provide an additional layer of protection, especially during procedures with a higher risk of splashes. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.
Eye and Face Protection: Shielding Your Vision
The potential for eye irritation from vapors or accidental splashes is significant. Chemical splash goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses do not offer sufficient protection against chemical splashes and vapors.
Body Protection: A Barrier for Your Body
A flame-resistant (FR) lab coat, worn over personal clothing, is essential due to the flammable nature of similar nitroalkanes. The lab coat should be fully buttoned to provide maximum coverage.
Respiratory Protection: Guarding Your Lungs
Given the potential for respiratory irritation and the unknown inhalation toxicity of this compound, respiratory protection is a critical consideration.
Workflow for Respiratory Protection Selection:
Caption: Decision workflow for selecting appropriate respiratory protection.
In well-ventilated areas, such as a certified chemical fume hood, the need for a respirator may be reduced, but this should be confirmed with your institution's Environmental Health and Safety (EHS) department. For work on an open bench or in areas with uncertain ventilation, an air-purifying respirator equipped with organic vapor (OV) cartridges is required.[4][5]
Operational Plan: Safe Handling from Start to Finish
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Don all required PPE before handling the chemical container.
-
Dispense the smallest quantity necessary for your experiment.
-
Keep the container sealed when not in use.
-
Avoid any actions that could generate aerosols or increase vaporization.
-
-
Post-Handling:
-
Decontaminate the work area thoroughly.
-
Properly remove and dispose of all contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal:
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name and the words "Hazardous Waste".
-
Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be collected in a separate, clearly labeled hazardous waste container.
-
Consult EHS: Always consult with your institution's EHS department for specific guidance on waste disposal procedures, as regulations can vary.[6][7]
By following these conservative and proactive safety measures, you can confidently and safely work with this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
-
Chemsrc. This compound | CAS#:34715-98-5. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. 2-Nitropropane. [Link]
-
3M. 3M™ Half Facepiece Disposable Respirator Assembly 52P71, Organic Vapor/P95 Respiratory Protection. [Link]
-
Moldex. 2-Nitropropane. [Link]
-
CDC Archive. NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]
-
Becky Aktsiaselts. Chemical Resistance Table for Gloves. [Link]
-
Duke University Safety. The following chemical resistance ratings are based on published research data. [Link]
-
Kimberly Clark. Nitrile Gloves Chemical Resistance Guide. [Link]
-
NIOSH. OSHA Respirator Requirements for Selected Chemicals. [Link]
-
AMG Medical. Chemical Resistance & Barrier Guide. [Link]
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GazFinder. 2-nitropropane (C3H7NO2). [Link]
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Purdue University. Hazardous Waste Disposal Guidelines. [Link]
-
Gloves By Web. Gloves Chemical Resistance Chart. [Link]
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- 1. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
